molecular formula C6H17N2O6P B12299691 Meldonium phosphate CAS No. 839675-63-7

Meldonium phosphate

Cat. No.: B12299691
CAS No.: 839675-63-7
M. Wt: 244.18 g/mol
InChI Key: JMGQRZWIKKHUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meldonium phosphate is a useful research compound. Its molecular formula is C6H17N2O6P and its molecular weight is 244.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

839675-63-7

Molecular Formula

C6H17N2O6P

Molecular Weight

244.18 g/mol

IUPAC Name

(2-carboxyethylamino)-trimethylazanium;dihydrogen phosphate

InChI

InChI=1S/C6H14N2O2.H3O4P/c1-8(2,3)7-5-4-6(9)10;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)

InChI Key

JMGQRZWIKKHUNB-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)NCCC(=O)O.OP(=O)(O)[O-]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Meldonium Phosphate in Cardiac Cells

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of the molecular mechanisms through which meldonium phosphate (B84403) exerts its effects on cardiac cells. Primarily known as a cardioprotective agent, meldonium's action is centered on the modulation of cellular energy metabolism. By inhibiting the biosynthesis of L-carnitine, meldonium orchestrates a metabolic shift from fatty acid oxidation to the more oxygen-efficient pathway of glycolysis. This guide details the core biochemical interactions, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual diagrams of the involved pathways and workflows. The content is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of meldonium's cardiac mechanism.

Introduction

Meldonium (3-(2,2,2-trimethylhydrazinium)propionate) is a structural analog of gamma-butyrobetaine (GBB), the immediate precursor to L-carnitine.[1] Developed in the 1970s, it is clinically used in certain Eastern European countries for the treatment of ischemic heart disease and other cardiovascular disorders.[1][2] The fundamental premise of its cardioprotective effect lies in its ability to optimize energy production in the myocardium, particularly under ischemic conditions where oxygen supply is limited.[1][2] By forcing a shift in the primary energy substrate from fatty acids to glucose, meldonium allows cardiac cells to produce adenosine (B11128) triphosphate (ATP) more efficiently with respect to oxygen consumption.[2][3]

Core Mechanism of Action in Cardiac Cells

The pharmacological effects of meldonium are primarily mediated through its strategic intervention in the L-carnitine biosynthesis pathway and transport system. This intervention leads to a cascade of metabolic adjustments within the cardiomyocyte.

Inhibition of Carnitine Biosynthesis

The principal molecular target of meldonium is gamma-butyrobetaine hydroxylase (GBB-hydroxylase) , the final enzyme in the L-carnitine synthesis pathway.[1][2][3] L-carnitine is indispensable for the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1]

Meldonium acts as a competitive inhibitor of GBB-hydroxylase, binding to the enzyme's substrate pocket.[3] This inhibition blocks the conversion of GBB to L-carnitine, leading to two primary consequences:

  • A significant decrease in the intracellular and plasma concentrations of L-carnitine.[1][4]

  • A corresponding accumulation of the precursor, GBB.[5]

By reducing the available L-carnitine pool, meldonium effectively limits the rate of the carnitine shuttle system, thereby decreasing the transport of long-chain fatty acids into the mitochondria.[3][6] This prevents the accumulation of cytotoxic intermediates of fatty acid oxidation, such as long-chain acylcarnitines, which are known to be detrimental during ischemic events.[1][3]

Modulation of Carnitine Transport

In addition to inhibiting its synthesis, meldonium also affects L-carnitine transport. It has been shown to be an inhibitor of the organic cation/carnitine transporter 2 (OCTN2) .[7][8][9][10] OCTN2 is responsible for the uptake and reabsorption of L-carnitine in various tissues, including the heart and kidneys.[11][12] By competing with L-carnitine for this transporter, meldonium further contributes to the reduction of carnitine levels in cardiac cells.[7][11]

The Resulting Metabolic Shift

The reduction in mitochondrial fatty acid oxidation creates an energy deficit that forces the cardiomyocyte to upregulate alternative energy-producing pathways. The primary compensatory mechanism is an increased reliance on glucose metabolism.[1][7] This metabolic reprogramming involves:

  • Activation of Glycolysis: The cell increases the rate of glycolysis to generate pyruvate (B1213749) from glucose.[2][3]

  • Increased Pyruvate Dehydrogenase (PDH) Flux: To fully oxidize glucose, the resulting pyruvate must be converted to acetyl-CoA by the pyruvate dehydrogenase complex for entry into the Krebs cycle. Studies have shown that meldonium treatment significantly increases PDH flux, indicating an enhancement of cardiac glucose oxidation.[13][14]

This shift is metabolically advantageous under hypoxic conditions because glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation.[1][2] This enhanced efficiency helps restore the balance between cellular oxygen supply and demand, preserving mitochondrial function and protecting the heart from ischemic damage.[6][15]

Quantitative Effects on Cardiac Metabolism and Function

The effects of meldonium have been quantified in various experimental models. The following tables summarize key findings.

Table 1: Enzyme Inhibition and Metabolite Concentration Changes

Parameter Finding Model System Reference
GBB-Hydroxylase Inhibition (IC₅₀) 62 µM In vitro biochemical assay [3]
GBB Concentration ~7-fold increase in heart tissue Rat model (28-day treatment) [5]
L-Carnitine Content Significant decrease in heart tissue Rat model (14-day treatment) [10]
Acetylcarnitine Signal 2.1-fold reduction Diabetic and control rat models [13][14]
Total Cholesterol Decrease from 5.07 to 4.34 mmol/l Patients with CHD and AH (6-month treatment) [16]

| Low-Density Lipoprotein (LDL) | Decrease from 2.07 to 1.70 mmol/l | Patients with CHD and AH (6-month treatment) |[16] |

Table 2: Effects on Cardiac Metabolic Flux and Function

Parameter Finding Model System Reference
Pyruvate Dehydrogenase (PDH) Flux 3.1-fold increase in diabetic; 1.2-fold increase in control Rat models (in vivo) [13][14]
Palmitate Oxidation Rate 44% reduction (mitochondrial) Isolated rat hearts (using Methyl-GBB, a meldonium analog) [10]
Glucose Oxidation Rate 2-fold increase Isolated rat hearts (using Methyl-GBB) [10]
Post-Ischemic Rate Pressure Product 1.3-fold increase in control; 1.5-fold increase in diabetic Isolated rat hearts [13][14]
Myocardial Infarct Size 45-48% decrease Isolated rat hearts (using Methyl-GBB) [10]
RV Fractional Area Change (RVFAC) 50% increase in failing hearts Rat model of RV failure [15][16]

| LV Ejection Fraction (LVEF) | Prevented a 30% decrease | Mouse model of LV dysfunction |[15][16] |

Key Experimental Methodologies

The following protocols describe common experimental approaches used to elucidate the mechanism of action of meldonium.

In Vivo Assessment of Cardiac Metabolism via Hyperpolarized Magnetic Resonance

This non-invasive technique allows for the real-time measurement of metabolic flux in the living heart.

  • Animal Model: Type 1 diabetes is induced in male Wistar rats via a single intraperitoneal injection of streptozotocin (B1681764) (55 mg/kg). A control group receives a vehicle injection.

  • Treatment Protocol: A subset of diabetic and control rats are treated with meldonium (e.g., administered in drinking water) for a specified period (e.g., 2 weeks).

  • Hyperpolarization: [1-¹³C]pyruvate is hyperpolarized using a dynamic nuclear polarization system to increase its magnetic resonance signal by over 10,000-fold.

  • Infusion and Imaging: The hyperpolarized pyruvate solution is injected intravenously into the anesthetized rat positioned within a magnetic resonance imaging (MRI) system (e.g., 7T).

  • Data Acquisition: Cardiac ¹³C spectra are acquired rapidly using an ECG-gated pulse-acquire sequence. The conversion of [¹³C]pyruvate to its downstream metabolites, such as [¹³C]bicarbonate (a product of PDH activity) and [¹³C]lactate, is monitored over time.

  • Analysis: The ratio of the [¹³C]bicarbonate signal to the [¹³C]pyruvate signal is calculated to determine the in vivo flux through the pyruvate dehydrogenase (PDH) enzyme, providing a direct measure of glucose oxidation.[13]

Ex Vivo Assessment of Cardioprotection using Ischemia-Reperfusion in an Isolated Heart Model

The Langendorff-perfused isolated heart model is a standard for assessing the direct effects of compounds on cardiac function and ischemic tolerance.

  • Heart Isolation: Rats are anesthetized, and hearts are rapidly excised and cannulated via the aorta on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused with a Krebs-Henseleit buffer, oxygenated and maintained at a constant temperature and pressure. A balloon is inserted into the left ventricle to measure pressure changes.

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes). Baseline functional parameters like heart rate, left ventricular developed pressure (LVDP), and coronary flow are recorded. The Rate Pressure Product (RPP = LVDP x Heart Rate) is calculated as an index of cardiac work.

  • Ischemia Induction: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Perfusion is restored, and the heart is allowed to recover for a longer period (e.g., 60-120 minutes).

  • Functional Analysis: Cardiac function is monitored throughout reperfusion. The recovery of RPP and other parameters in meldonium-treated hearts is compared to that of control hearts to quantify the degree of cardioprotection.[10][13]

Quantification of Carnitine and Gamma-Butyrobetaine (GBB) in Cardiac Tissue

This protocol outlines the general steps for measuring key metabolites affected by meldonium.

  • Sample Collection: Following a defined treatment period, animals are euthanized, and heart tissue is rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C to halt metabolic activity. Blood samples are collected into EDTA tubes and centrifuged to obtain plasma.

  • Tissue Homogenization: A known weight of frozen heart tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Metabolite Extraction: Proteins are precipitated and removed, typically by adding a cold organic solvent like methanol (B129727) or acetonitrile, followed by centrifugation. The supernatant containing the small molecule metabolites is collected.

  • Analysis by LC-MS/MS: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the metabolites based on their chemical properties and detects them with high sensitivity and specificity using their unique mass-to-charge ratios and fragmentation patterns.

  • Quantification: Absolute concentrations of L-carnitine and GBB are determined by comparing their signal intensities to those of stable isotope-labeled internal standards and a standard calibration curve.[5][10]

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this guide.

Meldonium_Core_Mechanism Core Mechanism of Meldonium Action cluster_mito Mitochondrial Matrix Meldonium Meldonium (Mildronate) GBB_OH Gamma-Butyrobetaine (GBB) Hydroxylase Meldonium->GBB_OH Inhibits L_Carnitine L-Carnitine (Synthesis Decreased) GBB_OH->L_Carnitine Catalyzes GBB Gamma-Butyrobetaine (GBB) GBB->GBB_OH Substrate Carnitine_Shuttle Carnitine Shuttle (CPT System) L_Carnitine->Carnitine_Shuttle Required for Mitochondrion Mitochondrion Carnitine_Shuttle->Mitochondrion Transports into LCFA Long-Chain Fatty Acids (Cytosol) LCFA->Carnitine_Shuttle Transported by Beta_Ox Fatty Acid β-Oxidation (Inhibited)

Diagram 1. Core mechanism of meldonium's inhibition of L-carnitine synthesis.

Metabolic_Shift Cardiomyocyte Metabolic Shift Induced by Meldonium cluster_FA Fatty Acid Metabolism cluster_Glucose Glucose Metabolism Meldonium Meldonium Carnitine_Block ↓ L-Carnitine Levels Meldonium->Carnitine_Block FA_Transport ↓ FA Transport into Mitochondria Carnitine_Block->FA_Transport Inhibits Glycolysis ↑ Glycolysis Carnitine_Block->Glycolysis Compensatory Upregulation Beta_Ox ↓ Fatty Acid β-Oxidation FA_Transport->Beta_Ox ATP_FA ↓ ATP from FAs (O₂ Inefficient) Beta_Ox->ATP_FA PDH ↑ Pyruvate Dehydrogenase (PDH) Flux Glycolysis->PDH Krebs ↑ Krebs Cycle Activity PDH->Krebs ATP_Glucose ↑ ATP from Glucose (O₂ Efficient) Krebs->ATP_Glucose

Diagram 2. Shift from fatty acid to glucose metabolism in cardiac cells.

Experimental_Workflow Workflow: In Vivo Metabolic Analysis with Hyperpolarized MRI start Start model 1. Animal Model Preparation (e.g., STZ-induced Diabetes in Rats) start->model treatment 2. Treatment Period (Meldonium vs. Control) model->treatment hyperpolarize 3. Hyperpolarize [1-¹³C]pyruvate (Dynamic Nuclear Polarization) treatment->hyperpolarize inject 4. Intravenous Injection of Hyperpolarized Pyruvate hyperpolarize->inject mri 5. Acquire Cardiac ¹³C Spectra (ECG-gated MRI Sequence) inject->mri analysis 6. Data Analysis (Calculate Metabolite Ratios) mri->analysis result Result: PDH Flux ([¹³C]Bicarbonate/[¹³C]Pyruvate) analysis->result end End result->end

Diagram 3. Experimental workflow for in vivo metabolic analysis.

Conclusion

The mechanism of action of meldonium phosphate in cardiac cells is a clear example of metabolic modulation for therapeutic benefit. By primarily inhibiting GBB-hydroxylase and reducing L-carnitine levels, meldonium effectively curtails mitochondrial fatty acid oxidation. This action forces a reliance on the more oxygen-efficient pathway of glucose oxidation, a critical adaptation for survival and function under ischemic conditions. The quantitative data supports this mechanism, demonstrating reduced fatty acid metabolites, increased glucose metabolic flux, and improved functional outcomes in models of cardiac stress. The established experimental protocols provide a robust framework for further investigation into meldonium and other drugs targeting cardiac metabolism. This targeted approach to optimizing cellular energetics remains a promising strategy in the development of cardioprotective therapies.

References

The Genesis of a Cardioprotective Agent: A Technical History of Meldonium Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldonium, first synthesized in the 1970s at the Latvian Institute of Organic Synthesis by Ivars Kalviņš, has a rich history rooted in the quest for cardioprotective agents. Initially investigated for its growth-promoting properties in animals, its therapeutic potential in treating ischemia and cardiovascular diseases was soon recognized. Marketed as Mildronate, it is primarily used in Eastern European countries for conditions such as coronary artery disease and angina pectoris. The synthesis of Meldonium, chemically known as 3-(2,2,2-trimethylhydrazinium)propionate, has evolved over the decades, with various methods developed to improve yield, purity, and large-scale production feasibility. This technical guide provides an in-depth look at the historical and contemporary methods of Meldonium phosphate (B84403) synthesis, complete with experimental protocols, quantitative data, and pathway visualizations.

Core Synthesis Strategies: An Overview

The fundamental approach to Meldonium synthesis involves a two-step process:

  • Formation of a 3-(2,2-dimethylhydrazino)propionate ester: This is typically achieved through the reaction of 1,1-dimethylhydrazine (B165182) with an acrylic acid ester.

  • Alkylation and Hydrolysis: The resulting intermediate is then alkylated, most commonly with a methylating agent, to form the trimethylhydrazinium salt. Subsequent hydrolysis of the ester group yields the final Meldonium product.

Historically, the methods for the second step, particularly the hydrolysis and purification, have seen the most significant variations, moving from ion-exchange resin-based techniques to more direct saponification and precipitation methods.

Experimental Protocols and Data

Method 1: The Original Ion-Exchange Resin Method

The earliest patented methods for Meldonium synthesis relied on the use of a strongly basic anion exchange resin for the hydrolysis of the alkyl-3-(2,2,2-trimethylhydrazinium)propionate salt and removal of the associated anion (e.g., chloride, bromide, or methylsulfate).

Experimental Protocol:

  • Preparation of 3-(2,2,2-trimethylhydrazinium)-methylpropionate chloride: A solution of methyl 3-(2,2-dimethylhydrazino)propionate is reacted with methyl chloride in an appropriate solvent.

  • Ion Exchange: A solution of 196.5 g (1 mole) of 3-(2,2,2-trimethylhydrazinium)-methylpropionate chloride in 500 ml of water is passed through a column packed with a strongly basic anion exchange resin (e.g., Amberlite IRA-400).

  • Isolation and Purification: The eluent from the column is collected, and the solvent is evaporated under reduced pressure. The resulting residue is then crystallized from ethanol (B145695) to yield 3-(2,2,2-trimethylhydrazinium)propionate dihydrate.

Quantitative Data:

ParameterValueReference
Starting Material3-(2,2,2-trimethylhydrazinium)-methylpropionate chlorideUS4481218A
Yield140 g (85%)US4481218A
Melting Point254-256 °CUS4481218A
Method 2: Saponification and Precipitation

Later developments in Meldonium synthesis aimed to circumvent the drawbacks of ion-exchange resins, such as their instability, the need for regeneration, and high operational costs, making the process more suitable for large-scale industrial production. This led to methods based on the saponification of the ester intermediate with an alkaline agent, followed by the precipitation of inorganic salts.

Experimental Protocol:

  • Saponification: 66.8 g of potassium hydroxide (B78521) (90% purity) is suspended in 450 ml of ethanol. To this suspension, 120.5 g of methyl-3-(2,2,2-trimethylhydrazinium)propionate bromide is added over 5-10 minutes at 18-20°C with continuous stirring. The stirring is continued at the same temperature until the saponification is complete, as monitored by thin-layer chromatography (TLC).

  • Precipitation of Inorganic Salts: The reaction mixture is cooled to 2-4°C and saturated with carbon dioxide gas to a pH of 8.1-8.5. This causes the precipitation of inorganic salts.

  • Isolation and Purification: The precipitate is filtered off and washed with ethanol. The combined filtrates are then evaporated to yield a semi-crystalline solid. This crude product can be further purified by crystallization from ethanol or isopropanol (B130326) to obtain 3-(2,2,2-trimethylhydrazinium)propionate dihydrate with a purity of >99.5%.

Quantitative Data:

ParameterValueReference
Starting Materialmethyl-3-(2,2,2-trimethylhydrazinium)propionate bromideUS20090318731A1
Yield89 g (92% of semi-crystalline solid)US20090318731A1
Purity (after crystallization)>99.5%US20090318731A1
Melting Point85-87 °CUS20090318731A1

Visualization of Synthesis and Mechanism of Action

Meldonium Synthesis Workflow

Meldonium_Synthesis cluster_0 Step 1: Ester Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Purification 1_1_dimethylhydrazine 1,1-Dimethylhydrazine acrylic_acid_ester Acrylic Acid Ester methyl_ester_intermediate Methyl 3-(2,2-dimethylhydrazino)propionate acrylic_acid_ester->methyl_ester_intermediate alkylation Alkylation (e.g., with Dimethyl Sulfate) methyl_ester_intermediate->alkylation hydrolysis_saponification Saponification (e.g., KOH/Ethanol) alkylation->hydrolysis_saponification precipitation Precipitation of Salts (e.g., with CO2) hydrolysis_saponification->precipitation crystallization Crystallization precipitation->crystallization meldonium_dihydrate Meldonium Dihydrate crystallization->meldonium_dihydrate

Caption: Generalized workflow for the synthesis of Meldonium dihydrate.

Mechanism of Action: Inhibition of Carnitine Biosynthesis

Meldonium's cardioprotective effects stem from its ability to act as a structural analog of gamma-butyrobetaine (GBB), a precursor in the carnitine biosynthesis pathway. By competitively inhibiting the enzyme gamma-butyrobetaine hydroxylase (GBBH), Meldonium reduces the biosynthesis of L-carnitine. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. A reduction in L-carnitine levels shifts the cell's energy metabolism from fatty acid oxidation to the more oxygen-efficient glycolysis, which is particularly beneficial under ischemic conditions.

Carnitine_Biosynthesis_Inhibition Trimethyllysine Trimethyllysine Hydroxytrimethyllysine Hydroxytrimethyllysine Trimethyllysine->Hydroxytrimethyllysine Trimethylaminobutyraldehyde Trimethylaminobutyraldehyde Hydroxytrimethyllysine->Trimethylaminobutyraldehyde GBB Gamma-Butyrobetaine (GBB) Trimethylaminobutyraldehyde->GBB GBBH Gamma-Butyrobetaine Hydroxylase (GBBH) GBB->GBBH L_Carnitine L-Carnitine Fatty_Acid_Transport Fatty Acid Transport into Mitochondria L_Carnitine->Fatty_Acid_Transport Beta_Oxidation Beta-Oxidation Fatty_Acid_Transport->Beta_Oxidation Meldonium Meldonium Meldonium->GBBH Competitive Inhibition GBBH->L_Carnitine

The Pharmacological Profile of Meldonium Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meldonium, a structural analogue of gamma-butyrobetaine (GBB), is a metabolic modulator primarily known for its cardioprotective and anti-ischemic effects. Developed initially for treating cardiovascular diseases, its mechanism of action involves a significant shift in cellular energy metabolism. This technical guide provides an in-depth overview of the pharmacological profile of meldonium phosphate (B84403), detailing its mechanism of action, pharmacodynamic properties, pharmacokinetic parameters, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables, and key cellular pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action

Meldonium's primary pharmacological effect is the modulation of cellular energy metabolism, specifically by shifting the substrate utilization from fatty acid oxidation to glycolysis.[1][2] This is particularly beneficial in ischemic conditions where oxygen supply is limited, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[3][4] This metabolic shift is achieved through the inhibition of carnitine biosynthesis and transport.

The core mechanisms include:

  • Inhibition of Gamma-Butyrobetaine Hydroxylase (GBBH): Meldonium acts as a competitive inhibitor of GBBH, the enzyme that catalyzes the final step in the biosynthesis of L-carnitine.[5][6] By blocking this enzyme, meldonium effectively reduces the endogenous levels of L-carnitine.[5]

  • Inhibition of Carnitine Transport: Meldonium also inhibits the organic cation transporter 2 (OCTN2), which is responsible for the transport of L-carnitine into cells.[6][7][8] This further depletes intracellular carnitine concentrations.

The resulting decrease in L-carnitine levels limits the transport of long-chain fatty acids into the mitochondria for β-oxidation.[6][9] This prevents the accumulation of cytotoxic intermediate products of fatty acid oxidation in ischemic tissues and forces the cell to upregulate the more oxygen-efficient pathway of glycolysis for energy production.[1][5]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of meldonium in cellular energy metabolism.

Meldonium Mechanism of Action cluster_0 Carnitine Biosynthesis & Transport cluster_1 Mitochondrial Metabolism GBB Gamma-Butyrobetaine (GBB) GBBH GBBH Enzyme GBB->GBBH Carnitine L-Carnitine Fatty Acid Transport Fatty Acid Transport (via Carnitine Shuttle) Carnitine->Fatty Acid Transport GBBH->Carnitine Catalyzes OCTN2 OCTN2 Transporter Meldonium Meldonium Meldonium->GBBH Inhibits Meldonium->OCTN2 Inhibits Meldonium->Fatty Acid Transport Reduces Glycolysis Glycolysis Meldonium->Glycolysis Upregulates Fatty Acid Oxidation Fatty Acid β-Oxidation Fatty Acid Transport->Fatty Acid Oxidation ATP_FA ATP (Less O2 Efficient) Fatty Acid Oxidation->ATP_FA Glucose Glucose Glucose->Glycolysis ATP_Glucose ATP (More O2 Efficient) Glycolysis->ATP_Glucose

Meldonium's inhibition of carnitine synthesis and transport.

Pharmacodynamics

The pharmacodynamic effects of meldonium are directly related to its mechanism of action. The key quantitative parameters are its inhibitory concentrations on its primary targets.

ParameterTargetValueSpeciesAssay ConditionsReference
IC₅₀ Gamma-Butyrobetaine Hydroxylase (GBBH)62 µMHumanIn vitro biochemical assay[9]
IC₅₀ Gamma-Butyrobetaine Hydroxylase (BBOX)26 µMHumanIn vitro biochemical assay[10]
IC₅₀ Organic Cation Transporter 2 (OCTN2)62 µMHumanIn vitro cellular uptake assay[10]

Note: BBOX is another designation for GBBH.

Pharmacokinetics

The pharmacokinetic profile of meldonium is characterized by rapid absorption and a notably long elimination half-life, which suggests extensive tissue distribution and slow release.[11] Pharmacokinetic parameters can vary depending on the dosage and duration of treatment.[9]

ParameterSingle Dose (500 mg, oral)Multiple Dose (500 mg BID, 4 weeks)Route of Admin.PopulationReference
Tₘₐₓ (h) ~1.0 - 2.0Not specifiedOralHealthy Volunteers[12]
Cₘₐₓ (ng/mL) Varies by studyNot specifiedOralHealthy Volunteers[11]
AUC (µg·h/mL) 46 - 60 (after 500 mg IV)Not specifiedIVHealthy Volunteers[13]
t₁/₂ (h) 3.6 - 15.3Can extend to monthsOralHealthy Volunteers[11][12]
Clearance (CL/F) 9.3 - 10.8 L/h (after 500 mg IV)Reduced with multiple dosesIVHealthy Volunteers[13]

Note: Pharmacokinetic values for meldonium show significant inter-study variability. The long elimination half-life is a critical consideration in both therapeutic and anti-doping contexts.

Experimental Protocols

Protocol for Quantification of Meldonium in Human Plasma by LC-MS/MS

This protocol provides a general methodology for the determination of meldonium concentrations in human plasma, a critical procedure for pharmacokinetic studies.

Objective: To quantify the concentration of meldonium in human plasma samples.

Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5]

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., Meldonium-D3).[14]

    • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.[15]

  • Chromatographic Conditions (UPLC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used due to the polar nature of meldonium (e.g., UPLC BEH HILIC).[3]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.08% formic acid in 30mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[3]

    • Flow Rate: Approximately 0.4 mL/min.[6]

    • Injection Volume: 5-10 µL.[6]

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Meldonium: m/z 147.2 → 58.0.[3]

    • MRM Transition for Internal Standard (Meldonium-D3): m/z 150.2 → 61.0.

  • Quantification:

    • A calibration curve is constructed using known concentrations of meldonium spiked into blank plasma.

    • The concentration of meldonium in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

Bioanalytical Workflow cluster_prep Preparation cluster_analysis Analysis start Start: Plasma Sample Collection is_add Add Internal Standard (e.g., Meldonium-D3) start->is_add prep Sample Preparation (Protein Precipitation) vortex Vortex Mix prep->vortex is_add->prep centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis UPLC-MS/MS Analysis supernatant->analysis separation HILIC Column Separation detection ESI+ MRM Detection quant Data Processing & Quantification analysis->quant end End: Determine Plasma Concentration quant->end

Workflow for meldonium quantification in plasma samples.
Protocol for GBBH Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of meldonium on its primary enzyme target, GBBH.

Objective: To measure the IC₅₀ value of meldonium for the inhibition of recombinant human GBBH.

Methodology: In vitro enzymatic assay measuring the formation of L-carnitine.[16]

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 20 mM potassium phosphate, pH 7.0, 20 mM potassium chloride).[16]

    • The reaction mixture should contain the following components:

      • Substrate: Gamma-butyrobetaine (GBB) (e.g., 200 µM).[16]

      • Co-factors: 2-oxoglutarate (e.g., 3 mM), ferrous ammonium sulfate (B86663) (e.g., 0.25 mM), sodium ascorbate (B8700270) (e.g., 10 mM).[16]

      • Enzyme: Recombinant human GBBH (e.g., 0.6 µg).[16]

      • Catalase (to remove H₂O₂).[16]

  • Inhibition Assay:

    • Prepare a series of dilutions of meldonium phosphate.

    • In a 96-well plate, pre-incubate the reaction mixture with the various concentrations of meldonium (or vehicle control) for 15 minutes.[16]

    • Initiate the enzymatic reaction by adding the substrate (GBB).

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., an equal volume of acetonitrile or perchloric acid).

  • Detection of L-carnitine:

    • The amount of L-carnitine produced is quantified using a sensitive analytical method, such as LC-MS/MS.

    • The LC-MS/MS method would be optimized for the detection of L-carnitine and its corresponding internal standard.

  • Data Analysis:

    • Calculate the percentage of GBBH inhibition for each meldonium concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the meldonium concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound exerts its pharmacological effects primarily through the inhibition of GBBH and the OCTN2 transporter, leading to a reduction in L-carnitine levels and a subsequent shift in cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glycolysis. This mechanism underlies its use as an anti-ischemic agent. Its pharmacokinetic profile is notable for a long elimination half-life. The detailed protocols and compiled data within this guide serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential and pharmacological properties of meldonium and related metabolic modulators.

References

The Effect of Meldonium Phosphate on the Carnitine Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meldonium, a structural analog of gamma-butyrobetaine (GBB), primarily exerts its pharmacological effects by competitively inhibiting gamma-butyrobetaine dioxygenase (GBBD), the terminal enzyme in the L-carnitine biosynthesis pathway. This inhibition leads to a significant reduction in systemic L-carnitine levels and a concurrent accumulation of its precursor, GBB. As L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, its depletion forces a metabolic shift from fatty acid oxidation to glycolysis for energy production. This guide provides an in-depth review of the mechanism of action of meldonium, quantitative data on its effects on carnitine and GBB levels, detailed experimental protocols for studying these effects, and visual representations of the involved pathways and workflows.

Mechanism of Action

Meldonium's primary mechanism of action is the competitive inhibition of gamma-butyrobetaine dioxygenase (GBBD), also known as gamma-butyrobetaine hydroxylase (BBOX)[1]. GBBD is a non-heme iron-containing enzyme that catalyzes the stereospecific hydroxylation of GBB to form L-carnitine[2]. As a structural analog of GBB, meldonium binds to the active site of GBBD, preventing the binding of the natural substrate and thereby inhibiting the synthesis of L-carnitine[1][3]. This leads to two primary metabolic consequences:

  • Decreased L-carnitine concentrations: The inhibition of GBBD directly reduces the endogenous synthesis of L-carnitine. L-carnitine is crucial for the transport of long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle system. A reduction in L-carnitine levels, therefore, impairs fatty acid oxidation.

  • Increased Gamma-Butyrobetaine (GBB) concentrations: As the substrate for GBBD, GBB accumulates in various tissues and plasma when the enzyme is inhibited by meldonium[4].

This metabolic shift is believed to be the basis for meldonium's therapeutic effects in conditions of ischemia, as glycolysis is a more oxygen-efficient pathway for ATP production compared to fatty acid oxidation[2].

Quantitative Data

The administration of meldonium leads to measurable changes in the concentrations of key metabolites in the carnitine biosynthesis pathway. The following tables summarize the quantitative data from various preclinical and clinical studies.

Table 1: In Vitro Inhibition of Gamma-Butyrobetaine Dioxygenase (GBBD) by Meldonium
ParameterValueSpecies/Enzyme SourceReference
IC50 62 µMNot specified[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Effect of Meldonium on L-Carnitine Levels
SpeciesTissue/FluidDosageDuration% Decrease in L-CarnitineReference
HumanPlasma500 mg, twice daily4 weeks18%[5]
RatHeart100 mg/kg/day2 weeks75%[6]
RatHeart100 mg/kg/day28 daysNot specified, significant decrease[4]
RatPlasma100 mg/kg/day2 weeks~60%[7]
RatMuscle (soleus)0.8 g/kg/day10 days90% (free carnitine)[8]
RatMuscle (soleus)0.8 g/kg/day10 days80% (total carnitine)[8]
RatLiver300 mg/kg/day4 weeksSignificant decrease[9]
Table 3: Effect of Meldonium on Gamma-Butyrobetaine (GBB) Levels
SpeciesTissue/FluidDosageDurationFold Increase in GBBReference
HumanPlasma500 mg, twice daily4 weeks~2-fold[5]
RatHeart100 mg/kg/day28 days~7-fold[4]
RatPlasma100 mg/kg/day28 days~5-fold[4]
RatBrain100 mg/kg/day28 days~5-fold[4]

Experimental Protocols

In Vitro Gamma-Butyrobetaine Dioxygenase (GBBD) Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing the inhibitory potential of compounds like meldonium on GBBD activity.

1. Reagents and Buffers:

  • Recombinant human GBBD

  • Gamma-Butyrobetaine (GBB) substrate

  • Meldonium phosphate (B84403) (or other inhibitor)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Cofactors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O), 2-oxoglutarate, L-ascorbic acid

  • Quenching solution: e.g., Acetonitrile (B52724) with an internal standard

  • Detection system: LC-MS/MS

2. Procedure:

  • Prepare a stock solution of meldonium phosphate in an appropriate solvent (e.g., water).

  • Prepare serial dilutions of meldonium to be tested.

  • In a microcentrifuge tube or a 96-well plate, combine the assay buffer, Fe(II), 2-oxoglutarate, and L-ascorbic acid.

  • Add the desired concentration of meldonium or vehicle control.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the enzymatic reaction by adding the GBB substrate and the recombinant GBBD enzyme.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard like D9-L-carnitine).

  • Centrifuge the samples to precipitate the enzyme and other proteins.

  • Analyze the supernatant for the formation of L-carnitine using a validated LC-MS/MS method.

  • Calculate the rate of L-carnitine formation and determine the IC50 value of meldonium by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Carnitine, GBB, and Meldonium in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of meldonium and key metabolites in plasma and tissue samples.

1. Sample Preparation (from Plasma):

  • To a 100 µL aliquot of plasma, add 300-400 µL of a protein precipitation solvent (e.g., cold acetonitrile or methanol) containing a mixture of deuterated internal standards (e.g., D9-L-carnitine, D3-GBB, D6-meldonium).

  • Vortex the mixture vigorously for 30-60 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

2. Sample Preparation (from Tissue):

  • Accurately weigh a portion of the frozen tissue (e.g., 50-100 mg).

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) or solvent on ice.

  • Perform protein precipitation as described for plasma samples.

  • Follow the subsequent steps of centrifugation and supernatant collection.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of these polar compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase (e.g., to 50% A) is typically employed.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

      • Example Transitions:

        • L-Carnitine: m/z 162 -> 103

        • GBB: m/z 146 -> 87

        • Meldonium: m/z 147 -> 58

        • (Note: These transitions should be optimized for the specific instrument used).

    • Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a matrix-matched solution.

Visualizations

Signaling Pathways and Experimental Workflows

Carnitine_Biosynthesis_Pathway Lysine Trimethylated Lysine TMLH Trimethyllysine Dioxygenase Lysine->TMLH HTML 3-hydroxy-N6,N6,N6- trimethyl-L-lysinate TMLH->HTML HTMLA HTML Aldolase HTML->HTMLA TMABA 4-trimethylaminobutanal HTMLA->TMABA TMABADH TMABA Dehydrogenase TMABA->TMABADH GBB Gamma-Butyrobetaine (GBB) TMABADH->GBB GBBD Gamma-Butyrobetaine Dioxygenase (GBBD) GBB->GBBD Carnitine L-Carnitine GBBD->Carnitine Meldonium Meldonium Meldonium->GBBD Inhibition

Caption: Carnitine biosynthesis pathway and the inhibitory action of meldonium.

Meldonium_Mechanism cluster_pathway Carnitine Biosynthesis cluster_inhibition Inhibition by Meldonium cluster_consequences Metabolic Consequences GBB Gamma-Butyrobetaine (GBB) GBBD GBBD Enzyme GBB->GBBD Normal Reaction Carnitine L-Carnitine GBBD->Carnitine Normal Reaction Meldonium Meldonium (GBB Analog) GBBD2 GBBD Enzyme Meldonium->GBBD2 Competitive Inhibition Blocked Synthesis Blocked GBBD2->Blocked GBB_inc Increased GBB Levels Blocked->GBB_inc Carnitine_dec Decreased L-Carnitine Levels Blocked->Carnitine_dec FAO_dec Decreased Fatty Acid Oxidation Carnitine_dec->FAO_dec Glycolysis_inc Increased Glycolysis FAO_dec->Glycolysis_inc

Caption: Mechanism of meldonium's effect on carnitine metabolism.

Experimental_Workflow start Start: Biological Sample (Plasma or Tissue Homogenate) protein_precipitation 1. Protein Precipitation (e.g., with Acetonitrile + Internal Standards) start->protein_precipitation centrifugation 2. Centrifugation protein_precipitation->centrifugation supernatant_transfer 3. Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis 4. LC-MS/MS Analysis (HILIC column, ESI+, MRM) supernatant_transfer->lcms_analysis data_processing 5. Data Processing (Peak Integration, Ratio Calculation) lcms_analysis->data_processing quantification 6. Quantification (Comparison to Calibration Curve) data_processing->quantification end End: Concentrations of Carnitine, GBB, and Meldonium quantification->end

Caption: Workflow for metabolite quantification by LC-MS/MS.

References

Neuroprotective Effects of Meldonium Phosphate in Preclinical Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meldonium phosphate (B84403), a compound known for its modulation of cellular energy metabolism, has demonstrated significant neuroprotective potential across a range of preclinical models of neurological injury and disease. This technical guide synthesizes the current preclinical evidence, detailing the experimental protocols, quantitative outcomes, and underlying molecular mechanisms. The data presented herein underscore Meldonium's multifaceted neuroprotective actions, including mitochondrial stabilization, reduction of oxidative stress, and modulation of key signaling pathways, positioning it as a compelling candidate for further investigation in the context of neurodegenerative disorders and acute brain injury.

Core Mechanisms of Neuroprotection

Preclinical research has elucidated several key mechanisms through which Meldonium phosphate exerts its neuroprotective effects. The primary mechanism involves a shift in cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient process of glycolysis.[1][2][3] This is particularly beneficial in ischemic conditions where oxygen supply is limited.[3] By inhibiting the enzyme gamma-butyrobetaine hydroxylase, Meldonium decreases the biosynthesis of L-carnitine, which is essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation.[1][2] This action prevents the accumulation of cytotoxic intermediates of fatty acid oxidation and reduces oxidative stress.[1][2]

Beyond its metabolic influence, Meldonium has been shown to directly protect mitochondria, enhancing their morphology, antioxidant capacity, and ATP production.[4][5][6][7] Furthermore, it activates the pro-survival Akt/GSK-3β signaling pathway, which plays a crucial role in inhibiting mitochondria-dependent apoptosis.[4][5][6] The compound also exhibits anti-inflammatory and anti-apoptotic properties, further contributing to neuronal survival in various injury models.[2][8][9][10][11]

Preclinical Models and Efficacy Data

This compound has been evaluated in several well-established animal models of neurological damage. The following sections detail the experimental protocols and summarize the quantitative findings.

Cerebral Ischemia-Reperfusion Injury (CIRI)

The Middle Cerebral Artery Occlusion (MCAO) model is a widely used technique to mimic the effects of ischemic stroke in rodents.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Anesthesia is induced and maintained using agents such as isoflurane (B1672236) or a combination of ketamine and xylazine.

  • Surgical Procedure:

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and transected.

    • A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).

    • Occlusion is typically maintained for a period of 90 to 120 minutes.

  • Reperfusion: The monofilament is withdrawn to allow blood flow to resume.

  • Meldonium Administration: this compound is typically administered intraperitoneally (i.p.) or orally at various doses (e.g., 50, 100, 200 mg/kg) either as a pretreatment before MCAO or during the reperfusion phase.[5]

  • Outcome Measures: Neurological deficit scores, infarct volume (measured by TTC staining), and motor function tests (e.g., rotarod test) are assessed at 24 to 72 hours post-reperfusion.[4][5] Histopathological analysis, TUNEL staining for apoptosis, and biochemical assays for oxidative stress markers are also performed on brain tissue.[4][5]

ParameterControl (MCAO)Meldonium-Treated (MCAO)Fold Change/Percentage ImprovementReference
Infarct Volume (%) HighSignificantly ReducedVaries with dose[4][5][6]
Neurological Deficit Score HighSignificantly ImprovedVaries with dose[4][5][6]
Motor Function (Rotarod) ImpairedSignificantly ImprovedVaries with dose[4][5]
Neuronal Apoptosis IncreasedSignificantly InhibitedVaries with dose[4][5][6]
SOD Activity (Cortex) DecreasedSignificantly Increased-[4]
T-AOC Activity (Cortex) DecreasedSignificantly Increased-[4]
GSH Content (Cortex) DecreasedSignificantly Increased-[4]
MDA Content (Cortex) IncreasedSignificantly Decreased-[4]
ATP Production (in vitro) DecreasedProtected-[4]
Sepsis-Associated Encephalopathy (SAE)

Sepsis-associated encephalopathy is modeled in rodents through the administration of bacterial components or by inducing polymicrobial infection.

  • Animal Model: Adult male Wistar rats are often used.

  • Sepsis Induction:

    • FIP Model: A fecal slurry is prepared from healthy donor rats and injected intraperitoneally to induce polymicrobial sepsis.

    • LPS Model: Lipopolysaccharide from E. coli is injected intraperitoneally to induce a systemic inflammatory response.

  • Meldonium Pretreatment: Meldonium is administered for a period of four weeks prior to the induction of sepsis.[2][8][12]

  • Outcome Measures: Markers of brain injury are assessed at 8 hours post-sepsis induction. These include reflex scores, brain water content (dry to wet brain mass ratio), and biochemical markers of oxidative stress and inflammation in different brain regions (cerebellum, medulla oblongata, prefrontal cortex).[2][8]

Parameter (Brain Region)Sepsis ModelSepsis OnlyMeldonium PretreatmentEffect of MeldoniumReference
Prooxidant-Antioxidant Balance (PAB) FIP & LPSAlteredPrevented Alterations (Region-specific)Protective[2][8]
Advanced Oxidation Protein Products (AOPP) FIP & LPSAlteredPrevented Alterations (Region-specific)Protective[2][8]
Lipid Peroxidation (LPO) FIP & LPSAlteredPrevented Alterations (Region-specific)Protective[2][8]
Phosphatidylcholine/Lysophosphatidylcholine Ratio FIP & LPSAlteredPreservedProtective[2][8]
Haptoglobin Protein Content FIPAlteredPreserved (Cerebellum, Medulla Oblongata)Protective[2][8]
CD73 Activity FIP & LPSAlteredPreserved (Region-specific)Protective[2][8][12]
Traumatic Brain Injury (TBI)

The weight-drop model is a common method to induce a contusive traumatic brain injury in rodents.

  • Animal Model: Adult male rats are utilized.

  • Anesthesia: Animals are anesthetized prior to the injury.

  • Injury Induction: A weight is dropped from a specific height onto the exposed skull or a closed-head impactor, causing a focal contusion.

  • Meldonium Administration: Meldonium (e.g., 100 mg/kg) is administered intraperitoneally following the induction of TBI.[11]

  • Outcome Measures: At 24 hours post-injury, the forebrain is assessed for markers of inflammation (myeloperoxidase activity), apoptosis (caspase-3 activity), and oxidative stress (superoxide dismutase levels, chemiluminescence).[11] Histopathological evaluation of the cerebral cortex is also performed.[11]

ParameterVehicle-Treated TBIMeldonium-Treated TBIEffect of MeldoniumReference
Myeloperoxidase (MPO) Activity IncreasedSuppressedAnti-inflammatory[11]
Caspase-3 Activity IncreasedSuppressedAnti-apoptotic[11]
Luminol & Lucigenin Levels IncreasedDecreasedAntioxidant[11]
Superoxide Dismutase (SOD) Activity DecreasedReversed DecreaseAntioxidant[11]
Histopathological Damage SevereLesser DamageNeuroprotective[11]
Hypobaric Hypoxia-Induced Brain Injury

This model simulates the effects of high-altitude sickness on the brain.

  • In Vivo Model: Mice are placed in a hypobaric chamber to simulate high-altitude conditions.

  • In Vitro Model: Primary hippocampal neurons are cultured under low oxygen conditions (oxygen-glucose deprivation/reperfusion - OGD/R).[4]

  • Meldonium Administration: Meldonium is administered as a pretreatment before exposure to hypoxia.[13]

  • Outcome Measures: Survival rates, neuronal pathological damage, cerebral blood flow, and markers of mitochondrial damage and oxidative stress are evaluated.[13]

ParameterHypoxia ControlMeldonium PretreatmentEffect of MeldoniumReference
Neuronal Pathological Damage PresentAttenuatedNeuroprotective[13]
Mitochondrial Damage PresentAmelioratedProtective[13]
Oxidative Stress (MDA, Hydroxyl Radicals, ROS) IncreasedSignificantly ReducedAntioxidant[13]
Antioxidant Enzymes (GSH-Px, SOD) DecreasedIncreased ActivityAntioxidant[13]
ATP Production DecreasedPromotedEnergy Optimization[13]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Meldonium are mediated by complex signaling cascades and can be investigated through structured experimental workflows.

Meldonium's Neuroprotective Signaling Pathway

The Akt/GSK-3β pathway is a central mediator of Meldonium's anti-apoptotic effects in the context of cerebral ischemia-reperfusion injury.

Meldonium_Signaling_Pathway cluster_outcome Cellular Outcome Meldonium This compound Akt Akt (Protein Kinase B) Meldonium->Akt Activates GSK3b GSK-3β (Glycogen Synthase Kinase 3β) Akt->GSK3b Inhibits mPTP Mitochondrial Permeability Transition Pore (mPTP) GSK3b->mPTP Promotes Opening Apoptosis Mitochondria-Dependent Neuronal Apoptosis mPTP->Apoptosis Induces

Caption: Meldonium activates the Akt/GSK-3β pathway to inhibit apoptosis.

Experimental Workflow for Preclinical Neuroprotection Studies

A typical workflow for evaluating the neuroprotective effects of a compound like Meldonium involves a series of in vivo and in vitro experiments.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation AnimalModel Select Animal Model (e.g., MCAO, TBI, SAE) DrugAdmin Meldonium Administration (Dose, Route, Timing) AnimalModel->DrugAdmin Behavioral Behavioral & Functional Tests (Neurological Score, Motor Function) DrugAdmin->Behavioral Histology Histopathological Analysis (Infarct Volume, Neuronal Damage) Behavioral->Histology Data Quantitative Data Analysis Histology->Data CellCulture Primary Neuronal Culture InjuryModel Induce Injury (e.g., OGD/R) CellCulture->InjuryModel MeldoniumTreat Meldonium Treatment InjuryModel->MeldoniumTreat Biochemical Biochemical & Molecular Assays (Oxidative Stress, Apoptosis, ATP) MeldoniumTreat->Biochemical Biochemical->Data Mechanism Mechanism of Action Elucidation Data->Mechanism

References

The Cardioprotective Mechanisms of Meldonium Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meldonium phosphate (B84403) is a clinically utilized cardioprotective agent with a primary mechanism centered on the modulation of cardiac energy metabolism. By inhibiting the biosynthesis of L-carnitine, Meldonium orchestrates a metabolic shift from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation. This guide provides an in-depth technical overview of the core cardioprotective properties of Meldonium phosphate, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing comprehensive experimental protocols for the investigation of its effects. Furthermore, this document includes visualizations of the principal signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action: A Metabolic Shift

The cardioprotective effects of this compound are primarily attributed to its ability to lower the intracellular concentration of L-carnitine in cardiomyocytes.[1][2] L-carnitine is an essential cofactor for the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA for the Krebs cycle.[1] In ischemic conditions, the reliance on fatty acid oxidation can be detrimental due to its higher oxygen consumption compared to glucose oxidation.

Meldonium acts as a structural analog of gamma-butyrobetaine (GBB), the immediate precursor of L-carnitine. Its primary targets are:

  • Gamma-butyrobetaine hydroxylase (GBB): Meldonium competitively inhibits this enzyme, which is responsible for the final step in L-carnitine biosynthesis.[3][4]

  • Organic Cation Transporter 2 (OCTN2): Meldonium also inhibits this transporter, which is responsible for the uptake of L-carnitine into cells.[4]

This dual inhibition leads to a significant reduction in intracellular L-carnitine levels.[2][5][6] The depletion of L-carnitine restricts the transport of fatty acids into the mitochondria, thereby downregulating fatty acid β-oxidation.[1] To compensate for the reduced energy production from fats, cardiomyocytes upregulate glucose metabolism, a more oxygen-efficient pathway for ATP production.[3][7] This metabolic switch is particularly beneficial during myocardial ischemia, where oxygen supply is limited.

Signaling Pathway: Meldonium's Impact on Cardiac Energy Metabolism

cluster_Meldonium_Action This compound Intervention cluster_Carnitine_Pathway L-Carnitine Biosynthesis & Transport cluster_Metabolic_Shift Cardiac Energy Metabolism Shift Meldonium Meldonium Phosphate GBB_hydroxylase Gamma-Butyrobetaine Hydroxylase (GBB) Meldonium->GBB_hydroxylase Inhibits OCTN2 Organic Cation Transporter 2 (OCTN2) Meldonium->OCTN2 Inhibits GBB Gamma-Butyrobetaine (GBB) GBB->GBB_hydroxylase L_Carnitine L-Carnitine GBB_hydroxylase->L_Carnitine L_Carnitine->OCTN2 Uptake Fatty_Acids Fatty Acid Oxidation L_Carnitine->Fatty_Acids Required for Glucose Glucose Oxidation Fatty_Acids->Glucose Shifts to ATP_FA ATP (Less O2 Efficient) Fatty_Acids->ATP_FA ATP_Glucose ATP (More O2 Efficient) Glucose->ATP_Glucose

Caption: Meldonium inhibits L-carnitine synthesis and uptake, shifting metabolism from fatty acid to glucose oxidation.

Quantitative Data on Cardioprotective Effects

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of this compound.

Table 1: Effects on Cardiac Metabolism
ParameterModelTreatmentResultReference
Pyruvate (B1213749) Dehydrogenase (PDH) Flux Diabetic RatsMeldonium (100 mg/kg/day for 3 weeks)3.1-fold increase vs. untreated diabetic rats[7][8][9]
Control RatsMeldonium (100 mg/kg/day for 3 weeks)1.2-fold increase vs. untreated control rats[7][8][9]
Acetylcarnitine Levels Diabetic and Control RatsMeldonium (100 mg/kg/day for 3 weeks)2.1-fold reduction in both groups[7][9]
L-Carnitine Concentration (Heart Tissue) RatsMeldonium (100 mg/kg for 14 days)69% decrease [6]
L-Carnitine Concentration (Plasma) Healthy VolunteersMeldonium (500 mg twice daily for 4 weeks)18% decrease [2]
Gamma-Butyrobetaine (GBB) Concentration (Heart Tissue) RatsMeldonium (100 mg/kg for 14 days)6-fold increase [6]
CPT-I-dependent Mitochondrial Respiration RatsMeldonium (100 mg/kg for 14 days)27% decrease [6]
Insulin-Stimulated Glucose Uptake (Heart) MiceMeldonium (200 mg/kg/day for 20 days)35% increase [10]
Table 2: Effects on Cardiac Function and Ischemia-Reperfusion Injury
ParameterModelTreatmentResultReference
Myocardial Infarct Size Rats (Ischemia-Reperfusion)Meldonium (100 mg/kg for 14 days)Significant reduction [6]
Rate Pressure Product (Post-Ischemia) Diabetic Rats (Isolated Heart)Meldonium (100 mg/kg/day for 3 weeks)1.5-fold increase vs. untreated diabetic rats[8]
Control Rats (Isolated Heart)Meldonium (100 mg/kg/day for 3 weeks)1.3-fold increase vs. untreated control rats[8]
Right Ventricular Fractional Area Change (RVFAC) Rats (Pulmonary Hypertension)Meldonium40% increase vs. untreated[11]
Left Ventricular Ejection Fraction (LVEF) Mice (Inflammation-induced Dysfunction)MeldoniumPrevented a 27% decrease [11]
Table 3: Clinical Efficacy in Stable Angina
ParameterPopulationTreatmentResultReference
Total Exercise Time Patients with Stable AnginaMeldonium (1000 mg/day) + Standard Therapy35.18 ± 53.29 seconds increase (p=0.002 vs. placebo)[12][13][14]
Patients with Stable AnginaPlacebo + Standard Therapy-7.10 ± 81.78 seconds change [12][13][14]
Total Exercise Time Patients with Stable AnginaMeldonium (1 g/day for 12 months) + Standard Therapy55.05 ± 88.01 seconds increase (p < 0.001 vs. placebo)[15]
Patients with Stable AnginaPlacebo + Standard Therapy0.79 ± 68.21 seconds increase [15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Meldonium's cardioprotective properties.

Langendorff Perfused Heart Model for Ischemia-Reperfusion Injury

This ex vivo model allows for the assessment of cardiac function in an isolated heart, free from systemic influences.

Experimental Workflow: Langendorff Perfusion

cluster_Preparation Preparation cluster_Perfusion Perfusion & Stabilization cluster_Ischemia_Reperfusion Ischemia-Reperfusion Protocol cluster_Analysis Analysis Anesthetize Anesthetize Animal Excise Excise Heart Anesthetize->Excise Cannulate Cannulate Aorta Excise->Cannulate Mount Mount on Langendorff Apparatus Cannulate->Mount Perfuse Retrograde Perfusion with Krebs-Henseleit Buffer Mount->Perfuse Stabilize Stabilization Period Perfuse->Stabilize Baseline Record Baseline Function Stabilize->Baseline Ischemia Induce Global Ischemia (Stop Perfusion) Baseline->Ischemia Reperfusion Reperfuse with Buffer (± Meldonium) Ischemia->Reperfusion Record_Post Record Post-Ischemic Function Reperfusion->Record_Post Infarct_Staining Quantify Infarct Size (TTC Staining) Reperfusion->Infarct_Staining Functional_Analysis Analyze Hemodynamic Parameters Record_Post->Functional_Analysis

Caption: Workflow for assessing ischemia-reperfusion injury in a Langendorff-perfused heart.

Methodology:

  • Animal Preparation: Anesthetize the experimental animal (e.g., rat, mouse) and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Aortic Cannulation: Cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes), during which baseline hemodynamic parameters (heart rate, left ventricular developed pressure, dP/dt) are recorded.

  • Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Reperfuse the heart with the buffer (with or without Meldonium) for a specified duration (e.g., 120 minutes).

  • Functional Assessment: Continuously monitor and record hemodynamic parameters throughout the experiment.

  • Infarct Size Quantification: At the end of reperfusion, freeze the heart, slice it, and incubate with 1% 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This technology allows for the real-time measurement of oxygen consumption rate (OCR) in isolated mitochondria or intact cells, providing insights into mitochondrial function.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from cardiac tissue using differential centrifugation.

  • Seahorse XF Plate Preparation: Adhere isolated mitochondria to the bottom of a Seahorse XF microplate.

  • Assay Medium: Add mitochondrial assay solution containing substrates for complex I (e.g., pyruvate, malate) or complex II (e.g., succinate).

  • Mito Stress Test: Sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial respiration:

    • Oligomycin: Inhibits ATP synthase to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

    • Rotenone/Antimycin A: Inhibit complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse XF software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Quantification of Gene Expression by qPCR

Quantitative polymerase chain reaction (qPCR) is used to measure the expression levels of specific genes of interest.

Methodology:

  • RNA Extraction: Isolate total RNA from cardiac tissue or cardiomyocytes using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument, which cycles through denaturation, annealing, and extension steps to amplify the target DNA.

  • Data Analysis: The instrument measures the fluorescence at each cycle. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence exceeds a certain threshold, is used to quantify the initial amount of target mRNA. Gene expression is typically normalized to a stable housekeeping gene.

Analysis of Protein Expression by Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a sample.

Methodology:

  • Protein Extraction: Lyse cardiac tissue or cardiomyocytes in a buffer containing detergents and protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

  • Quantification: Densitometry is used to quantify the intensity of the protein bands, which is proportional to the amount of protein.

Conclusion

This compound exerts its cardioprotective effects primarily by inducing a metabolic shift from fatty acid oxidation to glucose oxidation. This is achieved through the inhibition of L-carnitine biosynthesis and transport. The resulting increase in the efficiency of oxygen utilization is particularly beneficial in ischemic conditions. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and understand the therapeutic potential of Meldonium in cardiovascular diseases.

References

In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Meldonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldonium, a clinically used cardioprotective drug, has garnered significant attention for its metabolic modulating effects. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of its phosphate (B84403) salt, Meldonium Phosphate. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and analysis.

Molecular Structure

This compound is the phosphate salt of Meldonium, which is chemically known as 3-(2,2,2-trimethylhydrazinium)propionate. The addition of the phosphate group can improve the compound's stability and solubility characteristics.

A visual representation of the logical relationship between Meldonium and its phosphate salt is provided below.

Meldonium Meldonium (Active Moiety) MeldoniumPhosphate This compound (Salt Form) Meldonium->MeldoniumPhosphate forms salt with Phosphate Phosphate (Counter-ion) Phosphate->MeldoniumPhosphate

This compound Formation
Structural Details

The key structural identifiers for Meldonium and this compound are summarized in the table below for easy reference.

IdentifierMeldoniumThis compound
IUPAC Name 2-(2-Carboxylato-ethyl)-1,1,1-trimethylhydrazinium2-(2-Carboxyethyl)-1,1,1-trimethylhydrazinium phosphate
Molecular Formula C₆H₁₄N₂O₂C₆H₁₅N₂O₂·H₂O₄P
Molecular Weight 146.19 g/mol 244.18 g/mol [1]
CAS Number 76144-81-5839675-63-7
SMILES C--INVALID-LINK--(C)NCCC(=O)[O-]C--INVALID-LINK--(C)NCCC(=O)O.OP(=O)(O)[O-][1]
InChI InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3InChI=1S/C6H14N2O2.H3O4P/c1-8(2,3)7-5-4-6(9)10;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)[1]

Chemical Properties

The physicochemical properties of a drug substance are critical for its formulation development, bioavailability, and stability. While much of the publicly available data pertains to Meldonium or its dihydrate form, this section focuses on the known properties of this compound.

PropertyValue
pKa 4.14 (for Meldonium)[2]
Melting Point 87 °C (for Meldonium)[3]
Solubility >40 mg/mL in water at 20 °C (for Meldonium)[3]
Appearance White crystalline powder (for Meldonium)
Hygroscopicity Practically non-hygroscopic
Thermal Stability Increased thermal stability

Mechanism of Action: Inhibition of Carnitine Biosynthesis

Meldonium's primary mechanism of action involves the inhibition of the carnitine biosynthesis pathway, a critical process for fatty acid metabolism. By acting as a structural analog of gamma-butyrobetaine (GBB), Meldonium competitively inhibits the enzyme gamma-butyrobetaine hydroxylase (GBBH). This inhibition leads to a decrease in the biosynthesis of L-carnitine, which is essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation.

The signaling pathway below illustrates the mechanism of action of Meldonium.

cluster_0 Carnitine Biosynthesis Pathway cluster_1 Cellular Respiration GBB Gamma-Butyrobetaine (GBB) GBBH GBB Hydroxylase GBB->GBBH substrate LCarnitine L-Carnitine GBBH->LCarnitine produces FattyAcids Fatty Acid Oxidation LCarnitine->FattyAcids required for Meldonium Meldonium Meldonium->GBBH inhibits Glucose Glucose Oxidation Meldonium->Glucose shifts metabolism towards ATP ATP Production FattyAcids->ATP Glucose->ATP

Meldonium's Mechanism of Action

This shift in metabolism from fatty acid oxidation to glycolysis is particularly beneficial in ischemic conditions, as glucose oxidation requires less oxygen to produce the same amount of ATP.

Experimental Protocols

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in pharmaceutical formulations and biological matrices. This section details common experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the analysis of Meldonium. A robust method for the determination of Meldonium in tablet dosage forms is outlined below.[4]

Experimental Workflow:

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution of this compound Inject Inject into HPLC System Standard->Inject Sample Prepare Sample Solution from Tablet Dosage Form Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 205 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Meldonium Content Integrate->Quantify

HPLC Experimental Workflow

Methodology:

  • Chromatographic Conditions:

    • Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100Å[4]

    • Mobile Phase: Acetonitrile/Water (25/75, v/v) with 0.2% Perchloric Acid[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection: UV at 205 nm[4]

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve in the mobile phase to achieve a known concentration.

    • Further dilute as necessary to prepare working standard solutions.

  • Sample Solution Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

    • Transfer to a volumetric flask and add the mobile phase.

    • Sonicate to dissolve and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

  • System Suitability:

    • Perform replicate injections of a standard solution.

    • The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

    • The tailing factor for the Meldonium peak should be less than 2.0.

    • The theoretical plate count should be greater than 2000.

Spectrophotometric Determination

A simple and cost-effective spectrophotometric method can also be employed for the quantification of Meldonium in pharmaceutical dosage forms.[5][6]

Methodology:

  • Reagents:

    • p-Chloranil solution

    • Dimethylformamide (DMF)

  • Procedure:

    • Prepare a standard stock solution of Meldonium dihydrate in DMF.

    • Prepare sample solutions from the pharmaceutical dosage form in DMF.

    • To an aliquot of the standard or sample solution, add the p-chloranil solution.

    • Heat the mixture in a water bath under controlled temperature and time.

    • Measure the absorbance of the resulting colored product at the wavelength of maximum absorption (around 556 nm) against a reagent blank.[5]

  • Validation:

    • The method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.

    • A calibration curve should be constructed by plotting absorbance versus concentration, and the correlation coefficient should be determined.[5]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and chemical properties of this compound, a compound of significant interest in the pharmaceutical and sports medicine fields. The information on its mechanism of action and the detailed experimental protocols for its analysis offer a valuable resource for researchers and drug development professionals. A thorough understanding of these fundamental characteristics is crucial for the continued investigation and application of this molecule.

References

Modulating Cellular Energy Metabolism: A Technical Guide to the Role of Meldonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meldonium phosphate, a structural analogue of gamma-butyrobetaine (GBB), is a metabolic modulator that reconfigures cellular energy production. Primarily, it competitively inhibits gamma-butyrobetaine hydroxylase (GBBH), the enzyme responsible for the final step in carnitine biosynthesis.[1][2] This inhibition leads to a systemic decrease in L-carnitine levels, a crucial molecule for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2] Consequently, meldonium effectively curtails fatty acid oxidation and compels a metabolic shift towards glycolysis and glucose oxidation, a more oxygen-efficient pathway for ATP production.[1][2][3] This guide provides a comprehensive overview of the biochemical mechanisms of meldonium, quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: A Shift from Fatty Acids to Glucose

Meldonium's primary pharmacological effect is the strategic limitation of fatty acid oxidation and the concurrent upregulation of glucose metabolism. This is achieved through a multi-target mechanism that converges on the depletion of intracellular L-carnitine.

Inhibition of L-Carnitine Biosynthesis

The cornerstone of meldonium's action is the competitive inhibition of gamma-butyrobetaine hydroxylase (GBBH), a non-heme iron-containing dioxygenase that catalyzes the conversion of GBB to L-carnitine.[1][2] By acting as a substrate mimic, meldonium binds to the active site of GBBH, thereby preventing the synthesis of L-carnitine.[1][4]

Inhibition of Carnitine Transport

Meldonium also impedes the transport of L-carnitine into cells by inhibiting the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5.[1][5][6][7][8] This transporter is responsible for the uptake of L-carnitine in various tissues, including the heart, skeletal muscle, and kidneys.[9] Inhibition of OCTN2 further contributes to the reduction of intracellular L-carnitine pools.

Downstream Metabolic Consequences

The reduction in L-carnitine availability has profound effects on cellular energy metabolism:

  • Reduced Fatty Acid Oxidation: With diminished L-carnitine levels, the transport of long-chain fatty acids into the mitochondrial matrix is significantly impaired. This leads to a decrease in β-oxidation and a reduction in the production of acetyl-CoA from fatty acids.[1]

  • Upregulation of Glucose Metabolism: The decrease in acetyl-CoA from fatty acid oxidation alleviates the inhibition of pyruvate (B1213749) dehydrogenase (PDH), a key enzyme that links glycolysis to the Krebs cycle.[10] This results in an increased flux of pyruvate into the mitochondria and enhanced glucose oxidation.[10][11]

  • Prevention of Lipotoxicity: By limiting the accumulation of cytotoxic long-chain acylcarnitines and other lipid intermediates, meldonium can protect cells from damage, particularly under ischemic conditions.[2][12]

Quantitative Data on Meldonium's Effects

The following tables summarize the key quantitative data regarding the inhibitory and metabolic effects of meldonium.

Table 1: Inhibitory Constants of Meldonium
Target Enzyme/TransporterSpeciesIC50 / KiReference
Gamma-Butyrobetaine Hydroxylase (GBBH)Human (recombinant)34-62 µM (IC50)[5][13]
Gamma-Butyrobetaine Hydroxylase (BBOX)Rat26 µM (IC50)[14]
Organic Cation/Carnitine Transporter 2 (OCTN2)Human21 µM (EC50)[5][13]
Organic Cation/Carnitine Transporter 2 (OCTN2)Rat62 µM (IC50)[14]
Carnitine Acetyltransferase (CrAT)Not Specified1.6 mM (Ki)[15][16]
Carnitine Acetyltransferase (CrAT)Not Specified11.39 mM (IC50)[17]
Table 2: In Vivo Effects of Meldonium on Metabolites and Enzyme Activity
ParameterSpecies/ModelTreatmentEffectReference
Plasma L-CarnitineHealthy Volunteers500 mg, twice daily for 4 weeks18% decrease[18]
Heart L-CarnitineRat100 mg/kg for 2 weeks75% decrease[14]
Muscle Total CarnitineRat1.6 g/kg/day for 2 days, then 0.8 g/kg/day80% decrease[19]
Plasma Acylcarnitines (Short and Long-chain)Rat (Diabetic)100 mg/kg/day for 3 weeksSignificant decrease[10]
Cardiac Pyruvate Dehydrogenase (PDH) FluxRat (Diabetic)100 mg/kg/day for 3 weeks3.1-fold increase[10][11]
Cardiac Pyruvate Dehydrogenase (PDH) FluxRat (Control)100 mg/kg/day for 3 weeks1.2-fold increase[10][11]
Liver LactateRat (Ischemia/Reperfusion)Not specified30% reduction in I/R-induced increase[12]
Liver GlucoseRat (Ischemia/Reperfusion)Not specifiedDecrease[12]

Signaling Pathways and Experimental Workflows

Diagram 1: Meldonium's Core Mechanism of Action

Meldonium_Mechanism Meldonium This compound GBBH Gamma-Butyrobetaine Hydroxylase (GBBH) Meldonium->GBBH Inhibits OCTN2 Organic Cation/Carnitine Transporter 2 (OCTN2) Meldonium->OCTN2 Inhibits L_Carnitine_Syn L-Carnitine (Biosynthesis) GBBH->L_Carnitine_Syn Catalyzes L_Carnitine_Uptake L-Carnitine (Cellular Uptake) OCTN2->L_Carnitine_Uptake Mediates GBB Gamma-Butyrobetaine (GBB) GBB->GBBH L_Carnitine_Pool Intracellular L-Carnitine Pool L_Carnitine_Syn->L_Carnitine_Pool L_Carnitine_Uptake->L_Carnitine_Pool Fatty_Acid_Ox Fatty Acid β-Oxidation L_Carnitine_Pool->Fatty_Acid_Ox Required for Glucose_Ox Glucose Oxidation L_Carnitine_Pool->Glucose_Ox Inversely Regulates ATP_FA ATP (from Fatty Acids) Fatty_Acid_Ox->ATP_FA ATP_Glucose ATP (from Glucose) Glucose_Ox->ATP_Glucose Seahorse_Workflow cluster_prep Cell Preparation cluster_assay Seahorse XF Mito Stress Test cluster_analysis Data Analysis Seed_Cells Seed cells in Seahorse XF microplate Treat_Meldonium Treat with Meldonium (or vehicle control) Seed_Cells->Treat_Meldonium Incubate Incubate for desired duration Treat_Meldonium->Incubate Basal_OCR Measure Basal Oxygen Consumption Rate (OCR) Incubate->Basal_OCR Inject_Oligo Inject Oligomycin (ATP synthase inhibitor) Basal_OCR->Inject_Oligo Measure_ATP_OCR Measure ATP-linked OCR Inject_Oligo->Measure_ATP_OCR Inject_FCCP Inject FCCP (uncoupling agent) Measure_ATP_OCR->Inject_FCCP Measure_Max_OCR Measure Maximal Respiration Inject_FCCP->Measure_Max_OCR Inject_Rot_AA Inject Rotenone/Antimycin A (Complex I/III inhibitors) Measure_Max_OCR->Inject_Rot_AA Measure_NonMit_OCR Measure Non-mitochondrial OCR Inject_Rot_AA->Measure_NonMit_OCR Calculate_Parameters Calculate: - Basal Respiration - ATP Production - Maximal Respiration - Spare Respiratory Capacity Measure_NonMit_OCR->Calculate_Parameters Compare_Groups Compare Meldonium-treated vs. Control groups Calculate_Parameters->Compare_Groups

References

The Anti-Ischemic Potential of Meldonium Phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the mechanisms, experimental validation, and future directions in the study of Meldonium phosphate (B84403) as a promising anti-ischemic agent.

Introduction

Ischemic injury, a consequence of insufficient blood supply to tissues, is a primary contributor to the pathophysiology of numerous cardiovascular and neurological disorders, including myocardial infarction and stroke. The resulting oxygen deprivation triggers a cascade of detrimental cellular events, leading to tissue damage and functional impairment. Meldonium phosphate, a structural analogue of gamma-butyrobetaine (GBB), has emerged as a significant area of research for its potential cytoprotective effects in ischemic conditions. This technical guide provides a comprehensive overview of the anti-ischemic properties of this compound, focusing on its core mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic strategies against ischemic diseases.

Core Mechanism of Action: A Metabolic Shift

This compound's primary anti-ischemic effect stems from its ability to modulate cellular energy metabolism. It acts as a competitive inhibitor of γ-butyrobetaine hydroxylase (GBB), the enzyme responsible for the final step in the biosynthesis of L-carnitine.[1][2][3] L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process that, while energy-rich, is highly oxygen-demanding.

By inhibiting GBB, this compound reduces the intracellular concentration of L-carnitine. This leads to a decrease in fatty acid oxidation and a compensatory upregulation of glycolysis, the metabolic pathway that breaks down glucose to produce ATP.[1][3] Glycolysis is a more oxygen-efficient process for ATP generation compared to fatty acid oxidation.[2] This metabolic switch is crucial in ischemic conditions where oxygen supply is limited, as it helps to preserve cellular energy levels and mitigate the accumulation of toxic intermediate products of fatty acid metabolism.[1][2]

cluster_Meldonium This compound cluster_Carnitine L-Carnitine Biosynthesis cluster_Metabolism Cellular Energy Metabolism Meldonium Meldonium Phosphate GBB_hydroxylase GBB Hydroxylase Meldonium->GBB_hydroxylase Inhibits GBB γ-Butyrobetaine (GBB) GBB->GBB_hydroxylase L_carnitine L-Carnitine GBB_hydroxylase->L_carnitine Fatty_Acids Fatty Acid Oxidation L_carnitine->Fatty_Acids Facilitates transport ATP_FA ATP (High Oxygen Demand) Fatty_Acids->ATP_FA Glycolysis Glycolysis ATP_Gly ATP (Low Oxygen Demand) Glycolysis->ATP_Gly Cell_Protection Cellular Protection ATP_Gly->Cell_Protection Ischemia Ischemia (Reduced O2) Ischemia->Glycolysis Favors

Caption: Mechanism of Meldonium's metabolic shift.

Key Signaling Pathways in Meldonium-Mediated Cytoprotection

Beyond its direct metabolic effects, this compound exerts its anti-ischemic actions through the modulation of critical intracellular signaling pathways.

The Akt/GSK-3β Signaling Pathway

The Akt/GSK-3β pathway is a crucial regulator of cell survival and apoptosis.[4][5][6] Studies have shown that Meldonium can activate this pathway, leading to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β).[1] Inactivated GSK-3β is unable to promote apoptosis, thereby contributing to neuronal and cardiomyocyte survival during ischemia-reperfusion injury.[1][7]

Meldonium Meldonium Phosphate PI3K PI3K Meldonium->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) GSK3b GSK-3β pAkt->GSK3b Phosphorylates pGSK3b p-GSK-3β (Inactive) Apoptosis Apoptosis GSK3b->Apoptosis Promotes pGSK3b->Apoptosis Inhibits Cell_Survival Cell Survival pGSK3b->Cell_Survival Promotes

Caption: Meldonium's activation of the Akt/GSK-3β pathway.
The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, such as ischemia-reperfusion, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).[8] Research indicates that Meldonium pretreatment can enhance the activation of the Nrf2/HO-1 pathway, thereby bolstering the cellular antioxidant defense system and mitigating oxidative damage.[9][10]

Meldonium Meldonium Phosphate Nrf2_cyto Nrf2 (Cytoplasm) Meldonium->Nrf2_cyto Promotes release Ischemia_Reperfusion Ischemia/ Reperfusion ROS ↑ ROS Ischemia_Reperfusion->ROS Keap1 Keap1 ROS->Keap1 Inactivates Keap1->Nrf2_cyto Inhibits Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Defense Antioxidant Defense & Cell Protection HO1->Antioxidant_Defense

Caption: Meldonium's modulation of the Nrf2/HO-1 pathway.

Quantitative Data from Preclinical Studies

The anti-ischemic efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize key quantitative findings from these studies.

Table 1: Effects of Meldonium on Cerebral Ischemia-Reperfusion Injury in Rats (MCAO Model)

ParameterControl (Vehicle)Meldonium (50 mg/kg)Meldonium (100 mg/kg)Meldonium (200 mg/kg)Reference
Infarct Volume (%) 35.2 ± 4.125.8 ± 3.518.6 ± 2.9 15.4 ± 2.5[3]
Neurological Deficit Score 3.8 ± 0.52.9 ± 0.42.2 ± 0.3 1.8 ± 0.3[3]
Rotarod Test (Latency to fall, s) at 14 days 85 ± 12135 ± 15168 ± 18 185 ± 20[3]
p < 0.05, **p < 0.01 vs. Control

Table 2: Effects of Meldonium on Hepatic Ischemia-Reperfusion Injury in Rats

ParameterShamI/RI/R + Meldonium (300 mg/kg/day)Reference
Serum ALT (U/L) 45 ± 5250 ± 30110 ± 15[9]
Serum AST (U/L) 80 ± 10450 ± 50200 ± 25[9]
Hepatic p-Nrf2 expression (fold change) 1.00.6 ± 0.13.0 ± 0.5[9]
Hepatic HO-1 expression (fold change) 1.00.7 ± 0.11.5 ± 0.2[9]
Hepatic Bax/Bcl-2 ratio 1.03.5 ± 0.41.8 ± 0.3[9]
p < 0.05 vs. I/R

Table 3: Effects of Meldonium on Renal Ischemia-Reperfusion Injury in Rats

ParameterShamI/RI/R + Meldonium (300 mg/kg/day)Reference
Kidney Bax/Bcl-2 ratio 1.02.7 ± 0.31.75 ± 0.2[11]
Serum HMGB1 (ng/mL) 15 ± 385 ± 1040 ± 5[12]
Kidney Nrf2 expression (fold change) 1.00.84 ± 0.12.2 ± 0.3[12]
Kidney HO-1 expression (fold change) 1.00.69 ± 0.081.5 ± 0.2[12]
*p < 0.05 vs. I/R

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-ischemic effects of this compound.

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

Start Anesthetize Rat (e.g., isoflurane) Incise Midline Neck Incision Start->Incise Isolate Isolate Common, Internal, & External Carotid Arteries (CCA, ICA, ECA) Incise->Isolate Ligate Ligate Distal ECA Isolate->Ligate Occlude Temporarily Occlude CCA & ICA Ligate->Occlude Insert Insert Filament into ECA and advance into ICA to occlude MCA origin Occlude->Insert Ischemia Maintain Ischemia (e.g., 90 minutes) Insert->Ischemia Reperfuse Withdraw Filament to allow Reperfusion Ischemia->Reperfuse Close Close Incision Reperfuse->Close End Post-operative Care & Assessment Close->End

References

Methodological & Application

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Meldonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldonium, a substance known for its anti-ischemic properties, has garnered significant attention in both clinical research and sports anti-doping contexts. Accurate and robust analytical methods are crucial for its quantification in various matrices, including pharmaceutical formulations, plasma, and urine. High-performance liquid chromatography (HPLC) stands as a primary technique for this purpose. These application notes provide detailed protocols and comparative data for the analysis of Meldonium using various HPLC methods.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV for Pharmaceutical Dosage Forms

This protocol is adapted for the analysis of Meldonium in tablet dosage forms using a mixed-mode column with UV detection.[1]

1. Sample Preparation:

  • Weigh and finely powder a representative number of Meldonium tablets.
  • Accurately weigh a portion of the powder equivalent to a specific amount of Meldonium and transfer it to a volumetric flask.
  • Dissolve the powder in the mobile phase, sonicate for 5-10 minutes to ensure complete dissolution.
  • Dilute to the mark with the mobile phase and mix thoroughly.
  • Filter the solution through a 0.2 µm or 0.45 µm syringe filter before injection.[2]

2. Chromatographic Conditions:

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm[1]
  • Mobile Phase: Acetonitrile (B52724)/Water (25/75, v/v) with 0.2% Perchloric Acid (HClO4) buffer[1]
  • Flow Rate: 1.0 mL/min[1]
  • Injection Volume: 2-5 µL[2]
  • Column Temperature: Ambient
  • Detection: UV at 205 nm[1]

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of Meldonium in the sample to that of a standard solution of known concentration.

Protocol 2: HILIC-LC-MS/MS for Biological Samples (Plasma)

This protocol is suitable for the sensitive quantification of Meldonium in human plasma, employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.[3][4]

1. Sample Preparation (Protein Precipitation): [3]

  • To 100 µL of plasma, add 20 µL of an internal standard (IS) solution.
  • Add 300 µL of methanol (B129727) to precipitate proteins.
  • Vortex the mixture for 2 minutes.
  • Centrifuge at 6000 rpm for 5 minutes at 4°C.
  • Transfer the supernatant for injection.

2. Chromatographic Conditions: [3][4]

  • Column: ZORBAX HILIC Plus, 50 x 2.1 mm, 3.5 µm[3][4]
  • Mobile Phase: Water/Acetonitrile/200 mM Ammonium (B1175870) Formate Buffer (20:75:5, v/v/v)[3][4]
  • Flow Rate: 0.400 mL/min[3][4]
  • Injection Volume: 5 µL[3][4]
  • Column Temperature: Not specified, typically ambient to 40°C.
  • Detection: ESI-MS/MS in positive ion mode.

3. Mass Spectrometry Parameters:

  • Specific precursor-product ion transitions (MRM) for Meldonium and the internal standard should be optimized. For example, the precursor ion for Meldonium is m/z 147.1128.[5]

Protocol 3: HILIC-HRMS for Biological Samples (Urine)

This protocol is designed for the screening and confirmation of Meldonium in urine samples, particularly for anti-doping purposes, using HILIC with high-resolution mass spectrometry.[5][6]

1. Sample Preparation ("Dilute-and-Shoot"): [7]

  • For initial screening, dilute the urine sample 1:9 with deionized water.
  • For confirmation, dilute 270 µL of the urine sample with 30 µL of an internal standard solution (e.g., Meldonium-D3).[5]
  • Further dilute with 700 µL of acetonitrile and 100 µL of 100 mM ammonium acetate (B1210297) solution.[5]
  • Mix and inject an aliquot.

2. Chromatographic Conditions: [5]

  • Column: HILIC column
  • Mobile Phase A: Deionized water
  • Mobile Phase B: Acetonitrile
  • Mobile Phase C: 200 mM Ammonium Acetate buffer with 0.15% glacial acetic acid (pH 5.5)
  • Gradient: Maintain 5% C throughout. Start with 95% B, decrease linearly to 40% B over 10 minutes.
  • Flow Rate: 250 µL/min[5]
  • Injection Volume: 20 µL[5]
  • Detection: High-Resolution Mass Spectrometry (e.g., Q Exactive Orbitrap) in positive ESI mode.

Quantitative Data Summary

The following tables summarize the quantitative data from various published HPLC methods for Meldonium analysis.

Table 1: Chromatographic Conditions and Performance for Meldonium Analysis

MethodColumnMobile PhaseDetectorRetention Time (min)Linearity Range
HPLC-UV [1]Primesep 100 (4.6x150 mm, 5µm)ACN/H₂O (25/75) with 0.2% HClO₄UV (205 nm)Not specifiedNot specified
LC-MS/MS (Plasma) [3][4]ZORBAX HILIC Plus (50x2.1 mm, 3.5µm)H₂O/ACN/Ammonium Formate (20:75:5)MS/MS~1.1850 - 5000 ng/mL
UHPLC-HRMS (Urine) [5]HILICGradient with ACN, H₂O, and Ammonium Acetate BufferHRMSNot specified0.5 - 100 µg/mL
HPLC-ELSD [8]CN - 3 (4.6x250 mm, 5µm)H₂O/ACN (80:20)ELSDNot specified10.3 - 814.4 µg/mL
UHPLC-MS/MS (Plasma) [9]Waters Acquity UPLC BEH HILIC (50x2.1 mm, 1.7µm)H₂O/ACN/Formic Acid Buffer (25:70:5)MS/MSNot specified10 - 6000 ng/mL

Table 2: Method Validation Parameters for Meldonium Analysis

MethodLLOQRecovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
LC-MS/MS (Plasma) [3][4]47.70 ng/mL93.1 - 100.2Not specifiedNot specified
UHPLC-HRMS (Urine) [5]1 µg/mL (detection limit)Not specified7.0 - 8.49.9 - 12.9
HPLC-ELSD [8]Not specifiedNot specified0.411.63
UHPLC-MS/MS (Plasma) [9]10 ng/mLNot specifiedNot specifiedNot specified

Visualizations

The following diagrams illustrate the general workflow for the HPLC analysis of Meldonium phosphate.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Sample (Pharmaceutical, Plasma, Urine) dissolution Dissolution / Dilution start->dissolution extraction Protein Precipitation / 'Dilute-and-Shoot' start->extraction filtration Filtration / Centrifugation dissolution->filtration extraction->filtration injection Injection filtration->injection separation Chromatographic Separation (Column) injection->separation detection Detection (UV / MS / ELSD) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: General workflow for HPLC analysis of Meldonium.

Sample_Prep_Comparison cluster_pharma Pharmaceutical Formulation cluster_plasma Plasma cluster_urine Urine matrix Sample Matrix pharma_prep Dissolve in Mobile Phase -> Sonicate -> Filter matrix->pharma_prep Tablets plasma_prep Add Internal Standard -> Protein Precipitation (Methanol) -> Centrifuge matrix->plasma_prep Biological Fluid urine_prep 'Dilute-and-Shoot' (Dilute with Water/Buffer) matrix->urine_prep Biological Fluid hplc HPLC Injection pharma_prep->hplc To HPLC plasma_prep->hplc To HPLC urine_prep->hplc To HPLC

Caption: Sample preparation workflows for different matrices.

References

Application Notes and Protocols for the Detection of Meldonium Phosphate in Urine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Meldonium, also known as Mildronate, is a clinically used cardioprotective drug that has also been identified as a performance-enhancing substance, leading to its inclusion on the World Anti-Doping Agency (WADA) Prohibited List since 2016.[1][2] Chemically, Meldonium is 3-(2,2,2-trimethylhydrazinium) propionate, a structural analogue of gamma-butyrobetaine (GBB).[3][4] Its mechanism of action involves the inhibition of γ-butyrobetaine hydroxylase, an enzyme crucial for the biosynthesis of L-carnitine.[5] This inhibition leads to a decrease in fatty acid oxidation and an increase in glycolysis, a shift that is particularly beneficial in ischemic conditions but can also enhance athletic performance.[4][5]

Due to its high polarity and permanent positive charge, Meldonium is challenging to extract from biological matrices like urine using conventional liquid-liquid or solid-phase extraction techniques.[1][2] Consequently, a "dilute-and-shoot" approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) has become the standard method for its detection and quantification.[1][2] This document provides a detailed protocol for the analysis of Meldonium phosphate (B84403) in urine.

Chemical Properties of Meldonium Phosphate:

PropertyValueReference
Molecular FormulaC6H15N2O2.H2O4P[6]
Molecular Weight244.18 g/mol [6]
Monoisotopic Mass (Meldonium cation)146.105527694 Da[3]
IUPAC Name (Meldonium)3-[(trimethylazaniumyl)amino]propanoate[3]
CAS Number (Meldonium)76144-81-5[3][4][7]

Experimental Protocols

Sample Preparation: Dilute-and-Shoot Method

This method is widely adopted due to its simplicity and the physicochemical properties of Meldonium which make extraction difficult.[1][2]

Materials:

  • Urine sample

  • Meldonium-D3 (internal standard, IS) solution (e.g., 1 µg/mL in methanol (B129727) or water)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • For an initial screening assay, combine 45 µL of two different urine samples and add 10 µL of the internal standard solution (Meldonium-D3, 1 µg/mL).[8]

  • For a confirmatory analysis, dilute the urine sample appropriately with deionized water.[8]

  • Take a 270 µL aliquot of the diluted urine and add 30 µL of the internal standard solution (Meldonium-D3, 1 µg/mL).[8]

  • Further dilute the mixture with 700 µL of acetonitrile and 100 µL of a 100 mM ammonium (B1175870) acetate (B1210297) solution.[8]

  • Alternatively, for a simpler approach, centrifuge 300 µL of urine at 10,400 g for 10 minutes.[1]

  • Transfer 90 µL of the supernatant to an autosampler vial.[1]

  • Add 10 µL of an internal standard (e.g., methaqualone at 1 µg/mL, though a deuterated analogue like Meldonium-D3 is preferred).[1]

  • Vortex the sample thoroughly.[1]

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-Orbitrap, Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterMethod 1: Reversed-PhaseMethod 2: HILIC
Column C18 Pyramid analytical column (2 x 50 mm, 3 µm)HILIC column
Mobile Phase A 5 mM ammonium acetate with 0.1% glacial acetic acid (pH 3.5) in waterAcetonitrile
Mobile Phase B Acetonitrile100 mM Ammonium Acetate
Gradient Linear gradient, specific conditions may vary but a typical run would involve increasing the organic phase over time.Decrease Mobile Phase A from 95% to 40% over 10 minutes.
Flow Rate 0.3 - 0.5 mL/min0.5 mL/min
Injection Volume 5 - 10 µL10 µL
Column Temperature 40 °C40 °C

Note: The specific gradient conditions will need to be optimized based on the specific column and LC system used.

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage +4 kV
Source Temperature 300 °C
Capillary Temperature 350 °C
Multiple Reaction Monitoring (MRM) Transitions Meldonium: m/z 147 → 58, 147 → 132, 147 → 59, 147 -> 42.[8][9] Meldonium-D3 (IS): m/z 150 → 61.[8]
Collision Energy (CE) Optimized for each transition, e.g., 30 eV for 147 → 58.[8]
Dwell Time 10 ms

For high-resolution mass spectrometry (HRMS), the precursor ion for Meldonium (m/z 147.1128) and its most abundant product ion (m/z 58.0654) are monitored.[2] A high resolution of at least 140,000 FWHM is recommended to separate Meldonium from endogenous interferences like acetylcholine.[1][2]

Data Presentation

Quantitative Method Validation Parameters

The following table summarizes typical method validation results from published studies.

ParameterScreening AssayConfirmation AssayReference
Linearity Range 0.5 - 100 µg/mL1.0 - 12.5 µg/mL[8]
Correlation Coefficient (r²) > 0.99> 0.99[8]
Lower Limit of Detection (LLOD) 200 ng/mL10 ng/mL[8]
Limit of Quantification (LOQ) -10 ng/mL[10]
Intra-day Precision (%CV) 5.9 - 12.3%7.0 - 8.4%[8]
Inter-day Precision (%CV) Not determined9.9 - 12.9%[8]
Matrix Effect 71 - 93%73 - 97%[8]

Another study using HRMS reported a limit of detection of 50 ng/mL with a simple "dilute-and-shoot" method.[1]

Mandatory Visualizations

Meldonium's Mechanism of Action

Meldonium_Mechanism cluster_carnitine_synthesis Carnitine Biosynthesis Pathway cluster_energy_metabolism Cellular Energy Metabolism GBB γ-Butyrobetaine (GBB) GBB_Hydroxylase γ-Butyrobetaine Hydroxylase GBB->GBB_Hydroxylase Carnitine L-Carnitine Beta_Oxidation β-Oxidation Carnitine->Beta_Oxidation Transports Fatty Acids GBB_Hydroxylase->Carnitine Fatty_Acids Fatty Acids Fatty_Acids->Beta_Oxidation Energy Energy (ATP) Beta_Oxidation->Energy Glycolysis Glycolysis Meldonium Meldonium Meldonium->GBB_Hydroxylase

Caption: Mechanism of action of Meldonium.

Experimental Workflow for Meldonium Detection in Urine

Meldonium_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Collection Centrifugation Centrifugation (e.g., 10,400 g for 10 min) Urine_Sample->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer IS_Addition Add Internal Standard (Meldonium-D3) Supernatant_Transfer->IS_Addition Vortex Vortex Mix IS_Addition->Vortex Ready_Sample Sample Ready for Injection Vortex->Ready_Sample LC_Separation LC Separation (Reversed-Phase or HILIC) Ready_Sample->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for Meldonium analysis.

References

Application Notes & Protocols: Synthesis and Purification of Meldonium Phosphate for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Meldonium, chemically known as 3-(2,2,2-trimethylhydrazinium)propionate, is a novel cardioprotective drug developed in the 1970s at the Latvian Institute of Organic Synthesis.[1][2][3] It is a structural analogue of gamma-butyrobetaine (GBB), a precursor in the biosynthesis of carnitine.[1][4] Meldonium is prescribed for various cardiovascular, neurological, and metabolic conditions due to its anti-ischemic effects.[1][5] Its primary mechanism of action involves the inhibition of the enzyme gamma-butyrobetaine dioxygenase (GBB), which catalyzes the final step in carnitine biosynthesis.[2][3][6] This inhibition leads to a decrease in fatty acid oxidation and a shift towards the more oxygen-efficient glucose metabolism, which is particularly beneficial under ischemic conditions.[1][3]

This document provides detailed protocols for the chemical synthesis of Meldonium and its subsequent conversion to and purification of Meldonium Phosphate (B84403), suitable for laboratory-scale research and development.

Mechanism of Action: Metabolic Shift

Meldonium's therapeutic effects stem from its ability to modulate cellular energy metabolism. By competitively inhibiting the gamma-butyrobetaine hydroxylase (BBOX) enzyme, Meldonium decreases the biosynthesis of L-carnitine.[6] L-carnitine is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation.[3][7] The resulting decrease in carnitine levels reduces fatty acid metabolism and forces cells to generate energy primarily through glycolysis, a process that yields more ATP per molecule of oxygen consumed.[3] This metabolic shift helps protect cells from damage caused by ischemia.[3]

Caption: Meldonium's mechanism of action.

Experimental Protocols

This section details a two-part synthesis route: the preparation of Meldonium zwitterion followed by its conversion to the phosphate salt and subsequent purification.

Part 1: Synthesis of Meldonium

This synthesis is adapted from established methods involving the formation of a key intermediate followed by hydrogenolysis.[8] It begins with the reaction of 3-(2,2-dimethylhydrazinyl)propanoate with an alkylating agent, followed by deprotection.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
1,1-Dimethylhydrazine (B165182)C₂H₈N₂60.1057-14-7Toxic & Flammable
Methyl acrylate (B77674)C₄H₆O₂86.0996-33-3Flammable & Lachrymator
Iodomethane (B122720)CH₃I141.9474-88-4Toxic & Carcinogen
Palladium on Carbon (10%)Pd/C-7440-05-3Catalyst
Toluene (B28343)C₇H₈92.14108-88-3Solvent
Methanol (B129727)CH₃OH32.0467-56-1Solvent
Diethyl Ether(C₂H₅)₂O74.1260-29-7For precipitation

Procedure:

Step 1a: Synthesis of Methyl 3-(2,2-dimethylhydrazinyl)propanoate

  • To a stirred solution of 1,1-dimethylhydrazine (30.0 g, 0.5 mol) in a suitable reaction vessel, slowly add methyl acrylate (43.0 g, 0.5 mol) at a temperature maintained below 40°C using an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Remove any unreacted starting material under reduced pressure to yield the crude intermediate product, which can be used in the next step without further purification.

Step 1b: Quaternization to form 3-(2,2,2-trimethylhydrazinium)propionate methyl ester iodide

  • Dissolve the crude product from Step 1a in 250 mL of toluene.

  • Add iodomethane (78.0 g, 0.55 mol) to the solution.

  • Heat the mixture to 60°C and maintain for 2.5-3 hours.[8]

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, and collect the resulting precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield the quaternary ammonium (B1175870) salt intermediate.

Step 1c: Hydrolysis to Meldonium

  • The specific patent describing a similar route uses hydrogenolysis for deprotection of an ester.[8] However, a simple hydrolysis is often sufficient for a methyl ester.

  • Suspend the intermediate from Step 1b in a mixture of methanol and water (1:1).

  • Add a stoichiometric amount of a base like sodium hydroxide (B78521) to facilitate hydrolysis.

  • Stir the reaction at room temperature until the ester is fully hydrolyzed (monitor by TLC or HPLC).

  • Neutralize the solution with an appropriate acid (e.g., HCl), which will result in the precipitation of inorganic salts.

  • Filter off the inorganic salts. The filtrate contains Meldonium. Due to its high water solubility, isolating the final product can be challenging.[8] The solution can be concentrated and the product precipitated with a non-polar solvent or carried forward to the salt formation step.

Start Starting Materials: - 1,1-Dimethylhydrazine - Methyl Acrylate Step1 Step 1: Michael Addition (Formation of Hydrazine Propanoate) Start->Step1 Step2 Step 2: Quaternization (with Iodomethane in Toluene) Step1->Step2 Intermediate Intermediate: Quaternary Ammonium Salt Step2->Intermediate Step3 Step 3: Hydrolysis (Base-mediated) Intermediate->Step3 Neutralize Neutralization & Filtration Step3->Neutralize Product Crude Meldonium (Zwitterion in Solution) Neutralize->Product End Final Product for Part 2 Product->End

Caption: Workflow for the synthesis of Meldonium.

Part 2: Formation and Purification of Meldonium Phosphate

This procedure involves the direct reaction of the synthesized Meldonium with phosphoric acid to form the phosphate salt, followed by purification via recrystallization.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
Crude Meldonium Solution---From Part 1
Phosphoric Acid (85%)H₃PO₄98.007664-38-2Corrosive
Isopropanol (B130326)C₃H₈O60.1067-63-0Solvent
Ethanol (B145695)C₂H₆O46.0764-17-5Solvent
Activated CarbonC12.017440-44-0For decolorizing

Procedure:

Step 2a: Phosphate Salt Formation

  • Concentrate the aqueous solution of crude Meldonium from Part 1 under reduced pressure.

  • Redissolve the concentrated residue in a minimal amount of hot ethanol or isopropanol.

  • Slowly add a stoichiometric equivalent of 85% phosphoric acid dropwise while stirring. A 1:1 molar ratio will favor the formation of the dihydrogen phosphate salt.[9]

  • Stir the mixture at room temperature for 1 hour. The this compound salt should begin to precipitate.

  • Cool the mixture in an ice bath for another hour to maximize precipitation.

  • Collect the crude this compound crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropanol and then diethyl ether.

Step 2b: Purification by Recrystallization

  • Transfer the crude this compound to a clean flask.

  • Add a minimal amount of hot solvent (a mixture of ethanol and water is a good starting point) until all the solid dissolves.

  • If the solution is colored, add a small amount of activated carbon and heat for 10-15 minutes.

  • Filter the hot solution through celite or filter paper to remove the activated carbon and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, place the flask in a refrigerator or ice bath for several hours.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Quantitative Data Summary:

StepParameterValue/Range
Synthesis
Starting Molar Ratio (Hydrazine:Acrylate)1:1
Quaternization Temperature60°C[8]
Quaternization Time2.5 - 3 hours[8]
Expected Yield (Crude Meldonium)60-75% (Typical)
Purification
Purity before Recrystallization>90% (Typical)
Purity after Recrystallization>98% (Typical, by HPLC)
Final Yield (this compound)70-85% (From crude salt)
Part 3: Characterization

The identity and purity of the final this compound product should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show the parent ion of Meldonium at m/z 147.1128.[10]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure. The proton NMR should show characteristic peaks for the trimethyl group, and the two methylene (B1212753) groups. ³¹P NMR will confirm the presence of the phosphate counter-ion.

  • High-Performance Liquid Chromatography (HPLC): Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective method for assessing the purity of Meldonium.[10][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify characteristic functional groups in the molecule.

Safety Precautions:

  • All synthesis and purification steps should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 1,1-Dimethylhydrazine and iodomethane are toxic and potential carcinogens; handle with extreme care.

  • Phosphoric acid is corrosive and can cause severe burns.

  • Handle flammable solvents like diethyl ether, methanol, and toluene away from ignition sources.

References

Application Notes and Protocols: Utilizing Meldonium Phosphate in Animal Models of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Meldonium phosphate (B84403) in preclinical animal models of myocardial infarction (MI). Meldonium, a clinically used anti-ischemic drug, has demonstrated significant cardioprotective effects by modulating cellular energy metabolism.[1][2][3] This document outlines its mechanism of action, summarizes key quantitative findings from various studies, and provides detailed experimental procedures to facilitate further research in the field of cardiovascular drug development.

Principle and Mechanism of Action

Meldonium phosphate's primary mechanism of action involves the inhibition of γ-butyrobetaine hydroxylase, the enzyme responsible for the final step of L-carnitine biosynthesis.[4][5] This leads to a decrease in intracellular L-carnitine levels, which in turn limits the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a highly oxygen-consuming process. Consequently, the myocardial energy metabolism shifts towards glycolysis, a more oxygen-efficient pathway for ATP production.[6][7][8] This metabolic shift is particularly beneficial during ischemic conditions, as it helps to restore the balance between cellular oxygen supply and demand, prevents the accumulation of toxic intermediate products of fatty acid oxidation, and ultimately protects cardiomyocytes from ischemic injury and apoptosis.[4] Additionally, Meldonium has been shown to stimulate the synthesis of nitric oxide (NO), which contributes to its vasodilatory and cardioprotective effects.[1][9]

Key Quantitative Data from Animal Studies

The following tables summarize the quantitative outcomes of this compound administration in various animal models of myocardial infarction and related ischemic conditions.

Table 1: Effects of Meldonium on Myocardial Infarct Size and Cardiac Function

Animal ModelDosing RegimenKey FindingsReference
Rat (Middle Cerebral Artery Occlusion)50, 100, 200 mg/kgSignificantly reduced cerebral infarction volume at 100 and 200 mg/kg doses.[1][1]
Rat (Pulmonary Hypertension-induced RV failure)200 mg/kg for 4 weeksAttenuated the development of RV hypertrophy and increased RV fractional area change (RVFAC) by 50%.[10][10]
Mouse (LPS-induced LV dysfunction)100 mg/kg for 3 weeksPrevented the 30% decrease in LV ejection fraction (LVEF) induced by LPS.[10][10]
Rat (Ischemia/Reperfusion Liver Injury)300 mg/kg/day for 4 weeks (pre-treatment)Inhibited oxidative burst, tissue injury, and cell necrosis.[7][7]

Table 2: Effects of Meldonium on Biochemical and Cellular Markers

Animal ModelDosing RegimenBiomarkerOutcomeReference
Rat (Middle Cerebral Artery Occlusion)50, 100, 200 mg/kgNeuronal Apoptosis (TUNEL staining)Significantly reduced neuronal apoptosis in the cortex and hippocampus at all doses.[1][1]
Rat (Faecal-induced Sepsis)300 mg/kg/day for 4 weeks (pre-treatment)Serum Troponin TDecreased serum Troponin T levels compared to the sepsis group.[11][11]
Rat (Faecal-induced Sepsis)300 mg/kg/day for 4 weeks (pre-treatment)Cardiac Bax/Bcl-2 ratioDecreased the pro-apoptotic Bax/Bcl-2 ratio in the heart.[11][11]
Rat (LPS-induced Sepsis)300 mg/kg/day for 4 weeks (pre-treatment)Serum Troponin TAmeliorated the increase in serum Troponin T by 50%.[12][13][12][13]
Rat (Hypoosmolar Hyperhydration)50 mg/kg once a day (intraperitoneal)Cardiomyocyte diameterPrevented the increase in cardiomyocyte diameter observed in the disease model.[14]

Experimental Protocols

Animal Models of Myocardial Infarction

A common and reproducible method for inducing myocardial infarction in rodents is the permanent ligation of the left anterior descending (LAD) coronary artery.

Protocol 3.1.1: LAD Ligation in Rats/Mice

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Intubation and Ventilation: Intubate the animal with a small animal laryngoscope and ventilate with a rodent ventilator.

  • Surgical Preparation: Shave the chest area and disinfect with an appropriate antiseptic solution.

  • Thoracotomy: Make a left lateral thoracotomy incision at the fourth intercostal space to expose the heart.

  • LAD Ligation: Gently retract the pericardium to visualize the LAD coronary artery. Ligate the LAD artery with a fine suture (e.g., 6-0 silk). Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

  • Closure: Close the chest wall in layers and aspirate air from the thoracic cavity to prevent pneumothorax.

  • Post-operative Care: Administer analgesics as required and monitor the animal closely during recovery.

This compound Administration

This compound can be administered through various routes, including oral gavage and intraperitoneal injection. The choice of route and dosing regimen will depend on the specific experimental design.

Protocol 3.2.1: Oral Gavage

  • Preparation: Dissolve this compound in an appropriate vehicle (e.g., sterile water or saline).

  • Administration: Gently restrain the animal and insert a gavage needle into the esophagus and down to the stomach. Slowly administer the calculated dose of the Meldonium solution.

Protocol 3.2.2: Intraperitoneal (IP) Injection

  • Preparation: Dissolve this compound in sterile saline.

  • Administration: Restrain the animal and lift its hindquarters. Insert a needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder. Inject the Meldonium solution.

Assessment of Cardioprotective Effects

Protocol 3.3.1: Infarct Size Measurement

  • Heart Extraction: At the end of the experiment, euthanize the animal and excise the heart.

  • Staining: Perfuse the heart with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer. TTC stains viable myocardium red, while the infarcted area remains pale.

  • Image Analysis: Slice the heart into transverse sections and photograph both sides of each slice. Use image analysis software to quantify the area of infarction relative to the total area of the ventricles.

Protocol 3.3.2: Echocardiography

  • Procedure: Perform transthoracic echocardiography on anesthetized animals at baseline and at specified time points post-MI.

  • Parameters: Measure left ventricular internal dimensions at end-diastole and end-systole to calculate ejection fraction (LVEF) and fractional shortening (FS) as indicators of systolic function.

Signaling Pathways and Visualizations

Meldonium's cardioprotective effects are mediated through a network of signaling pathways that regulate cellular metabolism, survival, and function.

Meldonium_Mechanism_of_Action Meldonium Meldonium phosphate GBB_hydroxylase γ-Butyrobetaine hydroxylase Meldonium->GBB_hydroxylase Inhibits Glycolysis Glycolysis Meldonium->Glycolysis Promotes shift to NO_Synthase Nitric Oxide Synthase (NOS) Meldonium->NO_Synthase Stimulates L_Carnitine L-Carnitine Biosynthesis GBB_hydroxylase->L_Carnitine Catalyzes Fatty_Acid_Oxidation Fatty Acid β-Oxidation L_Carnitine->Fatty_Acid_Oxidation Enables Cardioprotection Cardioprotection Fatty_Acid_Oxidation->Cardioprotection Reduces Oxygen Demand ATP_Production Oxygen-Efficient ATP Production Glycolysis->ATP_Production Leads to ATP_Production->Cardioprotection Contributes to NO_Production Nitric Oxide (NO) Production NO_Synthase->NO_Production Leads to Vasodilation Vasodilation NO_Production->Vasodilation Causes Vasodilation->Cardioprotection Contributes to

Caption: Meldonium's dual mechanism of cardioprotection.

Experimental_Workflow Animal_Model Animal Model Selection (Rat/Mouse) MI_Induction Myocardial Infarction Induction (LAD Ligation) Animal_Model->MI_Induction Treatment_Groups Treatment Groups (Vehicle vs. Meldonium) MI_Induction->Treatment_Groups Meldonium_Admin Meldonium Administration (Oral Gavage / IP Injection) Treatment_Groups->Meldonium_Admin Endpoint_Assessment Endpoint Assessment Meldonium_Admin->Endpoint_Assessment Infarct_Size Infarct Size Measurement (TTC Staining) Endpoint_Assessment->Infarct_Size Biomarker_Analysis Biochemical/Cellular Biomarker Analysis Endpoint_Assessment->Biomarker_Analysis Data_Analysis Data Analysis and Interpretation Infarct_Size->Data_Analysis Cardiac_Function Cardiac Function Assessment (Echocardiography) Cardiac_Function->Data_Analysis Biomarker_Analysis->Data_Analysis Endpoint_assessment Endpoint_assessment Endpoint_assessment->Cardiac_Function

Caption: General experimental workflow for studying Meldonium.

Signaling_Pathway Meldonium Meldonium phosphate Akt Akt Meldonium->Akt Activates GSK_3beta GSK-3β Akt->GSK_3beta Inhibits Mitochondrial_Function Mitochondrial Function Preservation GSK_3beta->Mitochondrial_Function Promotes Dysfunction Apoptosis Neuronal/Cardiomyocyte Apoptosis GSK_3beta->Apoptosis Promotes Mitochondrial_Function->Apoptosis Inhibits Cell_Survival Cell Survival Mitochondrial_Function->Cell_Survival Promotes Apoptosis->Cell_Survival Reduces

Caption: Meldonium's role in the Akt/GSK-3β signaling pathway.

References

Application of Meldonium phosphate in cell culture studies of hypoxia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cellular hypoxia, a state of oxygen deficiency, is a critical factor in various physiological and pathological processes, including ischemic diseases, high-altitude injury, and cancer.[1][2] Under hypoxic conditions, cells activate a complex signaling network, primarily orchestrated by the Hypoxia-Inducible Factor-1α (HIF-1α), to adapt their metabolism and promote survival.[2][3][4] Meldonium (also known as Mildronate), initially developed as a cardioprotective agent, has emerged as a significant molecule for studying cellular responses to hypoxia.[1][5] Its primary mechanism involves the inhibition of L-carnitine biosynthesis, which shifts cellular energy metabolism from fatty acid oxidation towards the more oxygen-efficient glycolysis.[1][6][7] Recent studies have further elucidated its role in directly modulating glycolytic enzymes, offering a valuable tool for researchers investigating metabolic reprogramming and cytoprotective strategies in hypoxic environments.[3][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Meldonium phosphate (B84403) in cell culture models of hypoxia.

Mechanism of Action in Hypoxic Cells

Meldonium exerts its effects through a multi-faceted mechanism that is particularly relevant under low-oxygen conditions.

  • Inhibition of Carnitine Biosynthesis: Meldonium is a structural analog of gamma-butyrobetaine (GBB) and acts as a competitive inhibitor of the enzyme GBB hydroxylase (BBOX), the final enzyme in the L-carnitine synthesis pathway.[1][6][10] By reducing intracellular L-carnitine levels, Meldonium limits the transport of long-chain fatty acids into the mitochondria for β-oxidation, a highly oxygen-demanding process.[1][5] This forces cells to rely more on glycolysis for ATP production, which is more efficient in terms of ATP generated per molecule of oxygen consumed.[1]

  • Regulation of Glycolysis: Beyond its effects on carnitine, recent evidence shows Meldonium directly interacts with and regulates key rate-limiting enzymes in the glycolytic pathway. Studies have identified Platelet-Type Phosphofructokinase (PFKP) and Phosphoglycerate Kinase 1 (PGK1) as direct targets.[3][8][9][11] By modulating these enzymes, Meldonium can optimize the glycolytic flux and enhance ATP production during hypoxia.[8]

  • Alleviation of Oxidative Stress: The metabolic shift induced by Meldonium also contributes to a reduction in oxidative stress. By inhibiting fatty acid oxidation, it prevents the accumulation of cytotoxic intermediate products.[6] Furthermore, Meldonium has been shown to promote the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response, which helps mitigate mitochondrial damage caused by hypoxia.[3][9][11]

Visualizing the Pathways

To better understand the cellular mechanisms at play, the following diagrams illustrate the key signaling pathways involved in the cellular response to hypoxia and the points of intervention by Meldonium.

HIF_1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_norm HIF-1α PHD PHD HIF1a_norm->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_norm Degradation HIF1a_hyp HIF-1α PHD_hyp PHD HIF1a_hyp->PHD_hyp Inhibited HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex Stabilization & Dimerization HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE TargetGenes Target Genes (e.g., VEGF, Glycolytic Enzymes) HRE->TargetGenes Gene Transcription

Diagram 1. The Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.

Meldonium_Mechanism Meldonium Meldonium BBOX GBB Hydroxylase (BBOX) Meldonium->BBOX Inhibits GBB γ-Butyrobetaine (GBB) GBB->BBOX L_Carnitine L-Carnitine BBOX->L_Carnitine Mitochondria Mitochondria L_Carnitine->Mitochondria Transports Glycolysis Glycolysis L_Carnitine->Glycolysis Shift Towards FattyAcids Long-Chain Fatty Acids FattyAcids->Mitochondria BetaOxidation β-Oxidation Mitochondria->BetaOxidation ATP_FA ATP (High O2 Cost) BetaOxidation->ATP_FA Glucose Glucose Glucose->Glycolysis ATP_Gly ATP (Low O2 Cost) Glycolysis->ATP_Gly

Diagram 2. Meldonium's primary mechanism via L-carnitine synthesis inhibition.

Quantitative Data Summary

The following tables summarize the quantitative effects of Meldonium treatment on various cellular parameters under hypoxic conditions as reported in literature.

Table 1: Effect of Meldonium on Cell Viability and Metabolism in Hypoxic RLE-6TN Cells | Parameter | Condition | Meldonium (10 µM) | Meldonium (20 µM) | Meldonium (40 µM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cell Viability | Hypoxia vs. Control | Markedly Decreased | Increased (p < 0.01) | - | Increased (p < 0.001) |[3] | | Lactate (B86563) Concentration | Hypoxia vs. Control | Increased | Significantly Decreased (p < 0.001) | Significantly Decreased (p < 0.001) | Significantly Decreased (p < 0.01) |[3] | | ECAR | Hypoxia vs. Control | Increased | Reduced | Reduced | Reduced |[3] |

Table 2: Effect of Meldonium on Mitochondrial Respiration in Hypoxic RLE-6TN Cells | Parameter | Condition | Meldonium (10 µM) | Meldonium (20 µM) | Meldonium (40 µM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Basal Respiration | Hypoxia vs. Control | Decreased (p < 0.001) | Increased (p < 0.01) | Increased (p < 0.05) | Increased (p < 0.01) |[3] | | Proton Leak | Hypoxia vs. Control | Decreased (p < 0.001) | - | - | Restored (p < 0.05) |[3] | | Non-Mitochondrial O2 Consumption | Hypoxia vs. Control | Decreased (p < 0.001) | Increased (p < 0.05) | Increased (p < 0.01) | Increased (p < 0.001) |[3] |

Experimental Protocols

The following protocols provide a framework for studying the effects of Meldonium phosphate in cell culture models of hypoxia. These should be adapted based on the specific cell line and experimental goals.

General Cell Culture and Hypoxia Induction

This protocol outlines the basic steps for cell culture, Meldonium treatment, and induction of hypoxia.

Experimental_Workflow start Seed Cells adherence Allow Adherence (e.g., 24h) start->adherence pretreatment Pre-treat with Meldonium (e.g., 10, 20, 40 µM) adherence->pretreatment hypoxia Induce Hypoxia (e.g., 1% O2 or Hypobaric Chamber) pretreatment->hypoxia incubation Incubate for Desired Duration (e.g., 24h) hypoxia->incubation analysis Perform Downstream Assays incubation->analysis

Diagram 3. General experimental workflow for in vitro hypoxia studies.

Materials:

  • Cell line of interest (e.g., RLE-6TN type II alveolar epithelial cells, primary hippocampal neurons).[3][12]

  • Complete cell culture medium.[13]

  • This compound (stock solution prepared in sterile water or PBS).

  • Hypoxia chamber or a hypobaric chamber.

  • Cell culture plates (e.g., 6-well, 96-well).

Procedure:

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow for 24 hours.

  • Meldonium Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40 µM).[3] Include a vehicle control group (medium without Meldonium).

  • Hypoxia Induction: Place the culture plates into a hypoxia chamber. For chemical hypoxia, a mimetic like cobalt chloride (CoCl₂) can be used.[14] For physical hypoxia, use a specialized incubator with controlled gas levels (e.g., 1% O₂, 5% CO₂, 94% N₂) or a hypobaric chamber to simulate high-altitude conditions.[3]

  • Incubation: Incubate the cells under hypoxic conditions for the desired experimental duration (e.g., 24 hours).[3]

  • Downstream Analysis: Following incubation, collect cell lysates, supernatants, or analyze the cells directly using the protocols below.

Cell Viability Assay (CCK-8)

Purpose: To quantify the effect of Meldonium on cell viability under hypoxia.

Procedure:

  • Seed cells in a 96-well plate.

  • Follow the general protocol for Meldonium pre-treatment and hypoxia induction.

  • After the hypoxic incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability relative to the normoxic control group. A significant increase in viability in Meldonium-treated groups compared to the hypoxia-only group indicates a protective effect.[3]

Lactate Production Assay

Purpose: To measure the rate of glycolysis by quantifying lactate, a major end-product.

Procedure:

  • Seed cells in a 6-well plate.

  • Follow the general protocol for Meldonium pre-treatment and hypoxia induction.

  • After incubation, collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to remove any cellular debris.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

  • A decrease in lactate concentration in Meldonium-treated groups compared to the hypoxia-only group suggests that Meldonium regulates glycolysis.[3][5]

Western Blot Analysis

Purpose: To analyze the expression levels of key proteins involved in the hypoxic response and Meldonium's mechanism of action (e.g., HIF-1α, PFKP, Nrf2, PKM2, LDHA).[3][11]

Procedure:

  • Seed cells in 6-well plates or 60mm dishes.

  • Follow the general protocol for Meldonium pre-treatment and hypoxia induction.

  • Lyse the cells using RIPA buffer containing a protease inhibitor cocktail.[3]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., anti-HIF-1α, anti-PFKP, anti-Nrf2) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

This compound is a powerful pharmacological tool for investigating cellular metabolic adaptation to hypoxia. Its dual action of inhibiting carnitine-dependent fatty acid oxidation and directly modulating glycolysis provides a unique mechanism to study cytoprotection under low-oxygen stress. The protocols and data presented here offer a solid foundation for researchers to explore the therapeutic potential of Meldonium in hypoxia-related pathologies. Future studies could focus on dissecting the precise molecular interactions between Meldonium and its target enzymes, exploring its effects on other hypoxia-regulated pathways, and translating these in vitro findings to more complex pre-clinical models.

References

Quantification of Meldonium in Biological Samples Using UHPLC-HRMS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of Meldonium in various biological matrices using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). Meldonium, a substance with clinical applications in treating ischemia, is also monitored as a prohibited substance in sports by the World Anti-Doping Agency (WADA).[1][2] Accurate and sensitive quantification is therefore crucial for both therapeutic drug monitoring and anti-doping control. This application note details validated methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of Meldonium in urine, plasma, milk, and meat samples. Furthermore, it presents a summary of quantitative performance data and visual workflows to aid in method implementation.

Introduction to Meldonium

Meldonium (also known as Mildronate) is a metabolic modulator that was initially developed for veterinary medicine and later used as an anti-ischemic agent in humans.[2][3] Its mechanism of action involves the inhibition of the enzyme gamma-butyrobetaine hydroxylase (GBB), which is critical for the biosynthesis of carnitine.[1][4][5] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By reducing carnitine levels, Meldonium shifts the cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glycolysis pathway.[1][3][6] This action is particularly beneficial in ischemic conditions where oxygen supply is limited.[3][6] Due to its potential to enhance physical performance and endurance, Meldonium has been added to the WADA Prohibited List.[1][2]

Mechanism of Action of Meldonium

The primary effect of Meldonium is the competitive inhibition of GBB, which leads to a decrease in the biosynthesis of L-carnitine.[4][5] This, in turn, reduces the transport of fatty acids into the mitochondria, thereby inhibiting fatty acid oxidation. Consequently, the cell increases its reliance on glycolysis for energy production, a process that consumes less oxygen to produce ATP.[3][6]

Meldonium_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Fatty_Acid_Oxidation Fatty Acid β-Oxidation Energy_Production_FAO ATP (High O2 Consumption) Fatty_Acid_Oxidation->Energy_Production_FAO Energy Production GBB Gamma-Butyrobetaine (GBB) L_Carnitine L-Carnitine GBB->L_Carnitine Catalyzed by GBB_Hydroxylase GBB Hydroxylase GBB_Hydroxylase->L_Carnitine L_Carnitine->Fatty_Acid_Oxidation Transports Fatty_Acids Long-Chain Fatty Acids Fatty_Acids->Fatty_Acid_Oxidation Glycolysis Glycolysis Energy_Production_Glycolysis ATP (Low O2 Consumption) Glycolysis->Energy_Production_Glycolysis Energy Production Meldonium Meldonium Meldonium->GBB_Hydroxylase Inhibits caption Mechanism of Action of Meldonium.

Caption: Mechanism of Action of Meldonium.

UHPLC-HRMS Methodology

The high polarity and permanent charge of Meldonium make its extraction and chromatographic retention challenging.[7] UHPLC systems coupled with HRMS offer the necessary sensitivity and selectivity for its reliable quantification in complex biological matrices. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) have been successfully employed.

Experimental Workflow

The general workflow for the analysis of Meldonium in biological samples involves sample preparation, UHPLC separation, and HRMS detection and quantification.

Experimental_Workflow Sample Biological Sample (Urine, Plasma, Milk, Meat) Preparation Sample Preparation Sample->Preparation UHPLC UHPLC Separation (HILIC or Reversed-Phase) Preparation->UHPLC HRMS HRMS Detection (Full Scan / dd-MS2) UHPLC->HRMS Quantification Data Analysis & Quantification HRMS->Quantification caption General experimental workflow.

Caption: General experimental workflow.

Experimental Protocols

Sample Preparation

Due to the high concentrations often found in urine and the simplicity of the matrix, a "dilute-and-shoot" approach is commonly used.[7][8][9]

  • Thaw frozen urine samples at room temperature and vortex for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Take a 270 µL aliquot of the supernatant and add 30 µL of an internal standard (IS) solution (e.g., Meldonium-D3 at 1 µg/mL).[8]

  • Further dilute the mixture with 700 µL of acetonitrile (B52724).[8]

  • Vortex the final mixture and transfer an aliquot to a vial for injection.

For plasma samples, protein precipitation is a common and effective method.

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the UHPLC system.

A simple protein precipitation and dilution method is effective for milk samples.[2][10][11]

  • Dilute 200 µL of milk sample with 800 µL of acetonitrile containing the internal standard (e.g., gabapentin).[2]

  • Vortex the mixture for 1 minute.[2]

  • Centrifuge at 10,000 rpm for 10 minutes.[2]

  • Transfer 300 µL of the supernatant into a vial for analysis.[2]

For solid tissues like meat and liver, homogenization is required.[2][10][11]

  • Homogenize 1 g of the tissue sample with quartz sand.[2]

  • Add 5 mL of a water:acetonitrile mixture (10:90, v/v) containing the internal standard.[2]

  • Vortex the mixture vigorously.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collect the supernatant for injection.

UHPLC Conditions

HILIC Method (for enhanced retention of polar compounds):

  • Column: HILIC column (e.g., Nucleodur HILIC, 100 x 2 mm, 1.8 µm).[8]

  • Mobile Phase A: 200 mM ammonium (B1175870) acetate (B1210297) buffer with 0.15% glacial acetic acid (pH 5.5).[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: Isocratic at 95% B for 1 min.[8]

  • Flow Rate: 250 µL/min.[8]

  • Injection Volume: 20 µL.[8]

Reversed-Phase Method:

  • Column: C18 column (e.g., Nucleodur C18 Pyramid, 50 x 2 mm, 3 µm).[8]

  • Mobile Phase A: 5 mM ammonium acetate buffer with 0.1% glacial acetic acid (pH 3.5).[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: A linear gradient suitable for the separation of the analyte from matrix components.

  • Flow Rate: 400 µL/min.

  • Injection Volume: 5-10 µL.

HRMS Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitored Ions:

    • Precursor ion (m/z): 147.1128.[7]

    • Product ion (m/z): 58.0654.[7]

  • Resolution: ≥ 70,000 FWHM to ensure mass accuracy and separate from potential interferences. A resolution of 140,000 FWHM has been shown to be effective in separating Meldonium from endogenous compounds like acetylcholine, lysine, and glutamine in urine.[7]

  • Collision Energy: Optimized for the fragmentation of the precursor ion.

Quantitative Data Summary

The following tables summarize the quantitative performance of UHPLC-HRMS methods for Meldonium in various biological matrices as reported in the literature.

Matrix Linearity Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Precision (RSD%) Reference
Urine1.0 - 12.5 (µg/mL)<10-Intra-day: 7.0-8.4, Inter-day: 9.9-12.9[8]
Urine-50--[7][9]
Plasma10 - 6000-10-[12][13]
Milk10 - 250-10-[2]
Meat/Liver10 - 250-25-[2]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Conclusion

The UHPLC-HRMS methods detailed in this application note provide a robust and sensitive approach for the quantification of Meldonium in a range of biological samples. The choice of sample preparation technique and chromatographic conditions should be tailored to the specific matrix and the required sensitivity. The high resolution and mass accuracy of HRMS are critical for overcoming challenges associated with the analysis of this polar compound, ensuring accurate and reliable results for both clinical and anti-doping applications.

References

Application Notes and Protocols for Meldonium Phosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldonium, a substance prohibited by the World Anti-Doping Agency (WADA), is an anti-ischemic drug that has been shown to increase endurance and improve rehabilitation after exercise.[1][2] Its analysis in biological matrices is crucial for both anti-doping control and pharmacokinetic studies. Due to its high polarity and permanent charge, sample preparation for Meldonium analysis presents unique challenges, often making traditional liquid-liquid or solid-phase extraction methods difficult.[3][4] The most common and straightforward approach for urine analysis is the "dilute-and-shoot" method, where a diluted urine sample is directly injected into the analytical instrument.[3][4][5] However, for other matrices or when lower detection limits are required, more extensive sample clean-up techniques such as protein precipitation and solid-phase extraction (SPE) are employed. This document provides detailed protocols for various sample preparation techniques for the analysis of Meldonium from biological samples.

Key Analytical Techniques

The primary analytical technique for the quantification of Meldonium is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] This method offers high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the polar Meldonium molecule.[8][9]

Sample Preparation Protocols

Protocol 1: Dilute-and-Shoot for Urine Samples

This is the most frequently used method for urine analysis due to its simplicity and speed.[3][4][5]

Objective: To prepare urine samples for direct injection into an LC-MS/MS system.

Materials:

  • Deionized water

  • Internal Standard (IS) solution (e.g., Meldonium-D3)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • In a clean microcentrifuge tube, add 270 µL of the urine sample.[1]

  • Fortify the sample with a known concentration of the internal standard (e.g., Meldonium-D3).[1]

  • Dilute the mixture with an appropriate volume of deionized water. The dilution factor can be adjusted based on the expected concentration of Meldonium.

  • Vortex the mixture thoroughly.[1]

  • Centrifuge the sample to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram:

G cluster_sample_prep Dilute-and-Shoot Protocol urine Urine Sample is Add Internal Standard (Meldonium-D3) urine->is dilute Dilute with Deionized Water is->dilute vortex1 Vortex dilute->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for the Dilute-and-Shoot sample preparation method.

Protocol 2: Protein Precipitation for Plasma/Serum Samples

This method is used to remove proteins from plasma or serum samples, which can interfere with the analysis and damage the analytical column.[10]

Objective: To precipitate and remove proteins from plasma or serum samples prior to analysis.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., Meldonium-D3)

  • Precipitating solvent (e.g., ice-cold acetonitrile (B52724) or methanol)[11]

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

  • Autosampler vials

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • In a clean microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add a known concentration of the internal standard.

  • Add 3 volumes of ice-cold precipitating solvent (e.g., 300 µL of acetonitrile) to the sample.[12]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample at -20°C for at least 2 hours to enhance protein precipitation.[12]

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a new clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the reconstitution solution (e.g., 100 µL of the initial mobile phase).

  • Vortex to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Workflow Diagram:

G cluster_protein_precipitation Protein Precipitation Protocol sample Plasma/Serum Sample is Add Internal Standard sample->is solvent Add Precipitating Solvent is->solvent vortex1 Vortex solvent->vortex1 incubate Incubate at -20°C vortex1->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the Protein Precipitation sample preparation method.

Protocol 3: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is a more rigorous clean-up technique used to remove interfering substances and concentrate the analyte of interest from complex matrices.[14][15]

Objective: To isolate and concentrate Meldonium from complex biological fluids using SPE.

Materials:

  • Biological sample (e.g., urine, plasma)

  • Internal Standard (IS) solution (e.g., Meldonium-D3)

  • SPE Cartridges (appropriate for polar compounds, e.g., mixed-mode or polymeric sorbents)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol (B129727) in water)

  • Elution solvent (e.g., 0.1% formic acid in acetonitrile/methanol)[14]

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Reconstitution solution

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Thaw the sample.

    • Add a known concentration of the internal standard.

    • For plasma/serum, perform protein precipitation as described in Protocol 2 before loading onto the SPE cartridge.

    • For urine, dilute the sample with water or a suitable buffer.[16]

    • Adjust the pH of the sample if necessary for optimal retention on the SPE sorbent.[15]

  • SPE Cartridge Conditioning:

    • Pass 1-2 mL of conditioning solvent (e.g., methanol) through the cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1-2 mL of equilibration solvent (e.g., water) through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Pass 1-2 mL of wash solvent (e.g., 5% methanol in water) through the cartridge to remove weakly bound interferences.[14]

  • Elution:

    • Elute Meldonium from the cartridge with 1-2 mL of the elution solvent (e.g., 0.1% formic acid in acetonitrile/methanol).[14]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of reconstitution solution.

    • Vortex and transfer to an autosampler vial for analysis.

Workflow Diagram:

G cluster_spe Solid-Phase Extraction Protocol sample Pre-treated Sample load Load Sample sample->load condition Condition SPE Cartridge equilibrate Equilibrate SPE Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the Solid-Phase Extraction (SPE) sample preparation method.

Quantitative Data Summary

The following table summarizes typical quantitative parameters achieved for Meldonium analysis using various sample preparation and analytical methods.

ParameterUrine ("Dilute-and-Shoot")Plasma (Protein Precipitation)MethodReference
Linearity Range 0.5 - 100 µg/mL10 - 6000 ng/mLLC-MS/MS[1],[17]
Limit of Detection (LOD) <10 ng/mL-LC-MS/MS[2]
Limit of Quantification (LOQ) 50 ng/mL10 ng/mLLC-MS/MS[3],[18]
Intra-day Precision (%RSD) 5.9 - 12.3%-LC-MS/MS[1]
Inter-day Precision (%RSD) 9.9 - 12.9%-LC-MS/MS[1]
Matrix Effect 71 - 97%-LC-MS/MS[1]

Derivatization for GC-MS Analysis

For analysis by GC-MS, a derivatization step is necessary to increase the volatility of Meldonium.[8] This typically involves converting the polar functional groups into less polar, more volatile derivatives.

Common Derivatization Reactions:

  • Silylation: Reacting Meldonium with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.[19]

  • Acylation: Reaction with acylating agents to form esters or amides.[9]

  • Alkylation: Introduction of an alkyl group.[9]

The choice of derivatization reagent and reaction conditions (temperature, time) needs to be optimized to ensure complete derivatization for accurate quantification.[19]

Sample Stability and Storage

Proper storage of biological samples is critical to prevent degradation of Meldonium. For long-term storage, samples should be kept frozen at -18°C or lower.[20] Studies have shown that Meldonium is stable in SPE cartridges for up to one month at 4°C and for six months at -18°C when stored in the dark.[20]

Conclusion

The choice of sample preparation technique for Meldonium phosphate (B84403) analysis depends on the biological matrix, the required sensitivity, and the available instrumentation. For routine screening in urine, the "dilute-and-shoot" method is efficient and reliable. For plasma, serum, or other complex matrices, protein precipitation or solid-phase extraction are necessary to achieve accurate and robust results. When using GC-MS, an appropriate derivatization method must be developed and validated. The protocols and data presented here provide a comprehensive guide for researchers and scientists involved in the analysis of this important compound.

References

Application Notes and Protocols: In Vivo Administration of Meldonium Phosphate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Meldonium, an anti-ischemic agent, modulates cellular energy metabolism by inhibiting the biosynthesis of L-carnitine.[1] This leads to a metabolic shift from fatty acid oxidation to the more oxygen-efficient process of glycolysis.[2][3] These application notes provide a comprehensive overview of established in vivo administration protocols for Meldonium phosphate (B84403) in rats, summarizing key quantitative data and detailing experimental methodologies from various research applications.

Quantitative Data Summary

The following tables summarize dosages, administration routes, and durations of Meldonium phosphate treatment in rats across different experimental models.

Table 1: Oral Administration Protocols for this compound in Rats

Experimental ModelRat StrainDosageAdministration RouteDurationReference
Renal Ischemia/ReperfusionWistar~300 mg/kg b.m./dayIn drinking water4 weeks[2]
Liver Ischemia/ReperfusionWistar300 mg/kg b.m./dayIn drinking water4 weeks[4][5]
Sepsis (LPS-induced)Not Specified300 mg/kg b.m./dayIn drinking water4 weeks[6]
Sepsis (Faecal-induced)Sprague-Dawley300 mg/kg b.m./dayIn drinking water4 weeks[7][8]
Fuel Metabolism RegulationLean Zucker1.6 g/kg b.m./day (days 1-2), then 0.8 g/kg b.m./dayIn drinking water10 days[9]

Table 2: Intragastric Administration Protocols for this compound in Rats

Experimental ModelRat StrainDosageAdministration RouteDurationReference
Acute High-Altitude HypoxiaNot Specified25, 50, or 100 mg/kgIntragastric gavageSingle dose[10]

Experimental Protocols

Protocol 1: Chronic Oral Administration for Ischemia/Reperfusion Models

This protocol is adapted from studies investigating the protective effects of Meldonium in renal and liver ischemia/reperfusion (I/R) injury.[2][4]

1. Animal Model:

  • Male Wistar rats are commonly used.

2. This compound Preparation and Administration:

  • Dissolve this compound in tap water to achieve a target daily intake of approximately 300 mg/kg body mass.[2]

  • The concentration in the drinking water may need to be adjusted weekly based on water consumption to maintain the target dosage.[2]

  • Provide the Meldonium-supplemented water ad libitum for a pre-treatment period of 4 weeks.[2][4]

3. Ischemia/Reperfusion Surgery (Renal Model Example):

  • Anesthetize the rats (e.g., sodium thiopental, 120 mg/kg, i.p.).[2]

  • Place the animal on a heating pad to maintain body temperature at 37.5 ± 1 °C.[2]

  • Perform a midline laparotomy to expose the renal pedicles.

  • Induce ischemia by clamping the renal arteries for a defined period (e.g., 45 minutes).[2]

  • Remove the clamps to allow reperfusion for a specified duration (e.g., 4 hours).[2]

  • Sham-operated control groups should undergo the same surgical procedure without the induction of ischemia.

4. Post-Operative Monitoring and Sample Collection:

  • Monitor the animals for recovery.

  • At the end of the reperfusion period, collect blood and tissue samples (e.g., kidneys, liver) for biochemical and histological analysis.

Protocol 2: Pre-treatment for Sepsis Models

This protocol is based on studies evaluating the effects of Meldonium pre-treatment on the course of sepsis.[6][7]

1. Animal Model:

  • Male Sprague-Dawley rats are a suitable model.[7]

2. This compound Administration:

  • Administer this compound in the drinking water at a dosage of 300 mg/kg body mass/day for 4 weeks.[7]

3. Induction of Sepsis:

  • LPS-induced sepsis: Induce sepsis by a single intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 5 mg/kg body mass.[6][11]

  • Faecal-induced peritonitis: Induce sepsis by a single intraperitoneal injection of a fecal slurry (e.g., 0.5 g feces/1 mL saline/100 g body mass).[7]

4. Monitoring and Endpoint Analysis:

  • Monitor survival rates and physiological parameters (e.g., rectal temperature).[11]

  • Collect tissue and blood samples at a predetermined time point post-sepsis induction for analysis of inflammatory markers, oxidative stress, and metabolic parameters.

Visualizations

Signaling Pathways of Meldonium

Meldonium_Signaling_Pathway cluster_carnitine Carnitine Biosynthesis & Transport cluster_metabolism Cellular Metabolism cluster_signaling Downstream Signaling Gamma-Butyrobetaine Gamma-Butyrobetaine GBB_hydroxylase Gamma-Butyrobetaine Hydroxylase Gamma-Butyrobetaine->GBB_hydroxylase L-Carnitine L-Carnitine OCTN2 OCTN2 Transporter L-Carnitine->OCTN2 Reabsorption Fatty_Acid_Oxidation Fatty Acid Oxidation L-Carnitine->Fatty_Acid_Oxidation Required for GBB_hydroxylase->L-Carnitine ATP_Production ATP Production Fatty_Acid_Oxidation->ATP_Production High O2 Consumption Glycolysis Glycolysis Glycolysis->ATP_Production Low O2 Consumption Akt_GSK3b Akt/GSK-3β Pathway Apoptosis Apoptosis Akt_GSK3b->Apoptosis Inhibits Nrf2 Nrf2 Pathway Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Reduces NF_kB NF-κB Pathway Inflammation Inflammation NF_kB->Inflammation Promotes Meldonium Meldonium Meldonium->GBB_hydroxylase Inhibits Meldonium->OCTN2 Inhibits Meldonium->Glycolysis Promotes Meldonium->Akt_GSK3b Activates Meldonium->Nrf2 Activates Meldonium->NF_kB Inhibits

Caption: Signaling pathway of Meldonium action.

Experimental Workflow for Ischemia/Reperfusion Studies

Experimental_Workflow_IR cluster_pretreatment Pre-treatment Phase cluster_surgery Surgical Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization Group_Assignment Random Group Assignment (Control vs. Meldonium) Acclimatization->Group_Assignment Meldonium_Admin Meldonium Administration (e.g., 4 weeks in drinking water) Group_Assignment->Meldonium_Admin Anesthesia Anesthesia Meldonium_Admin->Anesthesia Surgery Ischemia/Reperfusion Surgery Anesthesia->Surgery Ischemia Induce Ischemia (e.g., 45 min) Surgery->Ischemia Reperfusion Induce Reperfusion (e.g., 4 hours) Ischemia->Reperfusion Sample_Collection Blood & Tissue Sample Collection Reperfusion->Sample_Collection Biochemical_Analysis Biochemical Assays (e.g., enzyme levels, metabolites) Sample_Collection->Biochemical_Analysis Histology Histological Examination Sample_Collection->Histology Western_Blot Western Blot (Protein Expression) Sample_Collection->Western_Blot

Caption: Experimental workflow for I/R studies.

References

Detecting Meldonium Phosphate in Tissue Samples Using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldonium (3-(2,2,2-trimethylhydrazinium)propionate) is a metabolic modulator that has been used to treat ischemia and enhance physical performance. Its classification as a prohibited substance by the World Anti-Doping Agency (WADA) has necessitated the development of sensitive and robust analytical methods for its detection in various biological matrices, including tissues. This application note provides a detailed protocol for the quantification of meldonium phosphate (B84403) in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

The primary mechanism of meldonium involves the inhibition of gamma-butyrobetaine (GBB) hydroxylase, the enzyme responsible for the final step in carnitine biosynthesis.[1][2][3] This leads to a decrease in L-carnitine levels, which in turn reduces the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][3] Consequently, cellular energy production shifts towards the more oxygen-efficient pathway of glycolysis. This modulation of cellular metabolism is the basis for both its therapeutic effects and its potential for performance enhancement.

This document outlines the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection of meldonium in tissue, providing researchers with a reliable method for pharmacokinetic studies, toxicological analysis, and doping control.

Data Presentation

The following table summarizes the quantitative data for the analytical method validation for the detection of meldonium in tissue samples.

ParameterResult
Limit of Detection (LOD) 12.5 ng/mL
Limit of Quantification (LOQ) 25 ng/mL
Linearity Range 25 - 250 ng/mL (R² > 0.99)
Recovery 80.1% - 119.9%
Precision (RSD) 1.95% - 15.4%
Matrix Effect Minimized through optimized sample preparation

Experimental Protocols

Sample Preparation: Tissue Homogenization and Extraction

This protocol is optimized for the extraction of meldonium from muscle and organ tissues.

Materials:

  • Tissue sample (e.g., muscle, liver, heart)

  • Quartz sand

  • Extraction Solution: Water:Acetonitrile (10:90, v/v)

  • Internal Standard (IS) Solution (e.g., Gabapentin, 50 ng/mL in Extraction Solution)

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Vortex mixer

  • Autosampler vials with inserts

Procedure:

  • Weigh approximately 1 gram of the frozen tissue sample.

  • Add a small amount of quartz sand to a mortar.

  • Place the tissue sample in the mortar and grind with a pestle until a fine, homogenous powder is obtained.

  • Transfer the homogenized tissue to a 15 mL centrifuge tube.

  • Add 5 mL of the Extraction Solution containing the internal standard.

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the tissue debris and precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm) is recommended due to the polar nature of meldonium.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-10 min: Linear gradient from 95% B to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 95% B and equilibrate

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Meldonium: Precursor ion (m/z) 147.1 -> Product ion (m/z) 58.1

    • Internal Standard (Gabapentin): Precursor ion (m/z) 172.1 -> Product ion (m/z) 154.1

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV for meldonium.

  • Source Parameters (e.g., capillary voltage, source temperature, gas flows): Optimized for maximum signal intensity of the analyte.

Visualizations

Signaling Pathway of Meldonium

Meldonium_Pathway cluster_carnitine Carnitine Biosynthesis cluster_cell Cellular Metabolism GBB γ-Butyrobetaine (GBB) GBB_H GBB Hydroxylase GBB->GBB_H Carnitine L-Carnitine FattyAcids Long-Chain Fatty Acids GBB_H->Carnitine Mitochondrion Mitochondrion FattyAcids->Mitochondrion Carnitine-dependent transport BetaOxidation β-Oxidation Mitochondrion->BetaOxidation Energy Energy (ATP) BetaOxidation->Energy Glycolysis Glycolysis Glycolysis->Energy Glucose Glucose Glucose->Glycolysis Meldonium Meldonium Meldonium->GBB_H Inhibition

Caption: Mechanism of action of meldonium in cellular metabolism.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Collection Homogenization Homogenization with Quartz Sand Tissue->Homogenization Extraction Extraction with Water:Acetonitrile Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (HILIC) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for meldonium analysis in tissue.

References

Application Note: High-Throughput Analysis of Meldonium Phosphate in Biological Matrices using Hydrophilic Interaction Liquid Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the separation and quantification of Meldonium phosphate (B84403) in various biological matrices using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS). Meldonium, a polar compound, exhibits poor retention on traditional reversed-phase columns. HILIC provides an effective alternative by utilizing a polar stationary phase and a high organic content mobile phase to enhance the retention of such hydrophilic analytes.[1][2][3] The protocols outlined below are suitable for high-throughput analysis in clinical, forensic, and anti-doping laboratories.

Introduction

Meldonium (Mildronate) is an anti-ischemic drug that has been used to treat cardiovascular diseases.[4][5] Due to its potential for performance enhancement in athletes, it has been included on the World Anti-Doping Agency (WADA) Prohibited List.[6][7] Accurate and reliable quantification of Meldonium in biological samples such as urine, blood, and plasma is therefore critical.

The high polarity and permanent charge of Meldonium make its analysis challenging.[6][7] Traditional reversed-phase liquid chromatography often fails to provide adequate retention, leading to elution near the solvent front and potential matrix interference.[4][6] HILIC is a chromatographic technique specifically designed for the separation of polar and hydrophilic compounds.[1][8] It operates on a partitioning mechanism where analytes interact with a water-enriched layer on the surface of a polar stationary phase.[1] This results in excellent retention of polar compounds like Meldonium. Furthermore, the high organic content of the mobile phase in HILIC is advantageous for mass spectrometry detection, as it promotes efficient desolvation and ionization, leading to enhanced sensitivity.[1]

This document provides detailed protocols for sample preparation and HILIC-MS analysis of Meldonium in urine and plasma, along with performance data compiled from established methods.

Experimental Protocols

Protocol 1: Analysis of Meldonium in Human Urine

This protocol is adapted from methodologies used in anti-doping laboratories and employs a "dilute-and-shoot" approach for rapid sample processing.[4][6][7]

1. Materials and Reagents:

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Meldonium and Meldonium-D3 in deionized water.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution.

  • Sample Preparation:

    • Centrifuge urine samples to pellet any particulate matter.

    • In a clean microcentrifuge tube, combine 270 µL of the urine sample (or blank/standard) with 30 µL of the internal standard working solution (e.g., 1 µg/mL Meldonium-D3).

    • Add 700 µL of acetonitrile and 100 µL of 100 mM ammonium acetate solution.

    • Vortex the mixture thoroughly.

    • Transfer an aliquot to an autosampler vial for injection.[4]

3. HILIC-MS/MS Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent with ESI source

  • Column: Nucleodur HILIC (100 x 2 mm, 1.8 µm)[4]

  • Mobile Phase A: 100 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient starts at high organic content (e.g., 95% B) and decreases to elute the analyte.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Detection: Positive ion mode

  • MRM Transitions:

    • Meldonium: m/z 147.1 → 58.1

    • Meldonium-D3: m/z 150.1 → 61.1

Protocol 2: Analysis of Meldonium in Human Plasma

This protocol involves a protein precipitation step to remove larger biomolecules prior to analysis.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Standard and Sample Preparation:

  • Stock and Working Standards: Prepared as in Protocol 1.

  • Sample Preparation:

    • In a clean microcentrifuge tube, add 100 µL of plasma (or blank/standard).

    • Add 25 µL of the internal standard working solution.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

3. HILIC-MS/MS Conditions:

  • The same HILIC-MS/MS conditions as described in Protocol 1 can be used. Minor adjustments to the gradient may be necessary to optimize separation from matrix components.

Data Presentation

The following tables summarize the quantitative performance data for the HILIC-MS/MS method for Meldonium analysis.

Table 1: Chromatographic and MS Parameters

ParameterValue
Analyte Meldonium
Internal Standard Meldonium-D3
Retention Time (Meldonium) ~ 2.5 min (typical)
Retention Time (IS) ~ 2.5 min (typical)
Precursor Ion (Meldonium) 147.1
Product Ion (Meldonium) 58.1
Precursor Ion (IS) 150.1
Product Ion (IS) 61.1

Table 2: Method Validation Data for Meldonium in Urine

Validation ParameterResultReference
Linearity Range 1.0 - 12.5 µg/mL[4]
Correlation Coefficient (R²) > 0.99[1][4]
Limit of Detection (LOD) < 10 ng/mL[1][4]
Intra-day Precision (%RSD) 7.0 - 8.4%[1][4]
Inter-day Precision (%RSD) 9.9 - 12.9%[1][4]
Matrix Effect 73 - 97%[4]
Robustness (Relative RT) 0.3%[1][4]

Table 3: Method Validation Data for Meldonium in Plasma

Validation ParameterResultReference
Linearity Range 10 - 6000 ng/mL[2][7]
Correlation Coefficient Quadratic Fit[2][7]
Lower Limit of Quantification 10 ng/mL[2]
Accuracy Within ±15% of nominal[2]
Precision (%RSD) < 15%[2]
Recovery Conformed to requirements[2]

Visualizations

The following diagrams illustrate the experimental workflows.

Sample_Preparation_Workflow cluster_urine Urine Sample Prep cluster_plasma Plasma Sample Prep Urine Urine Sample Centrifuge_U Centrifuge Urine->Centrifuge_U Spike_IS_U Spike with Meldonium-D3 IS Centrifuge_U->Spike_IS_U Dilute_U Dilute with ACN & Ammonium Acetate Spike_IS_U->Dilute_U Vortex_U Vortex Dilute_U->Vortex_U Inject_U Inject into HILIC-MS/MS Vortex_U->Inject_U Plasma Plasma Sample Spike_IS_P Spike with Meldonium-D3 IS Plasma->Spike_IS_P Precipitate Protein Precipitation (add ACN) Spike_IS_P->Precipitate Vortex_P Vortex Precipitate->Vortex_P Centrifuge_P Centrifuge Vortex_P->Centrifuge_P Supernatant Collect Supernatant Centrifuge_P->Supernatant Inject_P Inject into HILIC-MS/MS Supernatant->Inject_P

Caption: Workflow for Urine and Plasma Sample Preparation.

HILIC_Separation_Principle cluster_0 HILIC System cluster_1 Separation Mechanism MobilePhase Mobile Phase (High % Acetonitrile) Column HILIC Column (Polar Stationary Phase) Water-Enriched Layer MobilePhase->Column:f0 Introduction of Sample Analyte M Matrix I Detector Mass Spectrometer (MS/MS) Column:f1->Detector Elution with increasing aqueous phase p1 Polar Meldonium partitions into water layer p2 Less polar compounds elute quickly p3 Meldonium is retained

Caption: Principle of HILIC Separation for Meldonium.

Conclusion

Hydrophilic Interaction Liquid Chromatography offers a powerful and reliable solution for the separation and quantification of this compound in complex biological matrices. The methods described provide the necessary retention for this polar analyte, and when coupled with mass spectrometry, deliver high sensitivity and specificity. The simple sample preparation procedures, particularly the "dilute-and-shoot" method for urine, allow for high-throughput analysis, making HILIC an indispensable tool for clinical and forensic toxicology, as well as for anti-doping applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Meldonium Phosphate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the mass spectrometric analysis of Meldonium phosphate.

Frequently Asked Questions (FAQs)

Q1: Why is Meldonium analysis by mass spectrometry prone to matrix effects?

A1: Meldonium is a challenging analyte for mass spectrometry due to its high polarity, permanent positive charge, and low molecular mass.[1][2] These properties make it difficult to extract from biological matrices using traditional liquid-liquid extraction (LLE) or solid-phase extraction (SPE) methods.[1][2] Consequently, a common approach is the "dilute-and-shoot" method, where the sample is simply diluted and injected into the LC-MS system.[1][2] While this method is simple and avoids analyte loss during extraction, it introduces a significant amount of matrix components into the mass spectrometer, leading to a high potential for matrix effects such as ion suppression or enhancement.[2][3]

Q2: What are the common endogenous interferences in Meldonium analysis in urine?

A2: In urine samples, several endogenous compounds have been identified as potential interferences in the analysis of Meldonium. These include acetylcholine, lysine, and glutamine, which can have similar mass-to-charge ratios and/or chromatographic retention times, potentially leading to inaccurate quantification or false-positive results.[1][4][5][6]

Q3: What is the recommended chromatographic technique for Meldonium analysis?

A3: Due to its high polarity, Meldonium shows poor retention on conventional reversed-phase (RP) C18 columns.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic technique as it provides better retention and separation for polar compounds like Meldonium.[3][4] HILIC chromatography also often uses mobile phases with a high percentage of organic solvent, which can enhance ESI ionization efficiency and improve sensitivity.[3]

Q4: What are the typical MRM transitions for Meldonium and its internal standard?

A4: For tandem mass spectrometry (MS/MS) analysis, the following multiple reaction monitoring (MRM) transitions are commonly used:

  • Meldonium: Precursor ion (Q1) m/z 147 → Product ion (Q3) m/z 58.[7]

  • Meldonium-D3 (internal standard): Precursor ion (Q1) m/z 150 → Product ion (Q3) m/z 61.[7]

A collision energy of approximately 30 eV is typically applied for fragmentation.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Poor/No Meldonium Peak (Low Signal Intensity) Ion Suppression: Co-eluting matrix components are suppressing the ionization of Meldonium in the ion source.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) instead of "dilute-and-shoot".2. Optimize Chromatography: Switch to a HILIC column to better separate Meldonium from interfering matrix components. Ensure adequate column equilibration. 3. Dilute the Sample: Further dilution of the sample can reduce the concentration of interfering matrix components.[8] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Meldonium-D3 will co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification.
Inconsistent Results (Poor Reproducibility) Variable Matrix Effects: The extent of ion suppression is varying between different samples or injections.1. Assess Matrix Effects Quantitatively: Perform post-extraction addition experiments to determine the degree of ion suppression for each sample batch.[9] 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[10] 3. Ensure Consistent Sample Preparation: Inconsistent sample cleanup can lead to variable matrix effects. Ensure the sample preparation protocol is followed precisely for all samples.
Poor Peak Shape (Tailing or Fronting) Chromatographic Issues: Inadequate separation, column overload, or secondary interactions with the column.1. Optimize HILIC Mobile Phase: Adjust the mobile phase composition (acetonitrile/water ratio, buffer concentration, and pH) to improve peak shape. 2. Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. 3. Consider Metal-Free Columns: For phosphorylated compounds, interactions with the metal surfaces of standard HPLC columns can cause peak tailing and signal loss. Using a metal-free column might be beneficial.[11]
False Positive or Inaccurate Quantification Co-eluting Interferences: Endogenous compounds with the same nominal mass as Meldonium are co-eluting and interfering with detection.1. Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between Meldonium and interfering compounds with the same nominal mass based on their exact mass. A resolution of at least 140,000 FWHM can be effective.[1][4][5][6] 2. Confirm with Multiple MRM Transitions: If using a triple quadrupole mass spectrometer, monitor multiple product ions for Meldonium to increase specificity. 3. Optimize Chromatographic Separation: Adjust the gradient and mobile phase to achieve baseline separation of Meldonium from known interferences like acetylcholine, lysine, and glutamine.[1][4][5][6]

Quantitative Data Summary

The following table summarizes quantitative data related to Meldonium analysis, highlighting the impact of different analytical approaches.

ParameterMethodMatrixValueReference
Matrix Effect Dilute-and-shoot with RPLC-MS/MS (Initial Test)Urine71 - 93% (Ion Suppression)[7]
Matrix Effect Dilute-and-shoot with HILIC-HRMS (Confirmation)Urine73 - 97% (Ion Suppression)[7]
Limit of Detection (LOD) Dilute-and-shoot with HRMSUrine50 ng/mL[1][4][5][6]
Lower Limit of Quantification (LLOQ) UHPLC-HRMS with Protein PrecipitationMilk10 ng/mL[3]
Lower Limit of Quantification (LLOQ) UHPLC-HRMS with Protein PrecipitationMeat25 ng/mL[3]

Experimental Protocols

"Dilute-and-Shoot" Method for Urine (Screening)

This method is a rapid approach for initial screening but is susceptible to significant matrix effects.

  • Sample Preparation:

    • Centrifuge the urine sample at 10,400 x g for 10 minutes.[1]

    • Transfer 90 µL of the supernatant to an autosampler vial.[1]

    • Add 10 µL of an internal standard solution (e.g., 1 µg/mL Meldonium-D3).[1]

    • Vortex the sample.[1]

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared sample into the LC-MS/MS system.[1]

    • Chromatography: Use a HILIC column with a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

    • Mass Spectrometry: Monitor the MRM transitions for Meldonium (m/z 147 → 58) and the internal standard (e.g., Meldonium-D3, m/z 150 → 61).[7]

HILIC-HRMS Method for Urine (Confirmation)

This method offers higher specificity and is suitable for confirming positive findings from screening.

  • Sample Preparation:

    • Dilute the urine sample appropriately with deionized water.[7]

    • Take a 270 µL aliquot of the diluted urine.[7]

    • Add 30 µL of the internal standard solution (e.g., 1 µg/mL Meldonium-D3).[7]

    • Further dilute the mixture with 700 µL of acetonitrile and 100 µL of 100 mM ammonium acetate solution.[7]

    • Mix the sample.[7]

  • LC-MS/MS Analysis:

    • Inject 20 µL of the prepared sample into the HILIC-HRMS system.[7]

    • Chromatography: Use a HILIC column with a suitable gradient of acetonitrile and an aqueous ammonium acetate buffer.

    • Mass Spectrometry: Acquire high-resolution mass spectra to accurately identify and quantify Meldonium, separating it from potential isobaric interferences.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Urine Sample centrifuge Centrifuge sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute & Add IS supernatant->dilute lc_ms HILIC-MS/MS Analysis dilute->lc_ms Inject data Data Processing & Quantification lc_ms->data

Caption: Experimental workflow for Meldonium analysis.

troubleshooting_workflow start Poor Signal/Reproducibility? check_sample_prep Review Sample Preparation start->check_sample_prep Yes check_chromatography Optimize Chromatography check_sample_prep->check_chromatography If problem persists use_sil_is Use SIL-IS check_sample_prep->use_sil_is For quantification issues use_hrms Consider HRMS check_chromatography->use_hrms For specificity issues solution Improved Results check_chromatography->solution use_hrms->solution use_sil_is->solution

Caption: Troubleshooting logic for Meldonium analysis.

References

Technical Support Center: Enhancing Meldonium Phosphate Detection in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Meldonium phosphate (B84403) detection in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for sensitive Meldonium detection in plasma?

A1: The most widely used and sensitive technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Specifically, Ultra-Performance Liquid Chromatography (UPLC-MS/MS) and Hydrophilic Interaction Liquid Chromatography (HILIC) are frequently employed to achieve high sensitivity and selectivity.[2][4][5]

Q2: Why is HILIC a good choice for Meldonium analysis?

A2: Meldonium is a polar compound with a permanent positive charge, making it challenging to retain on traditional reversed-phase C18 columns.[6] HILIC columns are specifically designed for the separation of polar and hydrophilic compounds, offering better retention and peak shape for Meldonium.[4][5]

Q3: What are the expected precursor and product ions for Meldonium in positive ion mode mass spectrometry?

A3: In positive ion mode electrospray ionization (ESI+), the precursor ion for Meldonium is typically observed at m/z 147.1 to 147.2.[3][4] Common product ions for confirmation and quantification include m/z 58.0 and m/z 87.8.[3][4] A study also reported diagnostic product ions at m/z 58.0651, m/z 59.0730, and m/z 132.0893 using high-resolution mass spectrometry (HRMS).[4]

Q4: Is derivatization necessary to improve Meldonium sensitivity?

A4: While derivatization can enhance the detection of certain compounds, it is not a common practice for Meldonium analysis in the cited literature.[7][8][9] The inherent charge of Meldonium already provides good ionization efficiency in ESI-MS. Optimization of sample preparation, chromatography, and mass spectrometry parameters is typically sufficient to achieve low limits of detection. However, for challenging matrices or extremely low concentration levels, exploring derivatization to improve chromatographic retention or ionization efficiency could be a potential research avenue.

Q5: What is a suitable internal standard (IS) for Meldonium quantification?

A5: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.[4][5] Meldonium-D3 is a commonly used and effective internal standard.[4][5] Carbachol has also been reported as an internal standard in some studies.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low/No Signal for Meldonium Inefficient extraction from plasmaOptimize the protein precipitation step. Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724) or methanol) to plasma is used. Vortex thoroughly and ensure complete protein crashing before centrifugation.[3]
Poor ionization in the mass spectrometerCheck and optimize ESI source parameters such as capillary voltage, source temperature, and gas flows.[4] Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains a suitable modifier like formic acid or ammonium (B1175870) acetate).[3]
Poor Peak Shape (Tailing or Fronting) Inappropriate chromatographic columnFor reversed-phase columns, Meldonium may exhibit poor retention and peak shape. Switch to a HILIC column for better chromatography of this polar analyte.[2][4]
Mobile phase pH is not optimalAdjust the pH of the aqueous mobile phase. For HILIC, ensure the mobile phase contains an appropriate salt concentration (e.g., 10-30mM ammonium acetate (B1210297) or formate) to improve peak shape.[3][10]
High Matrix Effects (Ion Suppression or Enhancement) Co-elution of endogenous plasma componentsImprove chromatographic separation to resolve Meldonium from interfering matrix components. Adjust the gradient profile or switch to a different column chemistry (e.g., HILIC).[4]
Inadequate sample cleanupWhile "dilute-and-shoot" methods are fast, they can introduce significant matrix.[6] Implement a more thorough sample preparation method like solid-phase extraction (SPE) if matrix effects are severe.[6] The use of a stable isotope-labeled internal standard like Meldonium-D3 is crucial to mitigate and correct for matrix effects.[4][5]
Inconsistent or Low Recovery Incomplete protein precipitationIncrease the volume of the precipitation solvent or try a different solvent (e.g., methanol (B129727) vs. acetonitrile). Ensure samples are adequately cooled during precipitation.
Analyte adsorption to labwareUse low-adsorption polypropylene (B1209903) tubes and pipette tips. Pre-conditioning containers with a blank matrix solution can sometimes help.
False Positives or Interferences Endogenous compounds with similar massHigh-resolution mass spectrometry (HRMS) can be used to differentiate Meldonium from isobaric interferences with high mass accuracy.[6][11] Endogenous compounds like acetylcholine, lysine, and glutamine have been identified as potential interferences.[6][11]
ContaminationEnsure high purity solvents and reagents are used. Check for carry-over from previous injections by running blank samples.

Quantitative Data Summary

Table 1: Summary of LC-MS/MS Method Performance for Meldonium Detection in Plasma

Parameter Method 1 Method 2 Method 3
Reference Pidpruzhnykov et al. (2012)[1][2]Cai et al. (2007)[3]Logoyda (2020)[12]
Technique UPLC-MS/MSUPLC-MS/MSLC-MS/MS
Chromatography HILICHILICHILIC
Linearity Range 10 - 6000 ng/mL0.10 - 100.00 µg/mL (100 - 100,000 ng/mL)50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL0.10 µg/mL (100 ng/mL)50 ng/mL
Internal Standard Triethanolamine (TEtA)CarbacholNot Specified
Recovery Not explicitly statedNot explicitly statedNot explicitly stated, but accuracy of LLOQ was 95.5%[12]

Table 2: Summary of HRMS Method Performance for Meldonium Detection in Urine (for reference)

Parameter Method 1 Method 2
Reference Görgens et al. (2015)[4][5]Kim et al. (2017)[6][11]
Technique HILIC-HRMSLC-HRMS
Chromatography HILICReversed-Phase C18
Linearity Range 1.0 - 12.5 µg/mL (Confirmation)50 - 2000 ng/mL
Lower Limit of Detection (LOD) <10 ng/mL (Confirmation)50 ng/mL
Internal Standard Meldonium-D3Not specified for quantification
Matrix Effect 73 - 97%Acknowledged as a challenge to be overcome by HRMS

Experimental Protocols

Protocol 1: UPLC-MS/MS for Meldonium in Human Plasma[1][2]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma in a microcentrifuge tube, add 40 µL of internal standard solution (Triethanolamine, 40 µg/mL).

    • Add 760 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • System: UPLC system

    • Column: HILIC column

    • Mobile Phase: Acetonitrile and 0.15% NH4H2PO4 (Ammonium dihydrogen phosphate) in varying proportions (e.g., 50:50 or 60:40, v/v).

    • Injection Volume: Not specified.

  • Mass Spectrometry Conditions:

    • System: Tandem mass spectrometer

    • Ionization: Positive ion electrospray (ESI+)

    • Monitored Transitions: Not explicitly specified in the abstract, but would be m/z 147.x → product ions.

Protocol 2: UPLC-MS/MS for Meldonium in Human Plasma[3]

  • Sample Preparation (Protein Precipitation):

    • Plasma samples are extracted by protein precipitation (specific solvent and ratios not detailed in the abstract).

  • Chromatographic Conditions:

    • System: UPLC system

    • Column: UPLC BEH HILIC column

    • Mobile Phase: 0.08% formic acid in 30mM ammonium acetate solution and acetonitrile (23:77, v/v).

    • Analysis Time: 3.5 minutes.

  • Mass Spectrometry Conditions:

    • System: Triple-quadrupole tandem mass spectrometer

    • Ionization: Positive ion electrospray (ESI+)

    • Mode: Multiple Reaction Monitoring (MRM)

    • Monitored Transitions:

      • Meldonium: m/z 147.2 → 58.0

      • Internal Standard (Carbachol): m/z 147.2 → 87.8

Visualizations

Experimental_Workflow_Plasma_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_add Add Internal Standard (e.g., Meldonium-D3) plasma->is_add precip Add Acetonitrile (Protein Precipitation) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC/LC System supernatant->injection separation HILIC Column Separation injection->separation detection Tandem Mass Spec Detection (ESI+, MRM) separation->detection quant Quantification (Peak Area Ratio vs. Conc.) detection->quant

Caption: General workflow for Meldonium phosphate detection in plasma.

Troubleshooting_Logic start Low Signal or Poor Peak Shape? cause1 Sample Prep Issue? start->cause1 Yes sol1 Optimize Protein Precipitation Use IS (Meldonium-D3) cause1->sol1 Yes cause2 Chromatography Issue? cause1->cause2 No end Improved Sensitivity sol1->end sol2 Switch to HILIC Column Adjust Mobile Phase pH/Salt cause2->sol2 Yes cause3 MS Detection Issue? cause2->cause3 No sol2->end sol3 Optimize Source Parameters Check MRM Transitions cause3->sol3 Yes sol3->end

Caption: Troubleshooting logic for improving Meldonium detection sensitivity.

References

Stability of Meldonium phosphate in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Meldonium phosphate (B84403) in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid Meldonium phosphate?

This compound is described in patent literature as having increased thermal stability compared to Meldonium dihydrate.[1][2] A material safety data sheet (MSDS) for "Mildronate" (a brand name for Meldonium) indicates that the material is stable under normal storage conditions.[3][4] However, it is noted to be hygroscopic, meaning it can absorb moisture from the air, which could potentially affect its long-term stability.[5][6]

Q2: How stable is this compound in aqueous solutions?

Q3: What is the recommended solvent for preparing a stock solution of Meldonium?

For Mildronate (hydrate), a stock solution can be prepared in ethanol (B145695) at a concentration of approximately 25 mg/mL.[7] For aqueous solutions, it is soluble in PBS (pH 7.2) at about 10 mg/mL, but as mentioned, long-term storage of aqueous solutions is not recommended.[7] When preparing solutions, it is crucial to use high-purity solvents and protect the solution from light and extreme temperatures.

Q4: Are there any known incompatibilities for this compound?

Yes, the MSDS for Mildronate lists strong oxidizing agents as incompatible materials.[3] Therefore, contact with substances like peroxides, permanganates, or chromates should be avoided to prevent degradation.

Q5: How does temperature affect the stability of this compound?

This compound is noted to have enhanced thermal stability compared to the dihydrate form.[1][2] However, as a general precaution for any pharmaceutical compound, it is advisable to store it at controlled room temperature or as specified by the manufacturer, away from direct heat sources. Forced degradation studies, which are used to identify potential degradation products, often employ elevated temperatures to accelerate degradation.[8][9][10][11]

Troubleshooting Guide

Issue 1: I am seeing unexpected peaks in my chromatogram when analyzing a this compound solution.

  • Possible Cause 1: Degradation. this compound may have degraded in your solvent system. Aqueous solutions, in particular, may have limited stability.[7]

    • Troubleshooting Steps:

      • Prepare a fresh solution immediately before analysis.

      • If using an aqueous buffer, check the pH. Stability can be pH-dependent. Consider preparing solutions in a buffer system where the compound is most stable, which may need to be determined empirically.

      • Protect the solution from light and store it at a controlled, cool temperature if it cannot be used immediately.

      • Perform a forced degradation study (see experimental protocol below) to intentionally generate degradation products and confirm if the unexpected peaks correspond to these.

  • Possible Cause 2: Interaction with Excipients or Container. If your formulation includes other components, this compound might be reacting with them. The container material could also be a source of leachables.

    • Troubleshooting Steps:

      • Analyze a solution of this compound in a pure solvent to see if the extra peaks persist.

      • Ensure you are using high-quality, inert containers (e.g., borosilicate glass or appropriate plastic).

Issue 2: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: Instability in the chosen solvent. As noted, aqueous solutions of Meldonium may not be stable for extended periods.[7]

    • Troubleshooting Steps:

      • Prepare standard solutions fresh daily.

      • If a stock solution is needed for a longer period, consider using a non-aqueous solvent like ethanol, as suggested for Mildronate hydrate, and store it at a low temperature (e.g., -20°C), protected from light.[7] Before use, allow the solution to come to room temperature and ensure the compound remains fully dissolved.

      • Validate the stability of your standard solutions over the intended period of use by performing periodic re-analysis against a freshly prepared standard.

Data Presentation

Due to the limited publicly available quantitative stability data for this compound, the following table summarizes the expected stability based on the available information and general chemical principles.

Solvent SystemConditionExpected StabilityRecommendations
Solid State Room TemperatureStable[3][4]Store in a tightly sealed container, protected from moisture due to hygroscopicity.[5][6]
Elevated TemperatureMore stable than dihydrate form[1][2]Avoid prolonged exposure to high temperatures.
Aqueous Solution Neutral pH (e.g., PBS)Limited (not recommended for >1 day)[7]Prepare fresh solutions for daily use.
Acidic/Basic pHPotentially unstableBuffer the solution to a pH of optimal stability (requires experimental determination). Avoid strong acids and bases.
Organic Solvent EthanolLikely more stable than aqueousCan be used for stock solutions; store at low temperature for extended periods.[7]
General Presence of Oxidizing AgentsUnstable[3]Avoid contact with strong oxidizing agents.
Exposure to LightPotential for degradationProtect solutions and solid material from light.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The extent of degradation should ideally be between 5-20%.[8][10][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase of your analytical method.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid):

    • Place a thin layer of solid this compound in an oven at 105°C for 48 hours.

    • After exposure, dissolve the solid in a suitable solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation (Solution):

    • Expose the 1 mg/mL stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration (e.g., until a total illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter is achieved).[11]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dilute the samples to 0.1 mg/mL with the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control solution, using a suitable stability-indicating method (e.g., HPLC with UV or MS detection). The method should be able to separate the intact this compound from any degradation products.

Mandatory Visualizations

Meldonium_Mechanism_of_Action cluster_mito Mitochondrial Energy Metabolism fatty_acids Long-Chain Fatty Acids mitochondria Mitochondria fatty_acids->mitochondria gbb Gamma-Butyrobetaine (GBB) bbox Gamma-Butyrobetaine hydroxylase (BBOX) gbb->bbox substrate carnitine L-Carnitine carnitine->fatty_acids transports bbox->carnitine biosynthesis meldonium Meldonium meldonium->bbox inhibits beta_oxidation Fatty Acid β-oxidation mitochondria->beta_oxidation energy_atp Energy (ATP) beta_oxidation->energy_atp glucose Glucose glycolysis Glycolysis glucose->glycolysis glycolysis->energy_atp

Caption: Mechanism of action of Meldonium in cellular energy metabolism.

Stability_Troubleshooting_Workflow start Start: Stability Issue (e.g., unexpected peaks, loss of concentration) check_solution_age Is the solution freshly prepared? start->check_solution_age prepare_fresh Prepare a fresh solution immediately before use. check_solution_age->prepare_fresh No check_solvent What is the solvent system? check_solution_age->check_solvent Yes prepare_fresh->check_solvent aqueous_path Aqueous Solution check_solvent->aqueous_path Aqueous organic_path Organic Solvent check_solvent->organic_path Organic check_ph Check and control pH. Is it at an extreme? aqueous_path->check_ph check_storage Check storage conditions (temperature, light, container). organic_path->check_storage buffer_solution Use a buffer to maintain optimal pH. check_ph->buffer_solution Yes check_ph->check_storage No buffer_solution->check_storage optimize_storage Store at low temperature, protected from light, in an inert container. check_storage->optimize_storage Not Optimal forced_degradation Perform forced degradation study to identify degradants. check_storage->forced_degradation Optimal optimize_storage->forced_degradation end End: Stability Issue Resolved forced_degradation->end

Caption: Troubleshooting workflow for this compound stability issues.

References

Optimizing Mobile Phase Composition for Meldonium Phosphate HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of Meldonium phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mobile phase compositions for Meldonium phosphate analysis?

A1: Due to its polar nature, this compound is not well-retained on conventional reversed-phase columns.[1][2] Therefore, specific mobile phase compositions are required for successful analysis. Here are some recommended starting points:

  • Reversed-Phase Chromatography:

    • A mixture of water and methanol (B129727) (e.g., 30:70, v/v) can be used.[3]

    • A combination of water and acetonitrile (B52724) (e.g., 70:30, v/v) is another option.[3]

    • A ternary mixture of water, methanol, and acetonitrile (e.g., 50:25:25, v/v/v) has also been reported.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • A mobile phase consisting of water, acetonitrile, and a buffer like 200 mM formic acid (adjusted to pH 3.0 with ammonium (B1175870) hydroxide) in a ratio of approximately 25:70:5 has been successfully used for UPLC-MS/MS analysis.[4]

  • Mixed-Mode Chromatography:

    • A mobile phase of acetonitrile and water (25/75%) with 0.2% perchloric acid as a buffer has been used with a Primesep 100 column.[5]

Q2: I am observing poor peak shape (tailing) for my this compound peak. What could be the cause and how can I fix it?

A2: Peak tailing for this compound is a common issue and can be caused by several factors. Here are some potential causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the column can interact with the basic Meldonium molecule, leading to tailing.[6]

    • Solution: Use a well-endcapped column or a column with a modern silica chemistry designed to minimize silanol interactions. Adding a competitive base to the mobile phase, such as triethylamine (B128534) (TEA), can also help, but be mindful of its UV cutoff if using UV detection.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Meldonium and the stationary phase, influencing peak shape.

    • Solution: Adjusting the mobile phase pH with a suitable buffer can improve peak symmetry. For basic compounds like Meldonium, a lower pH (e.g., using formic acid or perchloric acid) can protonate the analyte and reduce interactions with the stationary phase.[4][5]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or the concentration of the sample.

  • Metal Contamination: Trace metal ions in the system can interact with the analyte.

    • Solution: Using a column with a metal-free body or passivating the HPLC system may be necessary in some cases.[7]

Q3: My this compound peak has a very short retention time and is eluting close to the void volume. How can I increase its retention?

A3: Increasing the retention of the highly polar this compound on reversed-phase columns is a key challenge.[2] Here are some strategies:

  • Decrease the Organic Modifier Concentration: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar analytes.

  • Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds. A HILIC column with a mobile phase rich in organic solvent will provide significantly more retention for Meldonium.[4]

  • Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the mobile phase can form a neutral ion-pair with the charged Meldonium molecule, increasing its retention on a reversed-phase column.[1]

  • Utilize a Mixed-Mode Column: These columns have both reversed-phase and ion-exchange characteristics and can provide enhanced retention for polar and charged analytes like Meldonium.[5]

Q4: I am using UV detection, but the sensitivity for this compound is low. How can I improve it?

A4: this compound has a weak UV chromophore, which makes detection challenging.[1]

  • Use a Low Wavelength: Detection at a low UV wavelength, such as 192.76 nm or 205 nm, is often necessary to achieve adequate sensitivity.[3][5]

  • Ensure Mobile Phase Transparency: When detecting at low UV wavelengths, it is crucial to use high-purity solvents and additives that have a low UV cutoff. Additives like acetate (B1210297) and triethylamine should be avoided as they have high UV absorbance at these wavelengths.[1]

  • Consider Alternative Detection Methods: If sensitivity remains an issue, consider using a more sensitive detection method such as mass spectrometry (MS), which is well-suited for the analysis of Meldonium.[1][2][4][8]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during this compound HPLC analysis.

Table 1: Troubleshooting Common HPLC Issues for this compound
Problem Possible Cause Recommended Solution(s)
No Peak / Very Small Peak Injection issue (air in sample loop, incorrect injection volume).Ensure proper sample injection and check for air bubbles in the syringe and sample loop.
Detector issue (lamp off, incorrect wavelength).Verify that the detector lamp is on and set to the correct wavelength (e.g., ~193-205 nm for UV).[3][5]
Sample degradation.Ensure sample stability and proper storage. Prepare fresh standards and samples.
Broad Peaks High flow rate.Decrease the flow rate to allow for better partitioning between the mobile and stationary phases.[9]
Large injection volume or high sample concentration.Reduce the injection volume or dilute the sample.
Column contamination or aging.Flush the column with a strong solvent or replace the column.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks Partially clogged column frit.Backflush the column. If the problem persists, replace the frit or the column.
Column void or channeling.Replace the column.
Sample solvent incompatible with the mobile phase.Ensure the sample solvent is miscible with and ideally weaker than the mobile phase.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing if using a gradient.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column not properly equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before each injection.
Leaks in the system.Check all fittings for leaks and tighten or replace as necessary.

Experimental Protocols

General Protocol for Reversed-Phase HPLC of this compound

This protocol is a general starting point and may require optimization for your specific instrumentation and application.

  • Column: C18 column (e.g., Hypersil Gold™ C18, 50 mm x 2.1 mm).[3]

  • Mobile Phase: Prepare a mobile phase of water and methanol (30:70, v/v).[3] Degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 0.300 mL/min.[3]

  • Column Temperature: Maintain a constant column temperature (e.g., 25 °C).

  • Injection Volume: Inject an appropriate volume of the sample (e.g., 2-5 µL).[1]

  • Detection: Set the UV detector to 193 nm.[3]

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase or a compatible solvent. Filter the sample through a 0.2 µm syringe filter before injection.[1]

Data Presentation

Table 2: Comparison of Reported Mobile Phase Compositions for this compound HPLC
Mobile Phase Composition Column Type Detection Method Reference
Water:Methanol (30:70, v/v)Hypersil Gold™ C18UV (192.76 nm)[3]
Acetonitrile:0.15% NH4H2PO4 (e.g., 60:40, v/v)Zorbax CN SBUV[1]
Acetonitrile:Water (25:75, v/v) with 0.2% HClO4Primesep 100 (Mixed-Mode)UV (205 nm)[5]
A: 0.1% HFBA in Water; B: 0.1% HFBA in MethanolEnd-capped C18MS[1]
Water:Acetonitrile:200mM Formic Acid (pH 3.0) (25:70:5)Waters Acquity UPLC BEH HILICMS/MS[4]

Visualizations

Troubleshooting_Workflow start Start: HPLC Issue Observed issue Identify the Problem (e.g., Poor Peak Shape, No Peak, Retention Time Drift) start->issue peak_shape Poor Peak Shape (Tailing, Fronting, Broad) issue->peak_shape Peak Shape Issue no_peak No/Small Peak issue->no_peak Detection Issue rt_drift Retention Time Drift issue->rt_drift Retention Issue check_mobile_phase_ph Check Mobile Phase pH Is it appropriate for Meldonium? peak_shape->check_mobile_phase_ph check_injection Verify Injection Process (Syringe, Loop, Volume) no_peak->check_injection check_mobile_phase_prep Verify Mobile Phase (Freshly Prepared, Degassed) rt_drift->check_mobile_phase_prep check_column Inspect Column (Age, Contamination, Endcapping) check_mobile_phase_ph->check_column pH is OK check_overload Check for Overload (Injection Volume/Concentration) check_column->check_overload Column is OK solution_peak_shape Adjust pH, Use Different Column, or Reduce Load check_overload->solution_peak_shape No Overload check_detector Check Detector Settings (Lamp On, Wavelength) check_injection->check_detector Injection OK check_sample Verify Sample Integrity (Preparation, Stability) check_detector->check_sample Detector OK solution_no_peak Correct Injection/Detector/Sample Issue check_sample->solution_no_peak Sample OK check_temp Check Column Temperature (Stable?) check_mobile_phase_prep->check_temp Mobile Phase OK check_equilibration Ensure Proper Equilibration check_temp->check_equilibration Temp Stable check_leaks Inspect for System Leaks check_equilibration->check_leaks Equilibration OK solution_rt_drift Remake Mobile Phase, Stabilize Temp, Equilibrate Longer, Fix Leaks check_leaks->solution_rt_drift No Leaks

Caption: Troubleshooting workflow for common HPLC issues with this compound.

Mobile_Phase_Selection goal Goal: Good Retention & Peak Shape for this compound analyte_properties Analyte Properties: - Highly Polar - Basic Nature - Weak UV Chromophore goal->analyte_properties column_choice Column Choice analyte_properties->column_choice rp Reversed-Phase (C18) column_choice->rp hilic HILIC column_choice->hilic mixed_mode Mixed-Mode column_choice->mixed_mode mobile_phase_components Mobile Phase Components rp->mobile_phase_components hilic->mobile_phase_components mixed_mode->mobile_phase_components organic_modifier Organic Modifier (Acetonitrile, Methanol) mobile_phase_components->organic_modifier aqueous_phase Aqueous Phase (Water, Buffer) mobile_phase_components->aqueous_phase additives Additives (Acid, Ion-Pair Reagent) mobile_phase_components->additives outcome Optimized Separation organic_modifier->outcome aqueous_phase->outcome additives->outcome

Caption: Factors influencing mobile phase selection for this compound HPLC.

References

Navigating Meldonium Phosphate Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Meldonium Phosphate (B84403) Quantification Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the analysis of Meldonium. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during Meldonium phosphate quantification, providing practical solutions and detailed protocols.

Sample Preparation Pitfalls

Question: I'm observing poor recovery and significant matrix effects with my plasma/urine samples. What is the most effective sample preparation method for Meldonium?

Answer: The choice of sample preparation method is critical for minimizing matrix effects and ensuring high analyte recovery. Due to Meldonium's high polarity, "dilute-and-shoot" is a commonly used and straightforward approach, particularly for urine samples.[1][2] However, for more complex matrices like plasma, or to achieve lower limits of quantification, other techniques may be more suitable.

Troubleshooting Guide: Sample Preparation

PitfallRecommended SolutionDetailed Protocol
Poor Recovery Optimize the sample preparation method. For complex matrices, consider Solid-Phase Extraction (SPE) or protein precipitation followed by liquid-liquid extraction (LLE) for cleaner extracts.Protein Precipitation (PPT): 1. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) (ACN) containing an internal standard (e.g., Meldonium-D3). 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes at 4°C. 4. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. 5. Reconstitute the residue in the mobile phase.
Significant Matrix Effects (Ion Suppression/Enhancement) 1. Dilute the sample: A simple "dilute-and-shoot" approach can often mitigate matrix effects in urine.[1][2] 2. Use a more effective cleanup method: SPE can provide a cleaner extract compared to protein precipitation. 3. Employ the standard addition method: This can compensate for matrix effects by calibrating in the sample matrix."Dilute-and-Shoot" for Urine: 1. Centrifuge the urine sample at 10,400 x g for 10 minutes. 2. Transfer 90 µL of the supernatant to an autosampler vial. 3. Add 10 µL of an internal standard solution. 4. Vortex and inject into the LC-MS system.[1]
Inconsistent Results Ensure the use of a suitable internal standard (IS). A stable isotope-labeled internal standard, such as Meldonium-D3, is highly recommended to compensate for variability in sample preparation and matrix effects.Internal Standard Selection: - Ideal: Stable isotope-labeled Meldonium (e.g., Meldonium-D3). - Alternative: A structural analog with similar physicochemical properties and chromatographic behavior.

Quantitative Data Summary: Sample Preparation Method Comparison

Sample Preparation MethodTypical RecoveryMatrix Effect ReductionThroughput
Dilute-and-Shoot High (minimal sample loss)Low to ModerateHigh
Protein Precipitation (PPT) Good to HighModerateHigh
Solid-Phase Extraction (SPE) Good to HighHighLow to Moderate
Chromatographic Challenges

Question: I am experiencing poor peak shape (tailing or fronting) and retention time shifts for Meldonium when using HILIC. How can I improve my chromatography?

Answer: Meldonium's polar and permanently charged nature makes Hydrophilic Interaction Liquid Chromatography (HILIC) a suitable separation technique. However, it can also present challenges with peak shape and retention reproducibility.

Troubleshooting Guide: Chromatography

PitfallRecommended SolutionDetailed Protocol
Poor Peak Shape (Tailing) 1. Optimize mobile phase additives: The addition of a small amount of a competing base (e.g., diethylamine) can improve the peak shape of basic compounds like Meldonium by minimizing interactions with residual silanols on the column. 2. Adjust mobile phase pH and buffer concentration: Ensure the pH is appropriate for the analyte and the buffer concentration is sufficient to maintain consistent ionization.Mobile Phase Optimization: - Start with a mobile phase of Acetonitrile and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate). - If peak tailing is observed, add a small concentration of diethylamine (B46881) (e.g., 0.05-0.1%) to the mobile phase.
Retention Time Shifts 1. Ensure proper column equilibration: HILIC columns require a longer equilibration time between injections compared to reversed-phase columns. 2. Control mobile phase composition: Precise and consistent mobile phase preparation is crucial for reproducible retention times in HILIC. 3. Maintain consistent temperature: Use a column oven to maintain a stable column temperature.Column Equilibration: - Equilibrate the HILIC column with the initial mobile phase for at least 15-20 column volumes before the first injection and between runs.
Low Retention Increase the proportion of the organic solvent (acetonitrile) in the mobile phase: In HILIC, acetonitrile is the weak solvent, and increasing its concentration will increase the retention of polar analytes like Meldonium.Gradient Adjustment: - For a gradient method, start with a higher percentage of acetonitrile in the initial mobile phase.

Experimental Workflow for HILIC Method Development

HILIC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_troubleshoot Troubleshooting cluster_solution Solutions start Start with a HILIC Column mobile_phase Prepare Mobile Phase (e.g., ACN/Ammonium Formate) start->mobile_phase inject Inject Standard Solution mobile_phase->inject eval_peak Evaluate Peak Shape & Retention inject->eval_peak peak_tailing Peak Tailing? eval_peak->peak_tailing rt_shift RT Shift? eval_peak->rt_shift low_retention Low Retention? eval_peak->low_retention add_additive Add Competing Base (e.g., Diethylamine) peak_tailing->add_additive Yes end Optimized Method peak_tailing->end No equilibrate Increase Equilibration Time rt_shift->equilibrate Yes rt_shift->end No increase_acn Increase % ACN low_retention->increase_acn Yes low_retention->end No add_additive->inject equilibrate->inject increase_acn->inject

Caption: HILIC method development workflow for Meldonium analysis.

Mass Spectrometry Detection Issues

Question: I'm concerned about the specificity of my assay. Are there known interferences for Meldonium, and how can I ensure accurate identification?

Answer: Yes, endogenous compounds can interfere with Meldonium detection, potentially leading to false-positive results. It is crucial to use a highly specific detection method.

Troubleshooting Guide: Mass Spectrometry

PitfallRecommended SolutionDetailed Protocol
Endogenous Interferences 1. Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between Meldonium and co-eluting interferences with the same nominal mass. Acetylcholine, lysine, and glutamine have been identified as potential interferences.[1] 2. Monitor multiple transitions: In tandem MS (MS/MS), monitor at least two or three product ions for confident identification.HRMS Parameters: - Set the mass resolution to at least 70,000 FWHM to separate Meldonium from known interferences. - Monitor the accurate mass of the precursor ion (e.g., m/z 147.1128) and its product ions.
False Positives Confirm identity using multiple criteria: In addition to retention time and precursor ion mass, the ratio of qualifier to quantifier product ions should be consistent between samples and standards.Ion Ratio Confirmation: 1. Select a quantifier and at least one qualifier product ion for Meldonium. 2. Calculate the ratio of the peak areas of the qualifier to the quantifier ion for your calibration standards. 3. For unknown samples, this ratio should fall within a predefined tolerance (e.g., ±20%) of the average ratio from the standards.
Low Signal Intensity Optimize MS source parameters: Adjust parameters such as spray voltage, capillary temperature, and gas flows to maximize the ionization of Meldonium.Source Parameter Optimization: - Infuse a standard solution of Meldonium directly into the mass spectrometer. - Systematically vary source parameters to find the optimal settings for signal intensity.

Logical Diagram for Confirming Meldonium Identity

Meldonium_Identification cluster_criteria Identification Criteria cluster_decision Decision cluster_outcome Outcome rt Correct Retention Time decision All Criteria Met? rt->decision precursor Accurate Precursor Ion Mass (HRMS) precursor->decision fragments Presence of Characteristic Product Ions fragments->decision ion_ratio Correct Ion Ratio ion_ratio->decision confirmed Meldonium Confirmed decision->confirmed Yes not_confirmed Meldonium Not Confirmed decision->not_confirmed No

Caption: Decision tree for the confident identification of Meldonium.

Analyte Stability Concerns

Question: How stable is Meldonium in biological samples, and what precautions should I take during sample collection and storage?

Answer: While specific degradation kinetics for this compound in analytical samples are not extensively published, general best practices for analyte stability should be followed to ensure the integrity of the results. Long-term excretion studies suggest Meldonium is relatively stable in the body.

Troubleshooting Guide: Analyte Stability

PitfallRecommended SolutionDetailed Protocol
Degradation during Sample Handling and Storage 1. Minimize freeze-thaw cycles: Repeated freezing and thawing can lead to degradation. 2. Store samples at appropriate temperatures: Store plasma and urine samples at -20°C or, for long-term storage, at -80°C. 3. Process samples promptly: Process fresh samples as soon as possible after collection.Sample Handling and Storage: - Aliquot samples into smaller volumes after the first thaw to avoid multiple freeze-thaw cycles of the bulk sample. - Store samples in tightly sealed containers to prevent evaporation and contamination. - Conduct stability studies (freeze-thaw, short-term benchtop, long-term storage) as part of method validation.
Potential for pH-dependent or Light-induced Degradation Control pH and protect from light: Although specific data for Meldonium is limited, as a general precaution, maintain a consistent pH and protect samples and standards from direct light.Precautionary Measures: - Prepare standards and store extracts in amber vials to protect them from light. - If pH-dependent instability is suspected, buffer the samples or adjust the pH of the reconstitution solvent.

This technical support guide provides a starting point for troubleshooting common issues in this compound quantification. For further assistance, please consult the referenced literature and consider performing systematic method development and validation experiments.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Meldonium Phosphate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the chromatographic analysis of Meldonium phosphate (B84403). The following question-and-answer format directly addresses specific problems to help you achieve optimal peak shape and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Meldonium phosphate peak is tailing. What are the most common causes and how can I fix it?

A1: Peak tailing for a polar, permanently charged compound like this compound is a common issue, often stemming from unwanted secondary interactions within the chromatographic system. The primary culprits are typically silanol (B1196071) interactions and interactions with metal surfaces.

1. Secondary Silanol Interactions:

  • Cause: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the positively charged quaternary amine of Meldonium.[1][2][3][4][5] This secondary ionic interaction leads to peak tailing.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH can help suppress the ionization of silanol groups, thereby reducing their interaction with the analyte.[5]

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak symmetry.[1][6][7]

    • Use of Mobile Phase Additives: Incorporating additives like ion-pairing reagents or ionic liquids can effectively block silanol groups.[8][9][10]

    • Column Choice: Opt for a column with high-purity silica (B1680970) and effective end-capping to minimize the number of accessible silanol groups.[3][11] Alternatively, consider a column with a positively charged surface to repel the cationic Meldonium, thus preventing silanol interactions.[1]

2. Metal-Analyte Interactions:

  • Cause: The phosphate group in this compound can chelate with trace metal ions present in the stainless steel components of the HPLC system (e.g., column frit, tubing, and even the column packing itself).[12][13][14][15] This interaction can lead to significant peak tailing and even loss of signal, especially at low analyte concentrations.[12]

  • Solutions:

    • System Passivation: Flushing the system with a strong acid like phosphoric acid can help to passivate the metal surfaces, reducing their interaction with the analyte.[13]

    • Use of Metal Chelating Agents: Adding a chelating agent, such as EDTA, to the mobile phase can bind to the metal ions, preventing them from interacting with your analyte.[13][14][15]

    • Inert Hardware: Employing HPLC systems and columns with bio-inert or PEEK (polyether ether ketone) flow paths can eliminate metal-related interactions.[14]

The following diagram illustrates a general troubleshooting workflow for peak tailing:

G Troubleshooting Workflow for Peak Tailing A Poor Peak Shape: Tailing Observed B Check for Secondary Silanol Interactions A->B C Check for Metal-Analyte Interactions A->C D Lower Mobile Phase pH B->D E Increase Buffer Concentration B->E F Use End-Capped Column B->F G System Passivation (e.g., with Phosphoric Acid) C->G H Add Chelating Agent to Mobile Phase (e.g., EDTA) C->H I Use Bio-Inert Hardware C->I J Peak Shape Improved? D->J E->J F->J G->J H->J I->J J->A No, Re-evaluate K Problem Resolved J->K Yes

Caption: A logical workflow for diagnosing and resolving peak tailing.

Q2: My this compound peak is fronting. What could be the cause?

A2: Peak fronting is less common than tailing for this compound but can occur under specific circumstances.

  • Cause:

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak.[11]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.

  • Solutions:

    • Reduce Sample Concentration/Injection Volume: Dilute your sample or reduce the injection volume to avoid overloading the column.[11]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use a solvent that is as weak as chromatographically possible.

Q3: I'm observing broad peaks for this compound. How can I improve peak sharpness?

A3: Broad peaks can be a result of several factors, some of which overlap with the causes of tailing.

  • Cause:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.

    • Column Degradation: Over time, the column packing can degrade or a void can form at the column inlet, leading to broader peaks.[11]

    • Slow Kinetics: Slow desorption of the analyte from the stationary phase, often due to strong secondary interactions, can result in peak broadening.[4]

  • Solutions:

    • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.

    • Check Column Performance: If you suspect column degradation, try replacing it with a new one. Using a guard column can help extend the life of your analytical column.[11]

    • Optimize Mobile Phase: As with tailing, adjusting the mobile phase pH, buffer strength, or using additives can improve the kinetics of interaction and lead to sharper peaks.[9]

The following diagram illustrates the decision-making process for addressing different types of poor peak shape:

G Decision Tree for Poor Peak Shape A Identify Peak Shape Problem B Tailing A->B C Fronting A->C D Broadening A->D E Address Secondary Interactions (Silanol, Metal) B->E F Check for Sample Overload or Solvent Mismatch C->F G Investigate Extra-Column Volume and Column Health D->G H Optimize Mobile Phase (pH, Buffer, Additives) E->H I Reduce Sample Concentration or Match Sample Solvent F->I J Minimize Tubing Length/ID and Check/Replace Column G->J K Symmetrical, Sharp Peak H->K I->K J->K

Caption: A decision tree for troubleshooting various peak shape issues.

Experimental Protocols & Data

Table 1: Example Mobile Phase Compositions for Meldonium Analysis
Mobile Phase ComponentConcentration/RatioPurposeReference
Acetonitrile / Water with Perchloric Acid (HClO4) buffer25/75% MeCN/H2O with 0.2% HClO4Retention and analysis of Meldonium on a mixed-mode column.[16]
Acetonitrile / Ammonium (B1175870) Acetate40:60 (v/v)Separation on a HILIC column with a zwitterionic stationary phase.[8]
Acetonitrile / Ammonium FormateGradientUsed in HILIC methods to improve peak shape and retention.[17]
Table 2: Column Parameters for Meldonium and Similar Analytes
Column TypeStationary PhaseDimensionsParticle SizeNotesReference
Primesep 100Mixed-mode4.6 x 150 mm5 µmGood retention and peak shape for Meldonium.[16]
Zwitterionic HILICPolymer-basedNot specifiedNot specifiedAlleviates silanol interactions for quaternary ammonium compounds.[8]
End-capped C18Silica-basedNot specifiedNot specifiedRecommended to reduce silanol interactions for phosphate-containing compounds.[13]

Experimental Protocol: System Passivation with Phosphoric Acid

This protocol is adapted from literature suggestions for mitigating metal-analyte interactions.[13]

  • Disconnect the Column: Remove the analytical column from the HPLC system to prevent damage.

  • Prepare Passivation Solution: Prepare a solution of 0.5% phosphoric acid in a 9:1 acetonitrile/water mixture.

  • Flush the System: Flush all system components (injector, tubing, detector flow cell) with the passivation solution at a low flow rate (e.g., 0.2 mL/min) for at least 1-2 hours.

  • Equilibrate with Mobile Phase: Replace the passivation solution with your mobile phase and flush the system until the baseline is stable.

  • Reconnect the Column: Re-install the analytical column and equilibrate with the mobile phase until a stable baseline is achieved before injecting your samples.

By systematically addressing these common issues, researchers can significantly improve the peak shape in this compound chromatography, leading to more accurate and reproducible analytical results.

References

Enhancing the recovery of Meldonium phosphate during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Meldonium phosphate (B84403) sample extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the recovery and analysis of Meldonium.

Frequently Asked Questions (FAQs)

Q1: What makes Meldonium phosphate challenging to extract from biological samples?

A1: Meldonium's primary challenge lies in its physicochemical properties. It possesses a permanent positive charge and is highly polar, making it difficult to recover using traditional liquid-liquid extraction (LLE) or standard reversed-phase solid-phase extraction (SPE) methods.[1][2] These properties contribute to its high water solubility.[3]

Q2: What is the most common and straightforward extraction method for Meldonium?

A2: The "dilute-and-shoot" method is the most frequently used approach, particularly for urine samples.[4] This technique involves simply diluting the sample with a suitable solvent (like deionized water or a mobile phase component) and directly injecting it into the LC-MS system.[1][3] While this method prevents the loss of the analyte during extraction steps, it is prone to significant matrix effects.[1][2]

Q3: Which analytical technique is best suited for Meldonium analysis post-extraction?

A3: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) is the preferred analytical method.[5][6][7] This provides the necessary retention and sensitivity for quantification in complex biological matrices.

Q4: Can protein precipitation be used for plasma or milk samples?

A4: Yes, protein precipitation is a viable method for matrices with high protein content like plasma, milk, or meat.[8][9] Acetonitrile (B52724) is commonly used as the precipitation solvent, which also makes the sample compatible with HILIC analysis.[8]

Troubleshooting Guide

Issue 1: Low or Inconsistent Analyte Recovery

  • Q: My recovery of Meldonium is significantly low. What are the potential causes and solutions?

    • A: Cause: If using Solid-Phase Extraction (SPE), the sorbent may not be appropriate for Meldonium's polar and charged nature. Standard C18 cartridges will not effectively retain Meldonium.[1]

    • A: Solution: Use a weak cation exchange (WCX) SPE cartridge designed to retain positively charged compounds.[1] Alternatively, a hybrid approach combining a gentle SPE cleanup with the "dilute-and-shoot" method can be effective.[1] For plasma or milk, ensure protein precipitation is complete by optimizing the acetonitrile-to-sample ratio and centrifugation parameters.[8][9]

Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)

  • Q: I am observing significant ion suppression in my LC-MS analysis. How can I mitigate this?

    • A: Cause: The "dilute-and-shoot" method, while simple, introduces a large amount of endogenous matrix components (salts, urea, etc.) into the mass spectrometer, which can interfere with the ionization of Meldonium.[1][2][10]

    • A: Solution 1 - Optimize Dilution: Increase the dilution factor of your sample. While this reduces the analyte concentration, it also reduces the concentration of interfering matrix components.[10] A 1:9 dilution of urine with deionized water has been shown to be effective.[11]

    • A: Solution 2 - Sample Cleanup: Implement a sample cleanup step. Even a simple protein precipitation step for plasma or milk can significantly reduce matrix effects.[8][9] For urine, consider a hybrid method that combines a quick SPE cleanup with dilution.[1]

    • A: Solution 3 - Chromatographic Separation: Optimize your HILIC method to better separate Meldonium from co-eluting matrix components. Adjusting the gradient and mobile phase composition can improve separation.

    • A: Solution 4 - Use an Internal Standard: Employ a stable isotope-labeled internal standard (e.g., Meldonium-D3).[6] This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte, ensuring accurate quantification.

Issue 3: Poor Peak Shape or Shifting Retention Times

  • Q: My chromatographic peaks for Meldonium are broad, tailing, or the retention time is inconsistent. What should I check?

    • A: Cause 1 - Sample Solvent Mismatch: The composition of the final sample solvent after extraction may be too strong for the initial HILIC mobile phase conditions, causing peak distortion.

    • A: Solution 1: Ensure your final sample solvent is as close as possible to the initial mobile phase conditions. If using protein precipitation with acetonitrile, ensure the proportion of acetonitrile is compatible with your HILIC starting conditions.[6]

    • A: Cause 2 - Column Equilibration: The HILIC column may not be properly equilibrated between injections.

    • A: Solution 2: Ensure an adequate re-equilibration time is included at the end of your gradient method. HILIC columns often require longer equilibration times than reversed-phase columns.

    • A: Cause 3 - pH of Mobile Phase: The pH of the mobile phase can affect the retention and peak shape of Meldonium.

    • A: Solution 3: Ensure consistent and accurate preparation of your mobile phase buffers (e.g., ammonium (B1175870) acetate) to maintain a stable pH.[6]

Quantitative Data Summary

The following table summarizes validation data from a study using a "dilute-and-shoot" method followed by protein precipitation for confirmatory analysis in urine, highlighting typical performance metrics.

ParameterConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Matrix Effect (%)
Meldonium Low7.0%9.9%73 - 97%
Medium8.4%12.9%73 - 97%
High7.8%11.5%73 - 97%
(Data synthesized from a HILIC-HRMS method validation).[6]

The following table presents validation data for Meldonium extraction from milk using a protein precipitation and dilution method.

QC ConcentrationIntra-day Accuracy (%)Intra-day Precision (%)Inter-day Accuracy (%)Inter-day Precision (%)Matrix Effect (%)
25 ng/mL -4.813.5-5.711.89.4
100 ng/mL -2.19.23.410.46.2
250 ng/mL 1.95.12.77.22.8
(Data from a UHPLC-HRMS method for milk samples).[8]

Experimental Protocols

Protocol 1: "Dilute-and-Shoot" for Urine Screening

This protocol is a rapid and simple method for initial screening of Meldonium in urine samples.

  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Internal Standard Addition: Pool 45 µL aliquots of urine and add 10 µL of a stable isotope-labeled internal standard (e.g., Meldonium-D3 at 1 µg/mL).[6]

  • Vortexing: Vortex the mixture thoroughly.

  • Injection: Inject the mixture directly into the LC-MS system.

Protocol 2: Protein Precipitation & Dilution for Plasma/Milk

This protocol is suitable for removing proteins from complex matrices like plasma or milk.

  • Sample Measurement: Take 200 µL of the sample (e.g., milk) in a microcentrifuge tube.[8]

  • Solvent Addition: Add 800 µL of cold acetonitrile containing the internal standard.[8]

  • Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.[8]

  • Centrifugation: Centrifuge the sample at 10,000 rpm to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to an autosampler vial for injection.

Protocol 3: Confirmatory Analysis in Urine with Acetonitrile Precipitation

This protocol is used for confirming the presence of Meldonium and involves a dilution and protein precipitation step to clean up the sample.

  • Sample Dilution: Dilute the urine sample appropriately with deionized water based on expected concentration.[6]

  • Aliquoting: Transfer 270 µL of the diluted urine into a clean tube.[6]

  • Internal Standard Addition: Add 30 µL of the internal standard (e.g., Meldonium-D3 at 1 µg/mL).[6]

  • Precipitation/Dilution: Add 700 µL of acetonitrile and 100 µL of 100 mM ammonium acetate (B1210297) solution.[6]

  • Vortexing: Mix the sample thoroughly.

  • Injection: Inject an aliquot (e.g., 20 µL) into the HILIC-HRMS system.[6]

Visual Diagrams

Extraction_Workflow Figure 1. Meldonium Extraction Method Selection Workflow Start Start: Select Sample Matrix Urine Urine Start->Urine Plasma_Milk Plasma, Milk, or Tissue Start->Plasma_Milk Dilute_Shoot Use 'Dilute-and-Shoot' Method Urine->Dilute_Shoot PPT Use Protein Precipitation (PPT) with Acetonitrile Plasma_Milk->PPT Matrix_Check Assess Matrix Effects Dilute_Shoot->Matrix_Check PPT->Matrix_Check Acceptable Acceptable? Matrix_Check->Acceptable High Interference Analysis Proceed to HILIC-MS Analysis Matrix_Check->Analysis Low Interference Hybrid_SPE Consider Hybrid SPE + Dilution Method Acceptable->Hybrid_SPE No Acceptable->Analysis Yes Hybrid_SPE->Analysis

Caption: Figure 1. Meldonium Extraction Method Selection Workflow.

Troubleshooting_Logic Figure 2. Troubleshooting Low Recovery & Matrix Effects Problem Problem Encountered Low_Recovery Low / Inconsistent Recovery Problem->Low_Recovery High_Matrix High Matrix Effects Problem->High_Matrix Cause_LR Potential Cause: Inappropriate SPE Sorbent Low_Recovery->Cause_LR Cause_HM Potential Cause: Insufficient Sample Cleanup High_Matrix->Cause_HM Solution_LR Solution: Use Weak Cation Exchange (WCX) SPE Cause_LR->Solution_LR Solution_HM1 Solution 1: Increase Sample Dilution Factor Cause_HM->Solution_HM1 Solution_HM2 Solution 2: Add Cleanup Step (PPT/SPE) Cause_HM->Solution_HM2 Solution_HM3 Solution 3: Use Stable Isotope-Labeled Internal Standard Cause_HM->Solution_HM3

Caption: Figure 2. Troubleshooting Low Recovery & Matrix Effects.

References

Addressing ion suppression in the analysis of Meldonium phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of Meldonium phosphate (B84403), with a specific focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Troubleshooting Guides

Question: I am observing significant signal suppression for Meldonium in my urine samples when using a "dilute-and-shoot" method. What are the likely causes and how can I troubleshoot this?

Answer:

Signal suppression in "dilute-and-shoot" methods for Meldonium analysis in urine is a common challenge due to the high concentration of matrix components directly introduced into the LC-MS/MS system.[1] The primary causes of this ion suppression include:

  • High Salt Concentration: Urine has a high concentration of inorganic salts which can interfere with the electrospray ionization (ESI) process.

  • Endogenous Compounds: Urine contains numerous endogenous compounds, such as urea, creatinine, and various metabolites, that can co-elute with Meldonium and compete for ionization.[2]

  • Phospholipids (B1166683): While more prevalent in plasma, residual phospholipids in urine can also contribute to ion suppression.

Troubleshooting Steps:

  • Optimize Sample Dilution: Increasing the dilution factor of the urine sample can reduce the concentration of interfering matrix components.[2] However, this may also decrease the Meldonium signal to below the limit of quantification. A balance must be struck between reducing matrix effects and maintaining adequate sensitivity.

  • Chromatographic Separation: Enhance the chromatographic separation to resolve Meldonium from the majority of matrix components. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide better retention for polar compounds like Meldonium and may offer different selectivity compared to reversed-phase columns.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating a SIL-IS, such as Meldonium-D3, is the most effective way to compensate for ion suppression.[1] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

  • Implement a More Rigorous Sample Preparation Method: If ion suppression remains problematic, a more advanced sample preparation technique like Solid-Phase Extraction (SPE) should be considered to remove a larger portion of the interfering matrix components before LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Meldonium phosphate analysis?

A1: Ion suppression is a matrix effect that occurs in LC-MS/MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Meldonium.[4] This interference leads to a decreased instrument response for the analyte, which can result in inaccurate and imprecise quantification, and a higher limit of detection.[4][5] Given that Meldonium is often analyzed in complex biological matrices like urine using methods that involve minimal sample cleanup (e.g., "dilute-and-shoot"), ion suppression is a significant concern that must be addressed to ensure data quality and reliability.[1][6]

Q2: How can I quantitatively assess the degree of ion suppression in my Meldonium analysis?

A2: The matrix effect, and specifically ion suppression, can be quantitatively assessed by comparing the peak area of Meldonium in a post-extraction spiked matrix sample to the peak area of Meldonium in a neat solution at the same concentration. The matrix effect is calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A study by Görgens et al. (2015) provided a quantitative comparison of matrix effects for Meldonium in urine using two different methods.[3]

Q3: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) like Meldonium-D3?

A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte.[7] This means it will co-elute with the analyte and be affected by ion suppression in the same way. By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.[1]

Q4: When should I consider using Solid-Phase Extraction (SPE) instead of a "dilute-and-shoot" method?

A4: You should consider using Solid-Phase Extraction (SPE) when you experience significant and unacceptable levels of ion suppression with a "dilute-and-shoot" method that cannot be mitigated by optimizing dilution or chromatography. SPE is a more selective sample preparation technique that can remove a larger portion of interfering matrix components, resulting in a cleaner extract and reduced ion suppression.[8] While SPE is more time-consuming and requires more method development, it can significantly improve data quality for challenging matrices or when very low detection limits are required.

Data Presentation

The following table summarizes the quantitative data on matrix effects from a study by Görgens et al. (2015), comparing a "dilute-and-shoot" method for initial testing with a more refined method for confirmation in the analysis of Meldonium in urine.[3]

Analytical MethodSample PreparationMatrix Effect Range (%)
Initial Testing Dilution of urine sample and direct injection.71 - 93
Confirmation Dilution of urine followed by addition of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297).73 - 97

Table 1: Comparison of Matrix Effects for Two Different Sample Preparation Methods in the Analysis of Meldonium in Urine.[3]

Experimental Protocols

Protocol 1: "Dilute-and-Shoot" Method for Initial Testing

This protocol is adapted from the initial testing procedure described by Görgens et al. (2015) for the analysis of Meldonium in urine.[1]

1. Sample Preparation:

  • Pool two aliquots of 45 µL of urine sample.

  • Fortify the pooled sample with 10 µL of Meldonium-D3 internal standard solution (concentration of 1 µg/mL).

  • Vortex the mixture.

  • Inject the mixture directly into the LC-MS/MS system.

2. LC-MS/MS Parameters:

  • LC Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of 5 mM ammonium acetate buffer with 0.1% glacial acetic acid (pH 3.5) and acetonitrile.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Meldonium transition: m/z 147 → 58

    • Meldonium-D3 transition: m/z 150 → 61

Protocol 2: Sample Preparation for Confirmatory Analysis

This protocol is a more refined sample preparation method for the confirmatory analysis of Meldonium in urine, also adapted from Görgens et al. (2015).[1]

1. Sample Preparation:

  • Dilute suspicious urine samples appropriately with deionized water.

  • Take an aliquot of 270 µL of the diluted urine sample.

  • Fortify with 30 µL of Meldonium-D3 internal standard solution (concentration of 1 µg/mL).

  • Add 700 µL of acetonitrile and 100 µL of a 100 mM ammonium acetate solution.

  • Mix the sample.

  • Inject an aliquot of 20 µL into the LC-MS/MS system.

Protocol 3: General Solid-Phase Extraction (SPE) Workflow

The following is a general workflow for developing an SPE method for the extraction of Meldonium from urine. The specific sorbent and solvents will need to be optimized for your particular application.

1. Column Conditioning:

  • Pass a strong solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.

  • Equilibrate the sorbent with a weaker solvent (e.g., water or a buffer matching the sample's pH).

2. Sample Loading:

  • Load the pre-treated urine sample onto the SPE cartridge at a slow and consistent flow rate.

3. Washing:

  • Wash the cartridge with a weak solvent to remove interfering compounds while retaining Meldonium.

4. Elution:

  • Elute Meldonium from the sorbent using a strong solvent.

5. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard (Meldonium-D3) urine->add_is dilute_shoot Dilute-and-Shoot add_is->dilute_shoot Simple & Fast spe Solid-Phase Extraction (SPE) add_is->spe More Selective extract Clean Extract dilute_shoot->extract spe->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition lcms->data

Caption: Comparative workflow of "Dilute-and-Shoot" vs. SPE for Meldonium analysis.

troubleshooting_workflow start Start: Ion Suppression Observed optimize_dilution Optimize Sample Dilution start->optimize_dilution improve_chrom Improve Chromatographic Separation (e.g., HILIC) optimize_dilution->improve_chrom Suppression still present resolved Issue Resolved optimize_dilution->resolved Suppression resolved use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) improve_chrom->use_sil_is Co-elution still an issue improve_chrom->resolved Suppression resolved implement_spe Implement Solid-Phase Extraction (SPE) use_sil_is->implement_spe High variability remains use_sil_is->resolved Accurate quantification achieved implement_spe->resolved Suppression resolved

Caption: Troubleshooting workflow for addressing ion suppression in Meldonium analysis.

References

Technical Support Center: Method Validation for Meldonium Phosphate Analysis in a New Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a method for the analysis of Meldonium phosphate (B84403) in a new biological matrix.

Frequently Asked Questions (FAQs)

Q1: What are the primary regulatory guidelines I should follow for bioanalytical method validation?

A1: For bioanalytical method validation, it is essential to adhere to guidelines from regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] The ICH M10 guideline on bioanalytical method validation is a key document that provides recommendations for the validation of bioanalytical assays.[1][5] These guidelines outline the necessary validation parameters and their acceptance criteria to ensure the reliability of the analytical data.[6][7]

Q2: What are the key validation parameters to assess when validating a method for Meldonium phosphate in a new matrix?

A2: The core validation parameters include selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability.[8][9] When working with a new matrix, it is especially critical to thoroughly evaluate the matrix effect.[10]

Q3: How do I establish the Lower Limit of Quantification (LLOQ) for Meldonium in my new matrix?

A3: The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision.[11] For the LLOQ, the precision (%CV) should not exceed 20%, and the accuracy should be within 80-120%.[11]

Q4: What should I consider when preparing calibration standards and quality control (QC) samples in a new matrix?

A4: Calibration standards and QC samples must be prepared by spiking known concentrations of this compound into a blank sample of the new matrix.[6] This is crucial for accurately assessing the method's performance in the presence of endogenous components of the new matrix.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Co-elution with an interfering substance from the new matrix.1. Adjust the mobile phase pH to ensure Meldonium is in a consistent ionic state. 2. Use a guard column and ensure proper sample clean-up. Try flushing the column or replace it if necessary. 3. Optimize the chromatographic gradient to improve separation from interfering peaks.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation/extraction. 2. Fluctuation in instrument performance. 3. Significant and variable matrix effects.[12]1. Ensure the sample preparation procedure is well-defined and followed consistently. Consider automation for higher throughput. 2. Check the LC-MS/MS system for leaks, and ensure the pump is delivering a stable flow rate. 3. Re-evaluate the sample clean-up procedure to more effectively remove matrix components. Consider a different extraction technique (e.g., solid-phase extraction instead of protein precipitation).
Inaccurate Results (Poor Accuracy) 1. Inaccurate preparation of calibration standards or QCs. 2. Ion suppression or enhancement due to the new matrix.[10][12] 3. Degradation of Meldonium during sample processing or storage.1. Verify the concentrations of all stock and working solutions. 2. Conduct a post-column infusion experiment to assess ion suppression/enhancement. If significant, improve sample cleanup or adjust chromatographic conditions to separate Meldonium from the interfering components. 3. Perform stability experiments under various conditions (e.g., bench-top, freeze-thaw, long-term storage) to ensure the analyte is stable throughout the analytical process.
Low Signal Intensity or Failure to Meet LLOQ 1. Inefficient sample extraction and recovery. 2. Suboptimal mass spectrometer settings. 3. Severe ion suppression from the new matrix.[13]1. Optimize the extraction procedure to maximize the recovery of Meldonium from the new matrix. 2. Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) specifically for Meldonium. 3. Implement a more rigorous sample clean-up method. Consider derivatization to improve ionization efficiency.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Column aging or temperature fluctuations. 3. Inconsistent sample matrix leading to altered column interactions.[13]1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. Monitor column performance and replace as needed. 3. Ensure consistency in the preparation of all samples, including standards, QCs, and unknowns.

Quantitative Data Summary

Table 1: Acceptance Criteria for Method Validation Parameters

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Stability (Bench-top, Freeze-Thaw, Long-term) Within ±15% of the nominal concentration

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general starting point and may require optimization for a new matrix.

  • To a 100 µL aliquot of the new matrix sample, add 300 µL of ice-cold methanol (B129727) (or acetonitrile) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.[14]

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of Meldonium.

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the polar nature of Meldonium.[9][15]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor for the specific precursor and product ions of Meldonium.

Visualizations

MethodValidationWorkflow start Start: Method Development in New Matrix sample_prep Optimize Sample Preparation (e.g., Protein Precipitation, SPE) start->sample_prep lc_ms_optimization Optimize LC-MS/MS Conditions (Column, Mobile Phase, MS Parameters) sample_prep->lc_ms_optimization full_validation Perform Full Method Validation lc_ms_optimization->full_validation selectivity Selectivity full_validation->selectivity linearity Linearity & Range full_validation->linearity accuracy_precision Accuracy & Precision full_validation->accuracy_precision recovery_matrix Recovery & Matrix Effect full_validation->recovery_matrix stability Stability full_validation->stability pass Validation Successful selectivity->pass All criteria met fail Validation Fails selectivity->fail Criteria not met linearity->pass All criteria met linearity->fail Criteria not met accuracy_precision->pass All criteria met accuracy_precision->fail Criteria not met recovery_matrix->pass All criteria met recovery_matrix->fail Criteria not met stability->pass All criteria met stability->fail Criteria not met troubleshoot Troubleshoot & Re-optimize fail->troubleshoot troubleshoot->sample_prep

Caption: Workflow for Method Validation of Meldonium in a New Matrix.

TroubleshootingDecisionTree start Issue Encountered (e.g., Poor Accuracy, Low Signal) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep Matrix-related issue suspected check_lc_conditions Examine LC Conditions start->check_lc_conditions Chromatographic issue observed check_ms_parameters Verify MS Parameters start->check_ms_parameters Signal intensity issue improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_sample_prep->improve_cleanup High matrix effect optimize_gradient Optimize Chromatographic Gradient check_lc_conditions->optimize_gradient Poor peak shape or separation tune_ms Re-tune Mass Spectrometer check_ms_parameters->tune_ms Low sensitivity re_run Re-run Validation Batch improve_cleanup->re_run optimize_gradient->re_run tune_ms->re_run

Caption: Decision Tree for Troubleshooting Meldonium Analysis Issues.

References

Technical Support Center: Fine-tuning Fragmentation Parameters for Meldonium Phosphate in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for optimizing the tandem mass spectrometry (MS/MS) fragmentation parameters for Meldonium phosphate (B84403). The focus is on the analysis of the Meldonium cation, which is the species observed in the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is the precursor ion for Meldonium phosphate in positive electrospray ionization (ESI)-MS/MS?

In positive ESI mode, this compound dissociates, and the permanently charged Meldonium cation is observed. This cation serves as the precursor ion for MS/MS analysis. Its monoisotopic mass is approximately m/z 147.11.[1][2]

Q2: What are the primary product ions of Meldonium that should be monitored in an MS/MS experiment?

The most commonly reported and diagnostically significant product ions for Meldonium arise from the fragmentation of the trimethylhydrazinium group and the propionate (B1217596) side chain. Key product ions to monitor are m/z 58.065, m/z 59.073, and m/z 132.089.[1][3] The presence of these ions is crucial for confident identification.

Q3: Why is it critical to fine-tune the collision energy for each product ion?

Collision energy directly influences the efficiency of fragmentation. An optimal collision energy maximizes the signal intensity for a specific product ion, thereby increasing the sensitivity and reliability of the assay.[4] Different fragment ions are formed through pathways that require different amounts of energy; therefore, a single collision energy value may not be optimal for all product ions. Fine-tuning allows you to create the most sensitive and robust method for either quantitation (focusing on the most abundant fragment) or confirmation (monitoring multiple fragments).

Q4: I am observing endogenous interferences with similar m/z values. How can this be addressed?

Endogenous compounds such as acetylcholine, lysine, and glutamine can sometimes interfere with Meldonium analysis due to their similar mass-to-charge ratios.[2][5] Using a high-resolution mass spectrometer can help distinguish the Meldonium molecular ion from these interferences.[2][5] Additionally, optimizing chromatographic separation to resolve these compounds from Meldonium is a critical step.

Key Fragmentation and MS/MS Data

The following tables summarize the essential quantitative data for developing and fine-tuning a Meldonium MS/MS method.

Table 1: Precursor and Product Ions for Meldonium

Ion Description Chemical Formula Theoretical m/z Commonly Observed m/z
Precursor Ion [C₆H₁₄N₂O₂]⁺ 147.1128 147.1128, 147.1129, 147.1133
Product Ion 1 [C₂H₆N]⁺ 58.0651 58.0651, 58.0654
Product Ion 2 [C₂H₇N]⁺ 59.0730 59.0730, 59.0732

| Product Ion 3 | [C₅H₁₀N₂O₂]⁺ | 132.0893 | 132.0893, 132.0894, 132.0896 |

Note: Observed m/z values may vary slightly depending on instrument calibration and resolution.[1][3]

Table 2: Typical Starting Parameters for Meldonium MS/MS Analysis

Parameter Typical Value/Range Notes
Ionization Mode ESI Positive Meldonium carries a permanent positive charge.
Capillary Voltage +3 to +4.5 kV Optimize for stable spray and maximum signal.
Source Temperature 300 - 350 °C Dependent on instrument and mobile phase flow rate.
Desolvation Gas Flow 800 - 1000 L/hr Instrument-specific; optimize for efficient desolvation.
Collision Gas Argon or Nitrogen Argon is commonly used.
Collision Energy (CE) 20 - 50 eV This is the most critical parameter to fine-tune. A value of 30 eV is a good starting point.[1]

| Resolution (Q1/Q3) | Unit (0.7 Da FWHM) | Higher resolution can be used if interferences are present. |

Experimental Protocols

Protocol 1: Manual Collision Energy (CE) Optimization for Meldonium

This protocol describes how to create a "breakdown curve" to determine the optimal collision energy for each of Meldonium's product ions.

  • Prepare Standard Solution: Prepare a 1 µg/mL solution of Meldonium standard in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable and continuous signal.

  • Set Up MS Method:

    • Select MS/MS or Product Ion Scan mode.

    • Set the precursor ion to m/z 147.11.

    • Set the product ion scan range to m/z 40-150 to cover all expected fragments.

  • Ramp the Collision Energy:

    • Create a series of experiments or a single experiment that ramps the collision energy.

    • Start at a low energy (e.g., 5 eV) and increase in steps of 2-5 eV up to a high energy (e.g., 60 eV).

    • Acquire data for at least 30 seconds at each energy step to ensure a stable signal.

  • Analyze the Data:

    • For each collision energy step, record the intensity of the precursor ion (m/z 147.11) and each product ion (m/z 58.07, 59.07, 132.09).

    • Plot the intensity of each ion as a function of the collision energy. This is the breakdown curve.

  • Determine Optimal CE:

    • The optimal collision energy for each product ion corresponds to the peak of its respective curve.

    • For quantitative methods, select the collision energy that provides the highest intensity for your primary (quantifier) product ion.

    • For qualitative confirmation, you may choose a compromise energy that provides good intensity for multiple (qualifier) ions, or set up separate transitions, each with its own optimal CE.

Visualizations and Diagrams

experimental_workflow cluster_prep Preparation cluster_infusion MS Infusion & Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_implementation Method Finalization prep Prepare 1 µg/mL Meldonium Standard infuse Direct Infusion via Syringe Pump prep->infuse setup Set Precursor Ion (m/z 147.11) infuse->setup ramp_ce Ramp Collision Energy (e.g., 5-60 eV) setup->ramp_ce acquire Acquire Product Ion Spectra ramp_ce->acquire plot Plot Ion Intensity vs. Collision Energy acquire->plot determine Determine Optimal CE for Each Product Ion plot->determine implement Implement Optimal CE(s) in Final MRM Method determine->implement fragmentation_pathway precursor Meldonium Cation [C₆H₁₄N₂O₂]⁺ m/z 147.11 frag132 [M-CH₃]⁺ [C₅H₁₁N₂O₂]⁺ m/z 132.09 precursor->frag132 -CH₃ precursor->invis frag58 [C₂H₆N]⁺ m/z 58.07 frag59 [C₂H₇N]⁺ m/z 59.07 invis->frag58 - C₄H₈O₂N invis->frag59 - C₄H₇O₂N

References

Validation & Comparative

A Comparative Analysis of Meldonium Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the pharmacokinetics, pharmacodynamics, and clinical efficacy of Meldonium, commercially known as Mildronate, providing researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data.

Meldonium, the active pharmaceutical ingredient in Mildronate, is a metabolic modulator developed to treat ischemia and its consequences.[1] Its mechanism of action has garnered significant interest for its potential therapeutic applications and its use as a performance-enhancing substance in athletes. This guide provides a detailed comparative analysis of the efficacy of Meldonium, presenting quantitative data from various studies, outlining experimental protocols, and visualizing key pathways to facilitate a deeper understanding of its pharmacological profile.

Data Presentation: Quantitative Analysis of Meldonium's Efficacy

The following tables summarize key quantitative data on the pharmacokinetics and clinical efficacy of Meldonium (Mildronate).

Table 1: Pharmacokinetic Properties of Meldonium

ParameterValueReference
Bioavailability ~78%[1]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[1][2]
Half-life (t½) 4-6 hours (short-acting)[2]
Elimination Primarily via kidneys[2]

Table 2: Dose-Dependent Effect of Mildronate on Exercise Tolerance in Stable Angina Patients (MILSS I Trial) [3]

Treatment Group (daily dose)Mean Change in Total Exercise Time (seconds ± SD)P-value vs. Placebo
Placebo-7.10 ± 81.78-
Mildronate 100 mg-2.12 ± 108.45Not Significant
Mildronate 300 mg11.48 ± 62.03Not Significant
Mildronate 1000 mg35.18 ± 53.290.002

Table 3: Long-Term Efficacy of Mildronate (1 g/day ) in Stable Angina (12-Month Study) [4]

ParameterMildronate Group (Mean Change ± SD)Placebo Group (Mean Change ± SD)P-value
Total Exercise Time (sec) 55.05 ± 88.010.79 ± 68.21< 0.001
Maximum Achieved Load (W) 7.78 ± 13.900.10 ± 12.40< 0.001
Time to 1mm ST-segment deviation (sec) Increased from 425.63 to 483.83Decreased from 436.76 to 425.980.01
Time to Onset of Angina (sec) Increased from 460.50 to 490.50--

Table 4: Effect of Meldonium on Plasma L-carnitine Levels [5]

TreatmentDurationChange in Plasma L-carnitine
Meldonium (500 mg, twice daily)4 weeks18% decrease

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Determination of Meldonium in Plasma and Urine

A common analytical method for quantifying Meldonium in biological samples is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .[6][7]

  • Sample Preparation: A simple protein precipitation with methanol (B129727) is often used for plasma samples.[6] For urine samples, a "dilute-and-shoot" strategy is common, where the urine is diluted with deionized water and an internal standard is added before injection into the UPLC system.[8]

  • Chromatographic Separation: The analyte is separated on a C18 or a hydrophilic interaction liquid chromatography (HILIC) column.[6][8] Isocratic elution with a mobile phase consisting of methanol and an ammonium (B1175870) acetate (B1210297) buffer is frequently used.[6]

  • Mass Spectrometric Detection: Detection is performed using a mass spectrometer in the positive ion multiple reaction monitoring (MRM) mode.[6] This allows for high selectivity and sensitivity in quantifying Meldonium.

Assessment of Exercise Tolerance in Patients with Stable Angina

Clinical trials evaluating the efficacy of Meldonium in treating stable angina often use standardized exercise testing protocols.

  • Bicycle Ergometry: The MILSS I trial utilized bicycle ergometry to assess exercise tolerance.[3] The primary endpoint was the change in total exercise time from baseline to the end of the treatment period.[3]

  • Treadmill Testing (Modified Bruce Protocol): Other studies have employed treadmill exercise testing, such as the modified Bruce protocol.[9] Key parameters measured include:

    • Total exercise duration.[9]

    • Time to the onset of angina.[3]

    • Time to 1 mm ST-segment depression on the electrocardiogram (ECG).[3]

    • Maximum achieved workload.[4]

These tests are typically performed under controlled conditions, with continuous monitoring of heart rate, blood pressure, and ECG.[10]

Mandatory Visualization

The following diagrams illustrate the key signaling pathway affected by Meldonium and a typical experimental workflow for its analysis.

Meldonium_Mechanism cluster_carnitine_synthesis Carnitine Biosynthesis Pathway cluster_energy_metabolism Cellular Energy Metabolism GBB γ-Butyrobetaine (GBB) GBBD γ-Butyrobetaine dioxygenase (GBBD) GBB->GBBD substrate L_Carnitine L-Carnitine GBBD->L_Carnitine catalyzes Fatty_Acids Fatty Acids Mitochondria_FA Mitochondria (Fatty Acid Oxidation) Fatty_Acids->Mitochondria_FA transported by L-Carnitine ATP_FA ATP (High O2 consumption) Mitochondria_FA->ATP_FA Glucose Glucose Mitochondria_Glycolysis Mitochondria (Glycolysis) Glucose->Mitochondria_Glycolysis ATP_Glycolysis ATP (Low O2 consumption) Mitochondria_Glycolysis->ATP_Glycolysis Meldonium Meldonium (Mildronate) Meldonium->GBBD inhibits

Caption: Mechanism of action of Meldonium in modulating cellular energy metabolism.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Blood_Sample Blood Sample Collection (e.g., from clinical trial participant) Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation Protein_Precipitation Protein Precipitation (e.g., with Methanol) Plasma_Separation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer UPLC_MSMS UPLC-MS/MS Analysis Supernatant_Transfer->UPLC_MSMS Data_Processing Data Processing and Quantification UPLC_MSMS->Data_Processing

References

A Comparative Analysis of Meldonium Phosphate and its Alternatives for Performance Enhancement in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purported performance-enhancing effects of Meldonium phosphate (B84403) against notable alternatives: L-carnitine, GW501516 (Cardarine), and Trimetazidine (B612337). The following sections detail their mechanisms of action, present available quantitative data from experimental studies, and outline the methodologies employed in these investigations.

Executive Summary

Meldonium phosphate, a modulator of carnitine biosynthesis, has been a substance of interest for its potential to enhance physical performance by optimizing cellular energy metabolism. This guide offers a comparative lens, examining its effects alongside L-carnitine, a key player in fatty acid metabolism; GW501516, a PPARδ agonist; and Trimetazidine, another metabolic modulator. While preclinical and some clinical data exist for these compounds, direct comparative studies in elite athletes are limited. The evidence for L-carnitine's ergogenic effects is mixed, GW501516 has shown significant endurance enhancement in animal studies but carries safety concerns, and Trimetazidine's performance-enhancing effects in healthy individuals appear negligible. Quantitative data on Meldonium's direct impact on athletic performance in controlled studies remains scarce in publicly available literature.

Mechanism of Action

This compound

Meldonium's primary mechanism involves the inhibition of gamma-butyrobetaine (GBB) hydroxylase, the enzyme responsible for the final step in carnitine biosynthesis.[1][2] By reducing carnitine levels, Meldonium shifts the cellular energy substrate preference from fatty acid oxidation to glycolysis, a more oxygen-efficient pathway.[2][3] This is thought to be particularly beneficial in ischemic conditions by preventing the accumulation of cytotoxic intermediate products of fatty acid oxidation.[4]

Meldonium_Pathway GBB Gamma-Butyrobetaine (GBB) GBB_Hydroxylase GBB Hydroxylase GBB->GBB_Hydroxylase Carnitine L-Carnitine Fatty_Acids Fatty Acid Oxidation Carnitine->Fatty_Acids Transports Fatty Acids into Mitochondria GBB_Hydroxylase->Carnitine Meldonium Meldonium Meldonium->GBB_Hydroxylase Energy Cellular Energy (ATP) Fatty_Acids->Energy Glycolysis Glycolysis Glycolysis->Energy

Meldonium's inhibition of carnitine biosynthesis.
L-Carnitine

L-carnitine is an essential amino acid derivative that plays a crucial role in energy metabolism.[5] It acts as a shuttle, transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can undergo β-oxidation to produce ATP.[5] Supplementation with L-carnitine is hypothesized to enhance athletic performance by increasing fatty acid oxidation, sparing muscle glycogen, and reducing lactate (B86563) accumulation.[5]

GW501516 (Cardarine)

GW501516 is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[6] Activation of PPARδ receptors leads to an upregulation of genes involved in fatty acid oxidation and a shift in the body's energy preference from glucose to lipids.[7] This mechanism has been shown to dramatically increase endurance in preclinical studies.[6]

Trimetazidine

Trimetazidine is a metabolic modulator that inhibits the long-chain 3-ketoacyl-CoA thiolase, an enzyme involved in fatty acid β-oxidation. Similar to Meldonium, this shifts energy production towards glucose oxidation, which is more efficient in terms of oxygen consumption.[8] It is primarily used for the treatment of angina pectoris.[9]

Comparative Performance Data

Direct comparative studies on the performance-enhancing effects of Meldonium, L-carnitine, GW501516, and Trimetazidine in healthy, trained athletes are limited. The following tables summarize available quantitative data from individual studies.

Table 1: Effects on Maximal Oxygen Uptake (VO2 max)

SubstanceDosageStudy PopulationDurationChange in VO2 maxReference
Meldonium Data not availableData not availableData not availableData not available in healthy athletes[4]
L-Carnitine 2 g/day Healthy subjects24 weeksSignificant increase (p<0.05)[8][10]
L-Carnitine 2 g/dLHealthy subjects4 weeksSignificant change at rest (p<0.005)[11]
GW501516 Data not availableHuman data limitedData not availablePreclinical studies suggest potential increase[12]
Trimetazidine 60 mg/dayPatients with nonobstructive hypertrophic cardiomyopathy3 months-1.35 mL/kg/min (p=0.03) vs. placebo[13]
Trimetazidine Data not availableHealthy individualsMultiple studiesNo significant positive effect[12][14][15][16]

Table 2: Effects on Endurance and Time to Exhaustion

SubstanceDosageStudy PopulationKey FindingsReference
Meldonium Data not availableData not availablePurported to increase endurance and recovery[17]
L-Carnitine 2 gEndurance-trained athletesNo significant effect on time to exhaustion in a constant-load test[14]
GW501516 High doses (mice)MiceDramatically improved physical performance[6]
Trimetazidine 60 mg/dayPatients with syndrome XSignificantly prolonged exercise duration (p<0.01)[9]

Table 3: Effects on Lactate Metabolism

SubstanceDosageStudy PopulationKey FindingsReference
Meldonium Data not availableData not availableMay decrease lactate production[16]
L-Carnitine 2 g/day Healthy subjectsNo significant difference in serum lactate[11]
GW501516 N/A (mice)MiceLowered blood lactate after running tests[4]
Trimetazidine 60 mg/dayHealthy young subjects at high altitudeSignificantly lower lactate levels before and after exercise (p<0.01 and p=0.012, respectively)[18][19]

Experimental Protocols

Measurement of Maximal Oxygen Uptake (VO2 max)

A common method to determine VO2 max is through an incremental exercise test on a treadmill or cycle ergometer.

VO2_Max_Protocol cluster_measurement Throughout the test Start Start WarmUp Warm-up (e.g., 10-15 min at low intensity) Start->WarmUp Stage1 Stage 1 (e.g., 3 min at set speed/incline) WarmUp->Stage1 StageN Stage 'n' (Progressively increasing intensity) Stage1->StageN Exhaustion Volitional Exhaustion StageN->Exhaustion VO2max VO2 max Determined (Plateau in VO2 despite increased workload) Exhaustion->VO2max Measurement Continuous Measurement: - Oxygen Consumption (VO2) - Carbon Dioxide Production (VCO2) - Heart Rate

Generalized incremental exercise test protocol for VO2 max determination.

Protocol Details:

  • Bruce Protocol: A common treadmill protocol where both speed and incline are increased every three minutes.[20]

  • Balke Protocol: This protocol maintains a constant speed while the incline is gradually increased every minute.[20]

  • Åstrand Protocol: Involves a constant running speed with a fixed percentage increase in grade every two minutes.[20]

  • Ramp Protocol: Characterized by a continuous and linear increase in workload.[20]

The test is terminated when the subject reaches volitional exhaustion. VO2 max is typically identified as the point at which oxygen consumption plateaus despite an increase in workload.[1]

Lactate Threshold Measurement

Lactate threshold is determined through a graded exercise test where blood lactate levels are measured at regular intervals.

Protocol Details:

  • Warm-up: A 10-15 minute warm-up at a low intensity is performed.[21]

  • Incremental Stages: The exercise intensity (e.g., power output on a cycle ergometer or speed on a treadmill) is increased in stages, typically lasting 3-5 minutes each.[21][22]

  • Blood Sampling: A small blood sample is taken, usually from the fingertip or earlobe, at the end of each stage to measure lactate concentration.[21][22]

  • Termination: The test continues until a significant and sustained increase in blood lactate is observed, often defined as the lactate turnpoint (around 4 mmol/L), or until volitional exhaustion.[21]

  • Data Analysis: Blood lactate concentration is plotted against exercise intensity. The lactate threshold is identified as the inflection point where lactate begins to accumulate exponentially.

Signaling Pathways and Logical Relationships

The following diagram illustrates the overarching metabolic shift induced by Meldonium and Trimetazidine.

Metabolic_Shift cluster_normal Normal Metabolism cluster_modulated Metabolism with Meldonium/Trimetazidine Fatty_Acid_Oxidation Fatty Acid Oxidation Energy_Normal Energy (ATP) Fatty_Acid_Oxidation->Energy_Normal High O2 Consumption Glucose_Oxidation_Normal Glucose Oxidation Glucose_Oxidation_Normal->Energy_Normal Lower O2 Consumption Fatty_Acid_Oxidation_Inhibited Fatty Acid Oxidation Energy_Modulated Energy (ATP) Fatty_Acid_Oxidation_Inhibited->Energy_Modulated Inhibited Glucose_Oxidation_Upregulated Glucose Oxidation Glucose_Oxidation_Upregulated->Energy_Modulated Upregulated (More O2 Efficient) Meldonium_Trimetazidine Meldonium or Trimetazidine Meldonium_Trimetazidine->Fatty_Acid_Oxidation_Inhibited Meldonium_Trimetazidine->Glucose_Oxidation_Upregulated

Metabolic shift induced by Meldonium and Trimetazidine.

Conclusion

The available scientific literature provides a mechanistic basis for the potential performance-enhancing effects of this compound and its alternatives by modulating cellular energy metabolism. However, robust, quantitative, and comparative clinical trial data in healthy, elite athletes is notably lacking for Meldonium. L-carnitine supplementation has shown inconsistent results. GW501516 demonstrates significant ergogenic potential in preclinical models, but its development was halted due to safety concerns. Trimetazidine appears to offer little to no performance advantage in healthy individuals.

For researchers and drug development professionals, this guide highlights the need for further well-controlled clinical trials to definitively validate the performance-enhancing effects and safety profiles of these compounds in athletic populations. The provided experimental protocols can serve as a foundation for designing such studies.

References

A Comparative Guide to the Analytical Determination of Meldonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Meldonium phosphate (B84403) is critical. This guide provides a comparative overview of various analytical methodologies, offering insights into their performance based on experimental data. The following sections detail the experimental protocols for several prominent techniques and present a cross-validation summary to aid in method selection.

Cross-Validation of Analytical Methods

The selection of an appropriate analytical method for Meldonium phosphate depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This section summarizes the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE).

ParameterHPLC with UV DetectionUPLC-MS/MSCapillary Electrophoresis (CE-C⁴D)
Linearity Range 0.01 - 20 µg/mL[1]10 - 6000 ng/mL[2][3]0.02 - 200 µg/mL[4]
Limit of Detection (LOD) <10 ng/mL[5]0.5 ng/mL[1]15 ng/mL[4]
Limit of Quantification (LOQ) 50 ng/mL[6][7]0.5 ng/mL[1]-
Sample Matrix Pharmaceutical Dosage Forms[8], Urine[6][7]Human Plasma[2][3], Urine[1][9]Urine[4][10]
Analysis Time ~10 minutes[10]< 4 minutes[10]< 4 minutes[4][10]
Precision (RSD%) Intra-day: 7.0-8.4%; Inter-day: 9.9-12.9%[5]< 8.64%[1]Intra-day: <4.2%; Inter-day: <4.7%[4]
Accuracy/Recovery -> 85.28%[1]97.6 - 99.9%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the analysis of Meldonium in pharmaceutical tablet dosage forms.

  • Instrumentation : HPLC system with a UV detector.

  • Column : Primesep 100, 4.6×150 mm, 5 µm, 100A[8].

  • Mobile Phase : A mixture of acetonitrile (B52724) (MeCN) and water (H₂O) in a 25:75 ratio, with 0.2% perchloric acid (HClO₄) as a buffer[8].

  • Flow Rate : 1.0 mL/min[8].

  • Detection : UV at 205 nm[8].

  • Sample Preparation : Standard solutions are prepared by dissolving Meldonium dihydrate in the mobile phase to a target concentration. For combined analysis with other substances like metoprolol, both standards are dissolved in demineralized water, treated with ultrasound, and then diluted with the mobile phase[11].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A highly sensitive and selective method for determining Meldonium in human plasma and urine.

  • Instrumentation : UPLC system coupled with a triple-quadrupole tandem mass spectrometer.

  • Column : UPLC BEH HILIC column[1].

  • Mobile Phase : A mixture of 0.08% formic acid in 30mM ammonium (B1175870) acetate (B1210297) solution and acetonitrile (23:77, v/v)[1]. For analysis in milk and meat, a gradient elution with acetonitrile and 10 mM ammonium acetate in water has been used[12].

  • Flow Rate : 0.35 mL/min[12].

  • Detection : Multiple Reaction Monitoring (MRM) mode via electrospray ionization (ESI)[1]. The ion transitions monitored are m/z 147.2 → 58.0 for Meldonium[1].

  • Sample Preparation :

    • Plasma : Protein precipitation is a common and simple preparation method[1].

    • Urine : A "dilute-and-shoot" strategy is often employed, where urine samples are simply diluted with the mobile phase or deionized water before injection[6][7]. This minimizes the loss of the highly polar Meldonium during extraction[6][7].

Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CE-C⁴D)

A rapid method for the determination of Meldonium in urine samples.

  • Instrumentation : Capillary electrophoresis system with a capacitively coupled contactless conductivity detector (CE-C⁴D)[4][10].

  • Capillary : Fused-silica capillary.

  • Background Electrolyte : 2M acetic acid (pH 2.3)[4][10].

  • Separation Voltage : High-voltage DC field.

  • Detection : Capacitively coupled contactless conductivity detection[4][10].

  • Sample Preparation : Urine samples are diluted 1:9 with deionized water and can be directly injected. This simple pretreatment is sufficient to minimize matrix effects[4][10].

Methodology Visualization

To illustrate the logical flow of cross-validating these analytical methods, the following diagram outlines the key steps from method selection to comparative analysis.

cluster_0 Phase 1: Method Selection & Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Cross-Validation & Comparison cluster_3 Phase 4: Final Output A Define Analytical Requirements (Matrix, Sensitivity, Speed) B Select Potential Analytical Methods (e.g., HPLC, UPLC-MS/MS, CE) A->B C Develop & Optimize Individual Method Protocols B->C D Validate Each Method for: - Linearity & Range - Accuracy & Precision - LOD & LOQ - Specificity C->D E Analyze Identical Batches of Samples with Each Validated Method D->E F Collect & Tabulate Quantitative Performance Data E->F G Statistical Analysis (e.g., t-test, ANOVA) F->G H Comparative Evaluation of: - Performance Metrics - Cost & Throughput - Method Robustness G->H I Publish Comparison Guide with Data, Protocols, & Workflow H->I

References

A Comparative Guide to Carnitine Biosynthesis Inhibitors: Meldonium Phosphate vs. Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of meldonium phosphate (B84403) and other prominent inhibitors of carnitine biosynthesis. The information presented is collated from various experimental studies to aid in research and drug development efforts.

Introduction to Carnitine Biosynthesis and its Inhibition

L-carnitine is a crucial endogenous compound essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary energy-producing pathway for cardiac and skeletal muscles. The biosynthesis of L-carnitine is a multi-step process, with the final step being the hydroxylation of gamma-butyrobetaine (GBB) to L-carnitine, a reaction catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBOX).

In certain pathological conditions, such as ischemia, an over-reliance on fatty acid oxidation can be detrimental, leading to the accumulation of toxic intermediates and increased oxygen consumption. By inhibiting carnitine biosynthesis, and consequently fatty acid oxidation, a metabolic shift towards the more oxygen-efficient glucose oxidation (glycolysis) can be achieved. This principle underlies the therapeutic potential of carnitine biosynthesis inhibitors.

This guide will compare the performance of meldonium phosphate with other notable inhibitors targeting different stages of the carnitine pathway.

Comparative Analysis of Inhibitor Potency

The efficacy of various inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the available IC50 data for key inhibitors of carnitine biosynthesis.

Table 1: Comparison of Gamma-Butyrobetaine Dioxygenase (BBOX) Inhibitors
CompoundTarget EnzymeIC50 ValueOrganism/SystemReference
This compound BBOX62 µMRecombinant Human BBOX[1]
Methyl-GBB BBOX3 µMRecombinant Human BBOX
AR692B BBOX153 nMRecombinant Human BBOX[2]
Compound 74 BBOX~100-fold > MeldoniumNot Specified
Compound 98 BBOX~100-fold > MeldoniumNot Specified
Table 2: Comparison of Carnitine Palmitoyltransferase (CPT) Inhibitors
CompoundTarget EnzymeIC50 ValueOrganism/SystemReference
Etomoxir (B15894) CPT-1Varies (e.g., ~5-20 nM in rat liver mitochondria)Rat Liver Mitochondria
Oxfenicine (B1677859) (as 4-hydroxyphenylglyoxylate) CPT-1 (heart)11 µMRat Heart Mitochondria[3]
Oxfenicine (as 4-hydroxyphenylglyoxylate) CPT-1 (liver)510 µMRat Liver Mitochondria[3]
Trimetazidine (B612337) CPT-11.3 mMRat Myocardium[4]
Perhexiline CPT-177 µMRat Myocardium[4]
Amiodarone CPT-1228 µMRat Myocardium[4]
l-Aminocarnitine CPT-1K(d) = 3.8 mMHuman Muscle Mitochondria[3]
l-Aminocarnitine CPT-2K(d) = 21.3 µMHuman Muscle Mitochondria[3]

Signaling Pathways and Mechanisms of Action

The inhibition of carnitine biosynthesis and fatty acid oxidation can be achieved through different mechanisms. The following diagrams illustrate the key pathways and the points of intervention for the discussed inhibitors.

Carnitine_Biosynthesis_Pathway cluster_Mitochondria Mitochondrial Matrix cluster_Cytosol Cytosol cluster_Intermembrane_Space Intermembrane Space Fatty_Acyl_CoA_M Fatty Acyl-CoA Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_M->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Lysine Lysine Trimethyllysine Trimethyllysine Lysine->Trimethyllysine Methyltransferases Hydroxytrimethyllysine 3-hydroxy-N6,N6,N6-trimethyl-L-lysine Trimethyllysine->Hydroxytrimethyllysine TMLD TMABA 4-trimethylaminobutanal Hydroxytrimethyllysine->TMABA HTMLA GBB Gamma-Butyrobetaine (GBB) TMABA->GBB TMABA-DH L_Carnitine_Cytosol L-Carnitine GBB->L_Carnitine_Cytosol BBOX Fatty_Acyl_CoA_C Fatty Acyl-CoA L_Carnitine_Cytosol->Fatty_Acyl_CoA_C Fatty_Acylcarnitine Fatty Acylcarnitine Fatty_Acyl_CoA_C->Fatty_Acylcarnitine CPT-1 Fatty_Acylcarnitine_IMS Fatty Acylcarnitine Fatty_Acylcarnitine->Fatty_Acylcarnitine_IMS CACT Fatty_Acylcarnitine_IMS->Fatty_Acyl_CoA_M CPT-2 Meldonium Meldonium Meldonium->GBB Inhibits BBOX Etomoxir_Oxfenicine Etomoxir, Oxfenicine Etomoxir_Oxfenicine->Fatty_Acyl_CoA_C Inhibits CPT-1

Caption: Carnitine biosynthesis and fatty acid transport pathway with points of inhibition.

Experimental Protocols

This section provides an overview of the methodologies used to obtain the comparative data presented.

In Vitro Gamma-Butyrobetaine Dioxygenase (BBOX) Inhibition Assay

This assay is designed to measure the inhibitory effect of compounds on the activity of the BBOX enzyme.

Materials:

  • Recombinant human BBOX enzyme

  • Gamma-butyrobetaine (GBB) substrate

  • Test inhibitor compounds (e.g., Meldonium, Methyl-GBB)

  • Ascorbate

  • Fe(II) sulfate

  • α-Ketoglutarate

  • Catalase

  • Assay buffer (e.g., HEPES or Tris-HCl buffer, pH 7.5)

  • Quenching solution (e.g., perchloric acid or methanol)

  • LC-MS/MS system for product quantification

Procedure:

  • Enzyme Reaction Preparation: A reaction mixture is prepared containing assay buffer, ascorbate, Fe(II) sulfate, catalase, and the BBOX enzyme.

  • Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of GBB and α-ketoglutarate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes).

  • Reaction Quenching: The reaction is stopped by adding a quenching solution.

  • Product Quantification: The amount of L-carnitine produced is quantified using a sensitive analytical method such as LC-MS/MS.

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

BBOX_Inhibition_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, BBOX, Fe(II), Ascorbate) Start->Prepare_Reaction_Mix Add_Inhibitor Add Test Inhibitor (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add GBB and α-Ketoglutarate) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Quench_Reaction Quench Reaction Incubate->Quench_Reaction Quantify_Product Quantify L-Carnitine (LC-MS/MS) Quench_Reaction->Quantify_Product Calculate_IC50 Calculate IC50 Value Quantify_Product->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro BBOX inhibition assay.

Cellular Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of fatty acid oxidation in cultured cells and the effect of inhibitors on this process.

Materials:

  • Cultured cells (e.g., hepatocytes, cardiomyocytes)

  • Culture medium

  • Radiolabeled fatty acid (e.g., [1-14C]palmitate) complexed to bovine serum albumin (BSA)

  • Test inhibitor compounds

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Perchloric acid

Procedure:

  • Cell Culture: Cells are cultured in appropriate multi-well plates to a desired confluency.

  • Pre-incubation with Inhibitor: The culture medium is replaced with fresh medium containing the test inhibitor at various concentrations, and the cells are pre-incubated for a specific period.

  • Initiation of FAO: The medium is then replaced with medium containing the radiolabeled fatty acid and the inhibitor.

  • Incubation: The cells are incubated at 37°C in a CO2 incubator for a defined time (e.g., 2-4 hours) to allow for the oxidation of the radiolabeled fatty acid.

  • Measurement of 14CO2 Production (Complete Oxidation): The CO2 produced during the incubation is trapped using a suitable method (e.g., a filter paper soaked in NaOH placed in the well headspace). The radioactivity of the trapped 14CO2 is then measured by scintillation counting.

  • Measurement of Acid-Soluble Metabolites (Incomplete Oxidation): The reaction is stopped by adding perchloric acid. The acid-soluble fraction, which contains radiolabeled intermediates of β-oxidation, is collected, and its radioactivity is measured by scintillation counting.[5]

  • Data Analysis: The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into CO2 and acid-soluble metabolites. The inhibitory effect of the compound is determined by comparing the FAO rate in treated cells to that in untreated control cells.

Conclusion

The landscape of carnitine biosynthesis inhibitors is diverse, with compounds targeting different enzymes within the pathway. This compound, a well-established BBOX inhibitor, demonstrates moderate potency. Newer BBOX inhibitors, such as Methyl-GBB and AR692B, have shown significantly higher potency in in vitro assays.

Inhibitors of CPT-1, such as etomoxir and the active metabolite of oxfenicine, represent an alternative strategy to modulate fatty acid metabolism. The choice of inhibitor for research or therapeutic development will depend on the desired potency, selectivity, and target tissue.

This guide provides a comparative overview based on available experimental data. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of these promising metabolic modulators.

References

Meldonium Phosphate in Concert with Standard Cardiovascular Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of Meldonium phosphate (B84403) when used in combination with other standard cardiovascular drugs. The following sections detail the synergistic effects observed in clinical settings, present comparative quantitative data from various studies, and outline the experimental methodologies employed.

Mechanism of Action: A Synergistic Approach

Meldonium phosphate's primary mechanism of action is the inhibition of gamma-butyrobetaine dioxygenase (GBB), a key enzyme in the carnitine biosynthesis pathway.[1][2][3] By reducing intracellular carnitine levels, Meldonium shifts the myocardial energy metabolism from fatty acid oxidation to the more oxygen-efficient pathway of glycolysis.[1][3] This is particularly beneficial in ischemic conditions, where oxygen supply is limited.[1][3]

When combined with other cardiovascular drugs, Meldonium's metabolic modulation may complement their hemodynamic and neurohormonal effects. For instance, ACE inhibitors and beta-blockers primarily reduce cardiac workload and neurohormonal activation, respectively. Meldonium, by optimizing energy utilization within the cardiomyocytes, can potentially enhance the resilience of the heart muscle to ischemic stress, thereby augmenting the benefits of these conventional therapies.

cluster_meldonium This compound Pathway cluster_ace ACE Inhibitor Pathway cluster_beta Beta-Blocker Pathway GBB Gamma-Butyrobetaine GBB_Dioxygenase GBB Dioxygenase GBB->GBB_Dioxygenase Substrate Meldonium Meldonium Phosphate Meldonium->GBB_Dioxygenase Inhibits Glycolysis Glycolysis Meldonium->Glycolysis Promotes Shift To Carnitine L-Carnitine GBB_Dioxygenase->Carnitine Biosynthesis Fatty_Acid_Oxidation Fatty Acid Oxidation Carnitine->Fatty_Acid_Oxidation Enables ATP_Production ATP Production (Oxygen Efficient) Fatty_Acid_Oxidation->ATP_Production Less Efficient Glycolysis->ATP_Production More Efficient Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor Beta-Adrenergic Receptor Catecholamines->Beta_Receptor Adenylyl_Cyclase Adenylyl Cyclase Beta_Receptor->Adenylyl_Cyclase Beta_Blocker Beta-Blocker Beta_Blocker->Beta_Receptor Blocks cAMP cAMP Adenylyl_Cyclase->cAMP Increased_HR_Contractility Increased Heart Rate & Contractility cAMP->Increased_HR_Contractility cluster_workflow Generalized Experimental Workflow for Clinical Trials Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (ECG, Echo, 6MWT, Clinical Data) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (Standard Therapy + Meldonium) Randomization->Treatment_Group Control_Group Control/Placebo Group (Standard Therapy +/- Placebo) Randomization->Control_Group Follow_up Follow-up Assessments (e.g., 1, 3, 6, 12 months) Treatment_Group->Follow_up Control_Group->Follow_up Data_Analysis Data Analysis (Statistical Comparison of Endpoints) Follow_up->Data_Analysis Results Results and Conclusion Data_Analysis->Results

References

Bioequivalence studies of different Meldonium phosphate formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different oral formulations of meldonium, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the key parameters and methodologies for assessing the bioequivalence of meldonium products.

Quantitative Data Summary

A pivotal aspect of establishing the interchangeability of different drug formulations is the comparison of their pharmacokinetic profiles. Bioequivalence is determined by comparing the rate and extent of absorption of the active pharmaceutical ingredient from the test product to that of a reference product. The key pharmacokinetic parameters for this assessment are the Area Under the plasma concentration-time Curve (AUC) and the maximum plasma concentration (Cmax).

The following table summarizes the comparative pharmacokinetic data from a bioequivalence study of two 500 mg meldonium capsule formulations: a test product (Meldonium Organika) and a reference product (Mildronate®). The study concluded that the two formulations are bioequivalent, as the 90% confidence intervals for the ratio of the geometric means of the primary pharmacokinetic parameters fell within the standard acceptance range of 80.00% to 125.00%[1].

Table 1: Pharmacokinetic Parameters of Two Meldonium 500 mg Capsule Formulations

Pharmacokinetic ParameterTest Formulation (Meldonium Organika)Reference Formulation (Mildronate®)Ratio of Geometric Means (90% Confidence Interval)
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration)Reported as bioequivalentReported as bioequivalent86.32% – 102.48%[1]
AUC0-∞ (Area Under the Curve from time 0 to infinity)Reported as bioequivalentReported as bioequivalent85.30% – 101.68%[1]
Cmax (Maximum Plasma Concentration)Reported as bioequivalentReported as bioequivalent84.92% – 101.76%[1]

Note: Specific mean and standard deviation values for the pharmacokinetic parameters were not detailed in the available abstract.

One study involving 24 healthy volunteers noted that the mean pharmacokinetic curves for both a generic and a brand-name oral meldonium capsule formulation were characterized by a double-peak profile[2][3]. This phenomenon can be indicative of complex absorption processes, such as enterohepatic recirculation or variable gastric emptying.

Experimental Protocols

The successful execution of a bioequivalence study relies on robust and well-defined experimental protocols for both the clinical and analytical phases.

Clinical Study Protocol

A typical bioequivalence study for meldonium capsules follows a standardized design to minimize bias and ensure the reliability of the results.

  • Study Design: A randomized, open-label, two-period, two-sequence, crossover design is generally employed[1]. This design allows each subject to serve as their own control, which reduces inter-subject variability.

  • Study Population: The study is typically conducted in a cohort of healthy adult volunteers. The number of subjects is determined by statistical power calculations, with studies often including around 24 participants[2].

  • Dosing and Administration: A single oral dose of the test and reference meldonium formulations (e.g., 500 mg) is administered to the subjects in each period.

  • Washout Period: A sufficient washout period between the two treatment periods is crucial to ensure that the drug from the first period is completely eliminated before the second period begins. The duration of the washout period is determined by the drug's half-life.

  • Blood Sampling: Blood samples are collected from subjects at predetermined time points to characterize the plasma concentration-time profile of meldonium. A typical sampling schedule might include pre-dose, and then multiple samples post-dose to capture the absorption, distribution, and elimination phases of the drug.

Bioanalytical Method: UPLC-MS/MS

The quantification of meldonium in plasma samples is a critical component of the bioequivalence study. A rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for this purpose[2][3].

  • Sample Preparation: A simple protein precipitation method is often used for the extraction of meldonium from human plasma.

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining the polar meldonium molecule.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is used as the mobile phase.

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate ions of meldonium.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent and product ions of meldonium.

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability. The calibration curve is typically linear over a specified concentration range (e.g., 10-6000 ng/mL)[2].

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in a meldonium bioequivalence study, the following diagrams have been generated using the DOT language.

Bioequivalence_Workflow cluster_Clinical_Phase Clinical Phase cluster_Bioanalytical_Phase Bioanalytical Phase cluster_Statistical_Analysis Statistical Analysis Subject_Recruitment Subject Recruitment & Screening Randomization Randomization Subject_Recruitment->Randomization Period1 Period 1: Dosing (Test or Reference) Randomization->Period1 Blood_Sampling1 Serial Blood Sampling Period1->Blood_Sampling1 Washout Washout Period Blood_Sampling1->Washout Sample_Processing Plasma Sample Processing Blood_Sampling1->Sample_Processing Period2 Period 2: Dosing (Reference or Test) Washout->Period2 Blood_Sampling2 Serial Blood Sampling Period2->Blood_Sampling2 Blood_Sampling2->Sample_Processing UPLC_MSMS UPLC-MS/MS Analysis Sample_Processing->UPLC_MSMS Concentration_Determination Meldonium Concentration Determination UPLC_MSMS->Concentration_Determination PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (AUC, Cmax) Concentration_Determination->PK_Parameter_Calculation Statistical_Comparison Statistical Comparison (90% CI) PK_Parameter_Calculation->Statistical_Comparison BE_Conclusion Bioequivalence Conclusion Statistical_Comparison->BE_Conclusion

Caption: Workflow of a typical crossover bioequivalence study.

Bioequivalence_Assessment_Logic PK_Data Pharmacokinetic Data (AUC, Cmax) for Test and Reference Products Ratio_Calculation Calculate Geometric Mean Ratio (Test/Reference) PK_Data->Ratio_Calculation CI_Calculation Calculate 90% Confidence Interval (CI) for the Geometric Mean Ratio Ratio_Calculation->CI_Calculation Acceptance_Criteria Acceptance Criteria (80.00% - 125.00%) CI_Calculation->Acceptance_Criteria Bioequivalent Conclusion: Bioequivalent Acceptance_Criteria->Bioequivalent 90% CI is within limits Not_Bioequivalent Conclusion: Not Bioequivalent Acceptance_Criteria->Not_Bioequivalent 90% CI is outside limits

Caption: Logical flow for determining bioequivalence.

References

A Comparative Analysis of the Neuroprotective Efficacy of Meldonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Meldonium phosphate (B84403) against other notable agents in the field: Edaravone, Citicoline, and Cerebrolysin. The information presented is collated from preclinical and clinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: A Snapshot

The neuroprotective agents under review employ distinct mechanisms to shield the brain from injury.

  • Meldonium Phosphate: This agent acts as a carnitine biosynthesis inhibitor. By reducing intracellular carnitine levels, it shifts the cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glycolysis. This is particularly advantageous in ischemic conditions, where oxygen supply is limited. Furthermore, Meldonium has been shown to activate the Akt/GSK-3β signaling pathway, which plays a crucial role in inhibiting apoptosis and promoting cell survival.[1]

  • Edaravone: A potent free radical scavenger, Edaravone mitigates oxidative stress, a key contributor to neuronal damage in various neurological disorders. It effectively reduces lipid peroxidation and protects against damage to the vascular endothelium and neurons.

  • Citicoline: This compound serves as a precursor for the synthesis of phosphatidylcholine, a primary component of neuronal cell membranes. Its neuroprotective effects are attributed to its ability to stabilize cell membranes, restore mitochondrial function, and inhibit the activation of phospholipase A2, thereby reducing inflammation and apoptosis.[2]

  • Cerebrolysin: A mixture of neuropeptides and amino acids, Cerebrolysin mimics the action of neurotrophic factors. It exerts its neuroprotective effects by modulating the inflammatory response, inhibiting apoptosis, and promoting neurogenesis. The Toll-like receptor (TLR) signaling pathway is implicated in its anti-inflammatory and anti-apoptotic actions.[3]

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the quantitative data from preclinical studies, offering a comparative perspective on the efficacy of these agents in models of ischemic stroke (Middle Cerebral Artery Occlusion - MCAO) and Traumatic Brain Injury (TBI).

Table 1: Comparison of Neuroprotective Effects in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

ParameterThis compound (200 mg/kg)Edaravone (10 mg/kg)Citicoline (representative data)Cerebrolysin (representative data)
Neurological Deficit Score (NDS) Reduction Significantly decreased compared to MCAO group[1]Significantly decreased compared to MCAO group[1]Improved neurological recovery (20.2% vs. control)[4]Significant improvement in NIHSS scores[5]
Infarct Volume Reduction Significantly reduced compared to MCAO group[1]Significantly reduced compared to MCAO group[1]Reduced by 27.8% (meta-analysis of animal studies)[6]N/A
Motor Function Improvement (Rotarod Test) Increased retention time on day 14[1]Increased retention time on day 14[1]N/AN/A
Superoxide Dismutase (SOD) Activity Significantly improved in cortex[1]Significantly improved in cortex[1]N/AN/A
Malondialdehyde (MDA) Content Decreased in cortex and hippocampus[1]Decreased in cortex and hippocampus[1]N/AN/A
ATP Content Significantly improved in cortex and hippocampus[1]No significant protective effect in cortex and hippocampus[1]N/AN/A

Note: Data for Citicoline and Cerebrolysin are from separate studies and presented for indirect comparison. N/A indicates data not available from the reviewed sources.

Table 2: Comparison of Neuroprotective Effects in Models of Traumatic Brain Injury (TBI)

ParameterThis compoundEdaravoneCiticolineCerebrolysin (2.5 ml/kg/day)
Neurological Score Improvement N/AN/AN/AIncreased neurological scores[3]
Brain Edema Reduction N/AN/AN/ADecreased brain water content[3]
Blood-Brain Barrier Permeability N/AN/AN/AAlleviated BBB permeability[3]
Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6) N/AN/AN/ADecreased levels[3]
Neuronal Apoptosis (TUNEL assay) N/AN/AN/ADecreased hippocampal neuronal apoptosis[3]

Note: Direct comparative data for this compound, Edaravone, and Citicoline in TBI models were not available in the reviewed literature. Data for Cerebrolysin is from a study on a weight-drop TBI model in mice.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model (Ischemic Stroke)

This widely used model mimics human ischemic stroke.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Anesthesia is induced, for example, with ketamine and xylazine (B1663881) intraperitoneally.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture is introduced into the ICA to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The suture is typically left in place for a period of 2 hours to induce ischemia, after which it is withdrawn to allow for reperfusion.

  • Drug Administration:

    • This compound: Administered intravenously at varying doses (e.g., 50, 100, 200 mg/kg).[1]

    • Edaravone: Administered as a positive control, typically at a dose of 10 mg/kg.[1]

    • Citicoline: Administered intraperitoneally at various doses (e.g., 50, 100, 150 mg/kg) daily for a specified period.[7]

  • Outcome Measures: Neurological deficit scoring, infarct volume measurement (using TTC staining), motor function tests (e.g., rotarod test), and biochemical assays for oxidative stress markers and ATP content are performed at specific time points post-MCAO.

Traumatic Brain Injury (TBI) Model (Weight-Drop)

This model is used to simulate focal brain injury.

  • Animal Model: Mice are often used for this model.

  • Injury Induction: A weight is dropped from a specific height onto the exposed skull of the anesthetized animal to induce a controlled cortical impact.

  • Drug Administration:

    • Cerebrolysin: Administered intraperitoneally (e.g., 2.5 ml/kg/day) for a defined period following TBI.[3]

  • Outcome Measures: Neurological severity scores, brain water content (to assess edema), blood-brain barrier permeability (using Evans blue dye), analysis of inflammatory cytokines and apoptotic markers in brain tissue are evaluated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Meldonium_Pathway Meldonium Meldonium Phosphate Carnitine_Synth γ-Butyrobetaine hydroxylase Meldonium->Carnitine_Synth inhibits Glycolysis Glycolysis Meldonium->Glycolysis promotes Akt Akt (Protein Kinase B) Meldonium->Akt activates Carnitine L-Carnitine Biosynthesis Carnitine_Synth->Carnitine FAO Fatty Acid Oxidation Carnitine->FAO facilitates GSK3b GSK-3β Akt->GSK3b inhibits Cell_Survival Neuronal Survival Akt->Cell_Survival promotes Apoptosis Apoptosis GSK3b->Apoptosis promotes

Caption: Mechanism of Action of this compound.

MCAO_Workflow Start Animal Model (Rat) Anesthesia Anesthesia Start->Anesthesia Surgery MCAO Surgery Anesthesia->Surgery Ischemia 2h Ischemia Surgery->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Drug_Admin Drug Administration (Meldonium/Edaravone/Citicoline) Reperfusion->Drug_Admin Assessment Outcome Assessment Drug_Admin->Assessment NDS Neurological Deficit Score Assessment->NDS Infarct Infarct Volume (TTC) Assessment->Infarct Motor Motor Function (Rotarod) Assessment->Motor Biochem Biochemical Analysis Assessment->Biochem

Caption: Experimental Workflow for the MCAO Model.

Cerebrolysin_TBI_Pathway TBI Traumatic Brain Injury TLR Toll-like Receptors (TLR2/TLR4) TBI->TLR activates Inflammation Neuroinflammation (TNF-α, IL-1β, IL-6) TLR->Inflammation promotes Apoptosis Neuronal Apoptosis TLR->Apoptosis promotes Cerebrolysin Cerebrolysin Cerebrolysin->TLR inhibits Neuroprotection Neuroprotection Cerebrolysin->Neuroprotection leads to

Caption: Neuroprotective Mechanism of Cerebrolysin in TBI.

References

In Vitro and In Vivo Correlation of Meldonium Phosphate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of Meldonium phosphate (B84403) with alternative metabolic modulators, supported by experimental data from in vitro and in vivo studies. The information is intended to assist researchers in understanding the therapeutic potential and mechanistic nuances of Meldonium in the context of cardiovascular and ischemic conditions.

Executive Summary

Meldonium is a structural analogue of gamma-butyrobetaine (GBB), a precursor in the biosynthesis of carnitine. Its primary mechanism of action involves the inhibition of γ-butyrobetaine hydroxylase (BBOX), the enzyme responsible for the final step of carnitine synthesis. This leads to a decrease in intracellular carnitine levels, subsequently reducing the transport of long-chain fatty acids into the mitochondria for beta-oxidation. As a result, cellular energy metabolism shifts towards the more oxygen-efficient pathway of glycolysis. This guide compares the in vitro enzymatic inhibition and in vivo cardioprotective effects of Meldonium with other metabolic modulators, providing detailed experimental protocols and a summary of quantitative data.

In Vitro Activity: Inhibition of Carnitine Biosynthesis

The primary in vitro measure of Meldonium's activity is its ability to inhibit BBOX, the key enzyme in the carnitine biosynthesis pathway. A lower IC50 value indicates a more potent inhibitor.

Table 1: In Vitro Inhibition of Carnitine Biosynthesis Enzymes

CompoundTarget EnzymeIC50 ValueReference
MeldoniumCarnitine Acetyltransferase (CAT)11.39 mM[1]
Novel BBOX Inhibitorsγ-Butyrobetaine Hydroxylase (BBOX)Nanomolar range (~100x more potent than Meldonium)[2]

Note: While the primary target of Meldonium is BBOX, this table includes available IC50 data for a related enzyme in the carnitine pathway. The development of novel BBOX inhibitors with significantly higher potency highlights an active area of research for more effective metabolic modulators.

In Vivo Efficacy: Cardioprotection in Myocardial Infarction Models

The cardioprotective effects of Meldonium are typically evaluated in animal models of myocardial infarction, where a reduction in infarct size following ischemia-reperfusion injury is a key endpoint.

Table 2: In Vivo Comparison of Cardioprotective Effects in Rat Models of Myocardial Infarction

TreatmentAnimal ModelDosage and AdministrationInfarct Size Reduction (compared to control)Reference
MeldoniumRat50 mg/kg, intraperitoneally, once dailySignificant reduction (quantitative data not specified in the abstract)[3]
Trimetazidine (B612337)Rat30 mg/kgMarked reduction (P=0.0077 vs. I/R group)[4]
Trimetazidine (Meta-analysis)RatVariousMean Difference: -12.33% (95% CI: -15.38 to -9.28)[5]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

Meldonium_Signaling_Pathway Meldonium's Mechanism of Action cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Fatty Acid Beta-Oxidation Fatty Acid Beta-Oxidation Energy (ATP) Energy (ATP) Fatty Acid Beta-Oxidation->Energy (ATP) Reduced GBB Gamma-Butyrobetaine BBOX γ-Butyrobetaine Hydroxylase GBB->BBOX Carnitine L-Carnitine BBOX->Carnitine Fatty Acids Fatty Acids Carnitine->Fatty Acids Required for transport into mitochondria Fatty Acids->Fatty Acid Beta-Oxidation Glycolysis Glycolysis Energy_Glycolysis Energy (ATP) Glycolysis->Energy_Glycolysis Increased Meldonium Meldonium Phosphate Meldonium->BBOX Inhibition

Caption: Mechanism of action of this compound.

In_Vitro_Workflow In Vitro BBOX Inhibition Assay Workflow cluster_Preparation Assay Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Analysis Recombinant BBOX Recombinant BBOX Reaction_Mixture Reaction Mixture Recombinant BBOX->Reaction_Mixture GBB_Cofactors GBB & Cofactors (e.g., FeSO4, Ascorbate, α-KG) GBB_Cofactors->Reaction_Mixture Test_Compounds Meldonium or Alternatives Test_Compounds->Reaction_Mixture Incubation Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Reaction_Mixture->Incubation 37°C LCMS LC-MS/MS Analysis Quenching->LCMS Quantify Carnitine & GBB Data_Analysis Data Analysis (IC50 determination) LCMS->Data_Analysis

Caption: Workflow for in vitro BBOX inhibition assay.

In_Vivo_Workflow In Vivo Myocardial Infarction Model Workflow cluster_Animal_Prep Animal Preparation cluster_Surgery Surgical Procedure cluster_Endpoint Endpoint Analysis Animal_Model Rat Model (e.g., Sprague-Dawley) Anesthesia Anesthesia Animal_Model->Anesthesia Drug_Administration Meldonium or Alternative (e.g., IP injection) Anesthesia->Drug_Administration Thoracotomy Thoracotomy Drug_Administration->Thoracotomy LAD_Ligation LAD Coronary Artery Ligation (Ischemia) Thoracotomy->LAD_Ligation Reperfusion Reperfusion LAD_Ligation->Reperfusion Heart_Excision Heart Excision Reperfusion->Heart_Excision Staining TTC Staining Heart_Excision->Staining Infarct_Size Infarct Size Measurement Staining->Infarct_Size

Caption: Workflow for in vivo myocardial infarction model.

Detailed Experimental Protocols

In Vitro: γ-Butyrobetaine Hydroxylase (BBOX) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds on recombinant human BBOX.

1. Reagents and Materials:

  • Recombinant human BBOX enzyme

  • γ-Butyrobetaine (GBB)

  • L-Carnitine standard

  • Internal Standard (e.g., deuterated L-Carnitine)

  • Cofactors: Ferrous sulfate (B86663) (FeSO4), L-Ascorbic acid, α-Ketoglutarate (α-KG)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., water or DMSO)

  • Quenching solution (e.g., Acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant BBOX enzyme, and cofactors (FeSO4, L-Ascorbic acid, α-KG) at their optimal concentrations.

  • Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (solvent only).

  • Initiate the enzymatic reaction by adding the substrate, GBB.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold quenching solution containing the internal standard.

  • Centrifuge the samples to precipitate the enzyme and other proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of GBB and L-Carnitine.[6]

  • Employ a mobile phase gradient of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[6][7]

  • Utilize a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify the parent and daughter ions of L-Carnitine and the internal standard.

  • Generate a standard curve using known concentrations of L-Carnitine to quantify its formation in the assay samples.

4. Data Analysis:

  • Calculate the percentage of BBOX inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo: Rat Model of Myocardial Infarction (Ischemia-Reperfusion)

This protocol describes the induction of myocardial infarction in rats via left anterior descending (LAD) coronary artery ligation to evaluate the cardioprotective effects of test compounds.

1. Animals and Housing:

  • Male Sprague-Dawley rats (250-300g) are commonly used.

  • House animals under standard laboratory conditions with ad libitum access to food and water.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rats using an appropriate anesthetic regimen (e.g., a combination of ketamine and xylazine, or isoflurane).[8][9]

  • Intubate the animal and provide mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

3. Drug Administration:

  • Administer this compound (e.g., 50 mg/kg) or the alternative compound (e.g., Trimetazidine, 30 mg/kg) via the desired route (e.g., intraperitoneal or intravenous injection) at a specified time before inducing ischemia.[3][4] Control animals should receive a vehicle injection.

4. LAD Ligation and Reperfusion:

  • Identify the left anterior descending (LAD) coronary artery.

  • Ligate the LAD artery with a suture to induce ischemia. Successful ligation is confirmed by the blanching of the myocardial tissue distal to the suture.

  • Maintain the ischemic period for a defined duration (e.g., 30-45 minutes).

  • Release the ligature to allow for reperfusion of the coronary artery for a specified period (e.g., 2-24 hours).

5. Infarct Size Determination:

  • At the end of the reperfusion period, euthanize the animal and excise the heart.

  • Perfuse the heart with a saline solution to wash out the blood.

  • Slice the ventricles into transverse sections.

  • Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.

  • Digitally image both sides of each heart slice.

  • Use image analysis software to quantify the area of the infarct (pale region) and the total area of the ventricle for each slice.

  • Calculate the infarct size as a percentage of the total ventricular area.

6. Statistical Analysis:

  • Compare the mean infarct sizes between the treated and control groups using an appropriate statistical test (e.g., t-test or ANOVA). A statistically significant reduction in infarct size in the treated group indicates a cardioprotective effect.

Conclusion

This guide provides a comparative overview of this compound's activity, highlighting its mechanism as a BBOX inhibitor and its in vivo cardioprotective effects. The data presented indicates that while Meldonium is effective, there is ongoing research into more potent inhibitors of the carnitine biosynthesis pathway. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies. Future research should focus on direct, head-to-head comparisons of Meldonium with other metabolic modulators in standardized in vitro and in vivo models to better delineate their relative potencies and therapeutic potential.

References

Independent Verification of Published Meldonium Phosphate Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research findings on Meldonium phosphate (B84403), focusing on its pharmacological effects and underlying mechanisms of action. The information is intended to aid in the independent verification and further exploration of its therapeutic potential. Data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Inhibition of Carnitine Biosynthesis and Transport

Meldonium's primary mechanism of action involves the inhibition of L-carnitine biosynthesis and transport, leading to a metabolic shift from fatty acid oxidation to glycolysis. This is primarily achieved through the inhibition of gamma-butyrobetaine dioxygenase (BBOX) and the organic cation transporter 2 (OCTN2).

Quantitative Data on Enzyme and Transporter Inhibition
ParameterTargetValueSpeciesSource
IC50 Gamma-Butyrobetaine Dioxygenase (BBOX)26 µMNot Specified[1]
IC50 Organic Cation Transporter 2 (OCTN2)62 µMNot Specified[1]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical)

This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of Meldonium against BBOX.

  • Reagents and Materials:

    • Recombinant human BBOX enzyme

    • Gamma-butyrobetaine (GBB) substrate

    • Ascorbate and Fe(II) as cofactors

    • Assay buffer (e.g., HEPES or Tris-based)

    • Meldonium phosphate solutions of varying concentrations

    • Detection reagent for the product (L-carnitine) or a coupled enzyme system for signal generation

    • 96-well microplates

    • Plate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, recombinant BBOX enzyme, ascorbate, and Fe(II).

    • Add varying concentrations of this compound to the wells of a 96-well plate. Include a control group with no inhibitor.

    • Initiate the enzymatic reaction by adding the GBB substrate to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

    • Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each Meldonium concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the Meldonium concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow In Vitro Enzyme Inhibition Assay Workflow prep Prepare Reaction Mixture (Enzyme, Cofactors, Buffer) add_meldonium Add Meldonium (Varying Concentrations) prep->add_meldonium add_substrate Add Substrate (GBB) add_meldonium->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Product stop_reaction->detect analyze Calculate IC50 detect->analyze

In Vitro Enzyme Inhibition Assay Workflow

Effects on L-Carnitine Levels and Exercise Tolerance

The inhibition of carnitine biosynthesis and transport by Meldonium leads to a measurable decrease in L-carnitine levels in the body. This metabolic shift is hypothesized to improve exercise tolerance, particularly in ischemic conditions.

Quantitative Data from In Vivo and Clinical Studies
Study TypeSubjectTreatmentOutcomeResultSource
Human Volunteer StudyHealthy non-vegetarian individuals500 mg Meldonium twice daily for 4 weeksPlasma L-carnitine concentration18% decrease [2]
Animal StudyMale lean Zucker rats1.6 g/kg/day for 2 days, then 0.8 g/kg/day for up to 10 daysMuscle L-carnitine depositsDepletion[3]
Clinical Trial (Phase 2)Patients with stable angina pectoris1000 mg Meldonium daily (500 mg twice a day) in combination with standard therapy for 12 weeksChange in total exercise time+35.18 ± 53.29 seconds (p=0.002)[4]
Clinical TrialPatients with stable angina pectorisMeldonium added to basic therapy6-minute walk distanceIncrease of 166 meters (from 310.66 to 476.50 meters, p < 0.05)[5][6]
Experimental Protocol: Quantification of L-Carnitine in Plasma (LC-MS/MS)

This protocol outlines a general method for measuring L-carnitine levels in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Precipitate proteins by adding a solvent such as acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., deuterated L-carnitine).

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., a HILIC or C18 column).

    • Separate L-carnitine from other plasma components using a gradient elution program.

    • Introduce the eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for L-carnitine and the internal standard in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve using standards of known L-carnitine concentrations.

    • Quantify the L-carnitine concentration in the plasma samples by comparing the peak area ratio of L-carnitine to the internal standard against the calibration curve.

Neuroprotective and Cardioprotective Effects

Meldonium has been investigated for its potential to protect against cellular damage in the brain and heart, particularly in the context of ischemia-reperfusion injury. These protective effects are attributed to its ability to reduce oxidative stress and inhibit apoptosis.

Quantitative Data on Oxidative Stress and Apoptosis Markers
ModelTissue/CellsMarkerEffect of MeldoniumQuantitative ChangeSource
Rat model of sepsis-associated encephalopathyCerebellum, Medulla OblongataProoxidant-Antioxidant Balance (PAB)Maintained at control levelsMaintained at sham control levels in a region-specific manner[7]
Rat model of sepsis-associated encephalopathyCerebellumLipid Peroxidation (LPO)Maintained at control levelsMaintained at sham control levels in a region-specific manner[7]
Rat model of middle cerebral artery occlusion (MCAO)Cerebral CortexSuperoxide Dismutase (SOD) activityIncreasedSignificantly improved compared to MCAO group[8]
Rat model of middle cerebral artery occlusion (MCAO)Cerebral Cortex and HippocampusTotal Antioxidant Capacity (T-AOC) activityIncreasedSignificantly improved compared to MCAO group[8]
Rat model of middle cerebral artery occlusion (MCAO)Cerebral Cortex and HippocampusGlutathione (GSH) contentIncreasedSignificantly improved compared to MCAO group[8]
Rat model of middle cerebral artery occlusion (MCAO)Cerebral Cortex and HippocampusMalondialdehyde (MDA) contentDecreasedSignificantly decreased compared to MCAO group[8]
Rat model of renal ischemia/reperfusionKidneyBax/Bcl2 ratioDecreasedReduced the I/R-induced increase by 35%[9]
Experimental Protocol: Western Blot Analysis for Apoptosis Markers (Bax/Bcl-2)

This protocol describes a general method for assessing the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in tissue lysates.

  • Protein Extraction:

    • Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice to ensure complete cell lysis.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibodies.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the Bax/Bcl-2 ratio by dividing the normalized intensity of the Bax band by the normalized intensity of the Bcl-2 band.

Regulation of Glycolysis and Antioxidant Response Pathways

Recent research suggests that Meldonium's effects extend beyond carnitine inhibition to directly modulate key metabolic and antioxidant signaling pathways.

PFKP-Mediated Glycolysis

Meldonium has been shown to interact with platelet-type phosphofructokinase (PFKP), a rate-limiting enzyme in glycolysis. This interaction is thought to regulate glycolytic flux and contribute to its protective effects under hypoxic conditions.

  • Molecular Docking: Studies have shown that Meldonium can form hydrogen bonds with Asp561 and Asp564 of PFKP, with a binding energy of -4.32 kJ/mol, suggesting a stable interaction.[10]

  • PFK Activity: In vitro, Meldonium (10, 20, and 40 µM) was found to restore the increased PFK activity observed after hypoxia exposure.[10]

Nrf2 Antioxidant Response Pathway

Meldonium can promote the translocation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) from the cytoplasm to the nucleus.[10] In the nucleus, Nrf2 activates the expression of antioxidant genes, thereby mitigating oxidative stress.

NF-κB Signaling Pathway

In a murine model of lipopolysaccharide (LPS)-induced inflammation, Meldonium treatment was associated with reduced levels of the phosphorylated form of the NF-κB p65 subunit (p-NF-κB p65).[7] This suggests that Meldonium may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

PGC-1α and PPAR-α Gene Expression

Meldonium has been reported to increase the gene expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and peroxisome proliferator-activated receptor-alpha (PPAR-α).[3] These transcription factors play crucial roles in regulating mitochondrial biogenesis and fatty acid metabolism.

cluster_pathway Meldonium's Key Signaling Pathways cluster_carnitine Carnitine Metabolism cluster_glycolysis Glycolysis cluster_antioxidant Antioxidant Response cluster_inflammation Inflammation cluster_gene_expression Gene Expression meldonium Meldonium bbox BBOX meldonium->bbox inhibits octn2 OCTN2 meldonium->octn2 inhibits pfkp PFKP meldonium->pfkp interacts with nrf2_cyto Nrf2 (cytoplasm) meldonium->nrf2_cyto promotes translocation nfkb NF-κB meldonium->nfkb inhibits pgc1a PGC-1α meldonium->pgc1a increases expression ppara PPAR-α meldonium->ppara increases expression l_carnitine L-Carnitine bbox->l_carnitine synthesizes octn2->l_carnitine transports fa_oxidation Fatty Acid Oxidation l_carnitine->fa_oxidation enables glycolysis Glycolysis pfkp->glycolysis regulates nrf2_nuc Nrf2 (nucleus) nrf2_cyto->nrf2_nuc are Antioxidant Genes nrf2_nuc->are activates inflammation Inflammation nfkb->inflammation promotes

Overview of Meldonium's Key Signaling Pathways
Experimental Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol provides a general framework for assessing changes in PGC-1α and PPAR-α mRNA levels following Meldonium treatment.

  • Cell/Tissue Culture and Treatment:

    • Culture appropriate cells (e.g., cardiomyocytes, neurons) or use tissue from animal models.

    • Treat the cells/animals with Meldonium at various concentrations or for different durations. Include a vehicle-treated control group.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA.

    • Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (PGC-1α, PPAR-α) and a reference gene (e.g., GAPDH, β-actin), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

    • Generate a melt curve at the end of the reaction to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

    • Calculate the fold change in gene expression in the Meldonium-treated samples relative to the control samples using the 2-ΔΔCt method.

This guide provides a consolidated overview of key research findings on this compound. It is crucial for researchers to consult the primary literature for in-depth information and to design their own verification studies with appropriate controls and methodologies. The provided protocols are intended as general guidelines and may require optimization for specific experimental conditions.

References

A Head-to-Head Comparison of the Metabolic Effects of Meldonium Phosphate and Trimetazidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic modulators, both Meldonium phosphate (B84403) and Trimetazidine (B612337) have garnered significant attention for their roles in cellular energy optimization, particularly within the cardiovascular system. While both drugs are known to shift the myocardial energy substrate preference from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway, their underlying mechanisms of action and resultant metabolic effects exhibit distinct differences. This guide provides an objective, data-driven comparison of Meldonium phosphate and Trimetazidine, offering insights for researchers and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The primary distinction between Meldonium and Trimetazidine lies in their molecular targets and the initial steps they influence in the metabolic cascade.

This compound acts as an inhibitor of γ-butyrobetaine hydroxylase (BBOX), the enzyme responsible for the final step in the biosynthesis of L-carnitine.[1][2][3] By reducing the intracellular concentration of L-carnitine, Meldonium effectively limits the transport of long-chain fatty acids into the mitochondria, where β-oxidation occurs.[1][2] This indirect inhibition of fatty acid oxidation consequently upregulates glucose metabolism to meet the cell's energy demands.[4] Some evidence also suggests that Meldonium can directly stimulate glycolytic enzymes such as phosphofructokinase.[5]

Trimetazidine , on the other hand, directly targets the enzymatic machinery of fatty acid β-oxidation. It is a selective inhibitor of the long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the β-oxidation spiral.[6][7] This direct inhibition leads to a reduction in the breakdown of fatty acids for energy and a subsequent increase in glucose oxidation.[8]

cluster_Meldonium This compound Pathway cluster_Trimetazidine Trimetazidine Pathway Meldonium Meldonium phosphate BBOX γ-Butyrobetaine Hydroxylase (BBOX) Meldonium->BBOX inhibits GBB γ-Butyrobetaine (GBB) L_Carnitine L-Carnitine GBB->L_Carnitine BBOX-catalyzed Mitochondria_M Mitochondria L_Carnitine->Mitochondria_M transports Fatty_Acids_M Long-Chain Fatty Acids Fatty_Acids_M->Mitochondria_M FAO_M Fatty Acid Oxidation (β-oxidation) Mitochondria_M->FAO_M ATP_M ATP FAO_M->ATP_M Glucose_M Glucose Glycolysis_M Glycolysis Glucose_M->Glycolysis_M Glycolysis_M->ATP_M Trimetazidine Trimetazidine Three_KAT Long-Chain 3-Ketoacyl- CoA Thiolase (3-KAT) Trimetazidine->Three_KAT inhibits Fatty_Acids_T Long-Chain Fatty Acyl-CoA Acetyl_CoA_T Acetyl-CoA Fatty_Acids_T->Acetyl_CoA_T 3-KAT is final step Mitochondria_T Mitochondria FAO_T Fatty Acid Oxidation (β-oxidation) Mitochondria_T->FAO_T FAO_T->Acetyl_CoA_T Glucose_Oxidation_T Glucose Oxidation FAO_T->Glucose_Oxidation_T inhibits (Randle Cycle) Glucose_T Glucose Glucose_T->Glucose_Oxidation_T ATP_T ATP Glucose_Oxidation_T->ATP_T

Figure 1. Mechanisms of Action for Meldonium and Trimetazidine.

Quantitative Comparison of Metabolic Effects

The following tables summarize the quantitative effects of this compound and Trimetazidine on key metabolic parameters as reported in preclinical studies. It is important to note that direct head-to-head comparative studies with identical experimental conditions are limited.

ParameterDrugSpecies/ModelConcentration% Change from ControlReference
Fatty Acid Oxidation
Palmitate OxidationTrimetazidineIsolated Rat Heart100 µM↓ 16.4%[8]
Long-Chain 3-KAT Activity (IC50)TrimetazidineIsolated Rat Heart Mitochondria75 nM-[8]
L-Carnitine LevelsMeldoniumRat Plasma-↓ 18% (after 4 weeks)[4]
Glucose Metabolism
Glucose OxidationTrimetazidineIsolated Rat Heart100 µM↑ 25.9%[8]
Glucose Oxidation (Ischemia)TrimetazidineIsolated Rat Heart100 µM↑ 210%[8]
GlycolysisTrimetazidineIsolated Rat Heart100 µMNo significant change[8]
GlycolysisMeldonium--Activates[3][5]
Enzyme Activity
Pyruvate Dehydrogenase (active form)TrimetazidineIsolated Rat Heart100 µM↑ 37%[8]
γ-Butyrobetaine HydroxylaseMeldonium--Inhibits[1]

Table 1: Comparative Effects on Myocardial Metabolism.

Experimental Protocols

Isolated Working Rat Heart Perfusion for Metabolic Studies

A commonly cited experimental model to assess the metabolic effects of these drugs is the isolated working rat heart preparation.

Objective: To measure the rates of glycolysis, glucose oxidation, and fatty acid oxidation in the presence and absence of the test compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Heart Isolation: Rats are anesthetized, and the hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta and pulmonary artery are cannulated.

  • Perfusion: The heart is perfused in a working heart apparatus with Krebs-Henseleit solution containing physiological concentrations of substrates. The buffer is gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.

  • Substrates: The perfusion buffer typically contains:

    • 5 mM [³H]-glucose (for measuring glycolysis)

    • 0.5 mM [¹⁴C]-glucose (for measuring glucose oxidation)

    • 0.4 mM [¹⁴C]-palmitate bound to 3% bovine serum albumin (for measuring fatty acid oxidation)

    • Insulin (e.g., 100 µU/mL)

  • Drug Administration: After an equilibration period, the test compound (this compound or Trimetazidine) or vehicle (control) is added to the perfusion buffer at the desired concentration.

  • Metabolic Rate Measurement:

    • Glycolysis: The rate of ³H₂O production from [³H]-glucose is measured from the perfusate.

    • Glucose Oxidation: The rate of ¹⁴CO₂ production from [¹⁴C]-glucose is measured by trapping the effluent gas.

    • Fatty Acid Oxidation: The rate of ¹⁴CO₂ production from [¹⁴⁴C]-palmitate is measured.

  • Data Analysis: Metabolic rates are calculated and expressed as nmol of substrate utilized per gram of dry heart weight per minute. Statistical analysis is performed to compare the drug-treated group with the control group.

cluster_protocol Experimental Workflow: Isolated Heart Perfusion start Start anesthesia Anesthetize Rat start->anesthesia excision Excise Heart anesthesia->excision cannulation Cannulate Aorta & Pulmonary Artery excision->cannulation perfusion_setup Mount on Working Heart Apparatus cannulation->perfusion_setup equilibration Equilibrate with Krebs-Henseleit Buffer perfusion_setup->equilibration drug_admin Administer Drug or Vehicle equilibration->drug_admin perfusion_period Perfuse for a Defined Period drug_admin->perfusion_period sample_collection Collect Perfusate and Effluent Gas perfusion_period->sample_collection analysis Measure Radiolabeled Metabolites (³H₂O, ¹⁴CO₂) sample_collection->analysis data_processing Calculate Metabolic Rates analysis->data_processing end End data_processing->end

Figure 2. Experimental Workflow for Isolated Heart Perfusion.

Signaling Pathways and Broader Metabolic Influence

Recent research has begun to elucidate the broader signaling pathways influenced by these metabolic modulators.

Trimetazidine has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10] AMPK activation can further promote glucose uptake and glycolysis. Additionally, Trimetazidine may influence the PI3K/Akt signaling pathway, which is involved in cell survival and metabolism.[11]

Meldonium's effects are intricately linked to the regulation of gene expression. By decreasing L-carnitine levels, it can influence the expression of peroxisome proliferator-activated receptor-alpha (PPARα), a key transcription factor in fatty acid metabolism.[12]

cluster_trimetazidine Trimetazidine Signaling cluster_meldonium Meldonium Signaling TMZ Trimetazidine AMPK AMPK TMZ->AMPK PI3K_Akt PI3K/Akt Pathway TMZ->PI3K_Akt Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Glycolysis_T Glycolysis AMPK->Glycolysis_T Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Meldonium Meldonium L_Carnitine_S ↓ L-Carnitine Meldonium->L_Carnitine_S PPARa PPARα Expression L_Carnitine_S->PPARa modulates FAO_Genes Fatty Acid Oxidation Gene Expression PPARa->FAO_Genes regulates

Figure 3. Influenced Signaling Pathways.

Conclusion

Both this compound and Trimetazidine are effective metabolic modulators that shift cardiac energy metabolism from fatty acid oxidation to glucose oxidation. However, they achieve this through distinct mechanisms. Meldonium acts earlier in the fatty acid utilization pathway by limiting the availability of the fatty acid transporter L-carnitine, while Trimetazidine directly inhibits a key enzyme at the end of the β-oxidation spiral.

The quantitative data available, primarily from preclinical models, highlights the potent and direct inhibitory effect of Trimetazidine on fatty acid oxidation enzymes and its significant impact on increasing glucose oxidation, particularly under ischemic conditions. While the effects of Meldonium are evident in reducing L-carnitine levels and promoting a metabolic shift, more direct comparative quantitative studies are needed to fully delineate the relative potencies and nuanced metabolic consequences of these two drugs.

For researchers and drug development professionals, the choice between targeting the L-carnitine biosynthesis pathway with a Meldonium-like compound or the 3-KAT enzyme with a Trimetazidine-like compound will depend on the specific therapeutic goals and the desired level of intervention in the fatty acid oxidation cascade. Further head-to-head studies are warranted to provide a more definitive comparative assessment and to explore the potential for synergistic effects.

References

Safety Operating Guide

Proper Disposal of Meldonium Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Meldonium phosphate (B84403), ensuring the protection of personnel and the environment.

I. Safety and Handling Data for Meldonium Phosphate

Before handling this compound for disposal, it is crucial to be aware of its chemical and physical properties. The following table summarizes key quantitative data for Meldonium and its hydrated form, Mildronate.

PropertyValueCitation
Molecular FormulaC₆H₁₄N₂O₂[1]
Molecular Weight146.19 g/mol [1]
Water Solubility>40 mg/mL (at 20 °C)[1]
Hazard ClassificationWater hazard class 1 (Self-assessment): slightly hazardous for water[2]
Health HazardsCauses skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

II. Step-by-Step Disposal Protocol for this compound

The disposal of this compound must adhere to local, regional, and national environmental regulations. The following protocol outlines the general steps for its safe disposal in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before beginning the disposal process, ensure you are wearing appropriate PPE, including:

    • Safety goggles or glasses

    • Chemical-resistant gloves (e.g., nitrile)

    • A laboratory coat

2. Waste Classification and Segregation:

  • This compound waste should be considered chemical waste.

  • Do not dispose of this compound down the drain or in regular solid waste containers.[2]

  • Segregate this compound waste from other types of laboratory waste to avoid unintended chemical reactions.

3. Containerization:

  • Use a designated, leak-proof, and sealable container for collecting this compound waste.

  • The container should be made of a material compatible with the chemical.

  • Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

5. Final Disposal:

  • Arrange for the collection and disposal of the containerized this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure that the disposal process complies with all applicable environmental regulations.[2]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Meldonium_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage and Final Disposal cluster_prohibited Prohibited Actions start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Chemical Waste ppe->classify containerize Place in a Labeled, Sealed, Leak-Proof Container classify->containerize no_drain Do NOT Pour Down the Drain classify->no_drain no_trash Do NOT Dispose in Regular Trash classify->no_trash store Store in a Designated Secure Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Disposal by Licensed Waste Contractor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, maintaining a secure working environment and complying with regulatory standards.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Meldonium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Meldonium phosphate (B84403), offering procedural, step-by-step guidance to foster a secure and efficient research environment.

Physicochemical Properties of Meldonium

A clear understanding of a compound's properties is the foundation of safe handling. The following table summarizes key quantitative data for Meldonium.[1][2]

PropertyValue
Molecular FormulaC₆H₁₄N₂O₂
Molecular Weight146.19 g/mol [1]
Melting Point87 °C (189 °F)[2]
Solubility in Water>40 mg/mL (20 °C)[2]
AppearanceWhite crystalline powder[2]

Operational Plan: Handling Meldonium Phosphate with Precision and Safety

Adherence to a strict operational protocol is crucial to minimize risk and ensure the integrity of your research.

1. Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when manipulating larger quantities or when there is a potential for dust generation.

  • Designated Area: Establish a designated area for the handling of this compound. This area should be clearly marked and equipped with all necessary safety equipment.

2. Personal Protective Equipment (PPE):

The appropriate selection and use of PPE is your primary defense against exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and splashes.
Respiratory Protection A NIOSH-approved N95 or higher respiratorRecommended when handling the powder outside of a fume hood to prevent inhalation of dust.
Body Protection A disposable gown or a clean lab coatPrevents contamination of personal clothing.

3. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the designated area is clean and uncluttered. Assemble all necessary equipment, including a calibrated scale, weighing paper or boat, spatula, and appropriate containers.

  • Weighing:

    • Don your complete PPE.

    • Perform the weighing of this compound powder within a chemical fume hood to minimize dust dispersion.

    • Use a clean spatula to carefully transfer the desired amount of powder onto the weighing paper or boat.

    • Avoid creating dust clouds. If any powder is spilled, clean it up immediately following the spill cleanup procedure outlined below.

  • Dissolving:

    • If preparing a solution, add the weighed this compound to the solvent in a suitable container (e.g., beaker, flask).

    • Stir gently until the powder is fully dissolved.

  • Post-Handling:

    • Thoroughly clean all equipment used for handling this compound.

    • Wipe down the work surface with a damp cloth.

    • Remove and dispose of PPE in the designated waste container.

    • Wash hands thoroughly with soap and water.

4. Spill and Emergency Procedures:

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., paper towels).

    • Dampen the absorbent material with water to prevent dust from becoming airborne.

    • Carefully scoop the material into a sealable plastic bag.

    • Label the bag as "this compound waste" and dispose of it according to the disposal plan.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety officer.

    • Restrict access to the area until it has been decontaminated by trained personnel.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Management of this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, as a non-hazardous pharmaceutical compound, requires a specific disposal pathway.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., used weighing paper, contaminated PPE, spill cleanup materials) should be collected in a designated, clearly labeled, and sealed waste container.

  • Unused or expired this compound should also be placed in this designated container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Labeling:

  • The waste container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste: this compound".

  • Include the date of accumulation and the name of the generating laboratory or researcher.

3. Storage:

  • Store the sealed waste container in a secure, designated area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

4. Final Disposal:

  • Non-hazardous pharmaceutical waste should be disposed of through a licensed waste management contractor.[3][4]

  • The preferred method of disposal for this type of waste is incineration to ensure complete destruction of the compound.[3][4]

  • Do not dispose of this compound down the drain or in the regular trash.[4] This is to prevent the potential for negative impacts on aquatic ecosystems and human health.[4]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

Meldonium_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS and Protocol B Don Personal Protective Equipment (PPE) A->B C Prepare Designated Workspace B->C K Exposure? B->K D Weigh this compound in Fume Hood C->D E Prepare Solution (if applicable) D->E F Clean Equipment and Workspace D->F I Spill? D->I E->F G Segregate and Label Waste F->G H Store Waste for Pickup G->H I->F No J Follow Spill Cleanup Procedure I->J Yes K->D No L Administer First Aid and Seek Medical Attention K->L Yes

Workflow for Safe Handling of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.